molecular formula C7H16O B3369324 4-Methyl-2-hexanol CAS No. 2313-61-3

4-Methyl-2-hexanol

Cat. No.: B3369324
CAS No.: 2313-61-3
M. Wt: 116.2 g/mol
InChI Key: KZUBXUKRWLMPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-hexanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6(2)5-7(3)8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBXUKRWLMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880737
Record name 4-methyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2313-61-3
Record name 2-Hexanol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Methyl-2-hexanol (CAS No: 2313-61-3). The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this secondary alcohol. This guide summarizes key quantitative data, outlines general experimental protocols for its synthesis and analysis, and discusses its stereochemical nature. Please note that while this compound is a known chemical entity, extensive research into its biological activities and specific roles in signaling pathways is limited.

Core Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its chemical structure and properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][2][3]
IUPAC Name 4-methylhexan-2-ol[4]
CAS Number 2313-61-3[1][2][3]
Appearance Colorless clear liquid (estimated)[5]
Density 0.816 - 0.817 g/cm³[1][2]
Boiling Point 148 - 153 °C at 760 mmHg[1][5]
Melting Point -30.45 °C (estimated)[1]
Flash Point 51.6 °C (125.00 °F) TCC (estimated)[2][5]
Solubility in water 4725 mg/L at 25 °C (estimated)[5]
logP (o/w) 2.055 - 2.20 (estimated)[5]
Vapor Pressure 1.282 mmHg at 25 °C (estimated)[5]
Refractive Index 1.418 - 1.422[1][2]
pKa 15.28 ± 0.20 (Predicted)[1]

Stereoisomerism

A significant feature of this compound is its chirality. The molecule possesses two stereogenic centers at carbons 2 and 4.[4] This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[4] The (2R,4R) and (2S,4S) isomers are one pair of enantiomers, while the (2R,4S) and (2S,4R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other is diastereomeric.[4] It is crucial for researchers to consider that these different stereoisomers may exhibit distinct biological activities and physical properties.

G Stereoisomers of this compound cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R,4R 2R,4R 2S,4S 2S,4S 2R,4R->2S,4S Enantiomers 2R,4S 2R,4S 2R,4R->2R,4S Diastereomers 2S,4R 2S,4R 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers G General Synthesis Workflow A 1. Dissolve 4-Methyl-2-hexanone in a suitable solvent B 2. Cool the solution in an ice bath A->B C 3. Slowly add a reducing agent (e.g., NaBH4) B->C D 4. Monitor reaction progress (TLC/GC) C->D E 5. Quench reaction and remove solvent D->E F 6. Extract product with an organic solvent E->F G 7. Dry and purify by distillation F->G H Pure this compound G->H G General Analytical Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation A NMR (1H, 13C) D Structural Confirmation A->D B IR B->D C GC-MS C->D E Purity Assessment C->E Sample Purified This compound Sample->A Sample->B Sample->C

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Methyl-2-hexanol, a chiral secondary alcohol. The document details two core methodologies: the Grignard reaction for carbon-carbon bond formation and the reduction of a corresponding ketone. It includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a laboratory setting.

Overview of Synthetic Pathways

This compound can be synthesized through two principal retrosynthetic approaches, each employing common and reliable organic transformations. The choice of pathway often depends on the availability of starting materials.

  • Pathway A: Grignard Reaction: This method involves the nucleophilic addition of a methyl Grignard reagent to 3-methylpentanal (B96236). This approach builds the carbon skeleton by forming a new carbon-carbon bond.

  • Pathway B: Ketone Reduction: This pathway starts with 4-methyl-2-hexanone (B86756) and reduces the carbonyl group to a hydroxyl group using a reducing agent. This method is a functional group interconversion.

The following diagram illustrates the logical relationship between the starting materials and the synthetic pathways.

G cluster_start Starting Material Selection cluster_pathways Synthetic Pathways Aldehyde 3-Methylpentanal Grignard Grignard Reaction (C-C Bond Formation) Aldehyde->Grignard Pathway A Ketone 4-Methyl-2-hexanone Reduction Ketone Reduction (Functional Group Interconversion) Ketone->Reduction Pathway B Product This compound Grignard->Product Reduction->Product

Figure 1: Synthetic pathways to this compound based on starting material.

Data Presentation

This section summarizes the key physical, spectroscopic, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueReference
CAS Number2313-61-3[1]
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.20 g/mol [1]
Boiling Point148 °C (421.15 K)[2][3]
AppearanceColorless LiquidN/A
IR SpectrumAvailable via NIST WebBook[4]
Mass SpectrumAvailable via NIST WebBook[5]
13C NMR SpectrumAvailable via ChemicalBook[6]
Table 2: Comparison of Synthetic Methods
MethodStarting MaterialsKey ReagentsTypical YieldPurity
Grignard Reaction3-MethylpentanalMethylmagnesium bromide, Diethyl ether, H₃O⁺60-80% (representative)High after distillation
Ketone Reduction4-Methyl-2-hexanoneSodium borohydride (B1222165) (NaBH₄), Methanol (B129727)60-70% (after recrystallization)High after purification[7]

Experimental Protocols

The following are detailed experimental procedures for the two primary synthetic routes.

Method A: Grignard Synthesis from 3-Methylpentanal

This protocol describes the reaction of 3-methylpentanal with methylmagnesium bromide to form this compound.[8][9]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 3-Methylpentanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3-methylpentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

The general workflow for this Grignard synthesis is depicted in the diagram below.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Flame-dry glassware prep2 2. Add Mg turnings & I₂ prep1->prep2 prep3 3. Add MeBr in Et₂O dropwise prep2->prep3 prep4 4. Reflux for 30 min prep3->prep4 react1 5. Cool Grignard to 0 °C prep4->react1 react2 6. Add 3-methylpentanal in Et₂O react1->react2 react3 7. Stir at room temp for 1 hr react2->react3 workup1 8. Quench with aq. NH₄Cl react3->workup1 workup2 9. Extract with Et₂O workup1->workup2 workup3 10. Dry with MgSO₄ workup2->workup3 workup4 11. Evaporate solvent workup3->workup4 workup5 12. Fractional distillation workup4->workup5 Final Product Final Product workup5->Final Product

Figure 2: Experimental workflow for the Grignard synthesis of this compound.
Method B: Reduction of 4-Methyl-2-hexanone

This protocol details the reduction of 4-methyl-2-hexanone to this compound using sodium borohydride.[10]

Materials:

  • 4-Methyl-2-hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In an Erlenmeyer flask, dissolve 4-methyl-2-hexanone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) to the cooled solution in small portions. The addition is exothermic and may cause bubbling.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 15 minutes, then remove the ice bath and stir for an additional 45 minutes at room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Acidify the mixture to a pH of ~6-7 by the dropwise addition of dilute HCl to decompose any remaining borohydride and borate (B1201080) esters.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

    • Further purification can be achieved by distillation if necessary.

The workflow for the ketone reduction is shown in the diagram below.

G cluster_reaction Reduction cluster_workup Work-up & Purification react1 1. Dissolve ketone in MeOH react2 2. Cool to 0 °C react1->react2 react3 3. Add NaBH₄ portion-wise react2->react3 react4 4. Stir for 1 hour react3->react4 workup1 5. Quench with H₂O react4->workup1 workup2 6. Acidify with dilute HCl workup1->workup2 workup3 7. Remove MeOH workup2->workup3 workup4 8. Extract with Et₂O workup3->workup4 workup5 9. Dry with MgSO₄ workup4->workup5 workup6 10. Evaporate solvent workup5->workup6 Final Product Final Product workup6->Final Product

Figure 3: Experimental workflow for the reduction of 4-methyl-2-hexanone.

Conclusion

The synthesis of this compound is readily achievable through either a Grignard reaction with 3-methylpentanal or the reduction of 4-methyl-2-hexanone. The Grignard pathway is advantageous for constructing the carbon framework, while the reduction method is a straightforward functional group transformation. Both methods can produce the target alcohol in good yields. The choice of method will ultimately be guided by the availability of starting materials, cost, and the desired scale of the synthesis. Due to the presence of two chiral centers in this compound, these methods will produce a mixture of diastereomers. For stereospecific synthesis, more advanced asymmetric methods would be required.[11]

References

4-Methyl-2-hexanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-2-hexanol

CAS Number: 2313-61-3

This technical guide provides a comprehensive overview of this compound, a chiral secondary alcohol of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, established synthetic methodologies, and its applications as a chiral building block in organic synthesis.

Chemical and Physical Properties

This compound, with the CAS number 2313-61-3, is a branched-chain aliphatic alcohol.[1][2][3][4][5] Its structure contains two stereocenters, making it a subject of interest in the field of stereochemistry.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2313-61-3[1][2][4]
Molecular Formula C₇H₁₆O[1][3][4]
Molar Mass 116.20 g/mol [1][2][3]
IUPAC Name 4-methylhexan-2-ol[1]
Density ~0.817 g/cm³[1][6]
Boiling Point 152.0 to 153.0 °C @ 760 mmHg (est.)[2]
Flash Point 125.00 °F (51.60 °C) (est.)[2]
Water Solubility 4725 mg/L @ 25 °C (est.)[2]
logP (Octanol/Water) 2.055 (est.)[2]
Vapor Pressure 1.282 mmHg @ 25 °C (est.)[2]

Synthesis of this compound

The synthesis of secondary alcohols like this compound is commonly achieved through methods such as the reduction of a corresponding ketone or via a Grignard reaction. The Grignard reaction represents a fundamental and versatile method for C-C bond formation in organic chemistry.[1]

General Synthetic Routes
  • Grignard Reaction : This approach involves the reaction of an appropriate Grignard reagent (an organomagnesium halide) with an aldehyde. For the synthesis of this compound, this would typically involve the reaction of acetaldehyde (B116499) with a Grignard reagent derived from 1-bromo-3-methylpentane, or the reaction of isovaleraldehyde (B47997) (3-methylbutanal) with ethylmagnesium bromide.[7]

  • Reduction of 4-Methyl-2-hexanone : This precursor ketone can be reduced to this compound using various reducing agents. Industrial processes may use heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure.[1]

Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of a secondary alcohol via the Grignard reaction, adapted for the synthesis of this compound from isovaleraldehyde and ethylmagnesium bromide. This reaction must be conducted under anhydrous (dry) conditions as Grignard reagents react with water.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled while hot to prevent moisture ingress. A drying tube (containing CaCl₂) is placed atop the condenser.

    • Magnesium turnings are placed in the flask.

    • A solution of ethyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small portion of the ethyl bromide solution is added to the magnesium. The reaction is initiated, which may be evidenced by bubble formation or a change in color. A small crystal of iodine or gentle heating may be required to start the reaction.

    • Once initiated, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 15-30 minutes to ensure complete reaction of the magnesium.

  • Reaction with Aldehyde:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of isovaleraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Hydrolysis (Workup):

    • The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride, while stirring vigorously. This step quenches the reaction and hydrolyzes the magnesium alkoxide intermediate.

    • The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether.

    • The organic layers are combined, washed with brine (saturated NaCl solution), and then dried over anhydrous magnesium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • The diethyl ether is removed from the filtrate using a rotary evaporator.

    • The crude this compound product is then purified by fractional distillation under reduced pressure.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the Grignard synthesis of this compound.

Grignard_Synthesis_Workflow start Start: Anhydrous Conditions reagent_prep 1. Grignard Reagent Preparation start->reagent_prep reaction 2. Reaction with Aldehyde reagent_prep->reaction reactants1 Mg + Ethyl Bromide in Anhydrous Ether reactants1->reagent_prep workup 3. Hydrolysis (Workup) reaction->workup reactants2 Isovaleraldehyde in Anhydrous Ether reactants2->reaction purification 4. Purification (Distillation) workup->purification reactants3 Ice + aq. NH4Cl reactants3->workup end Product: This compound purification->end

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Research and Drug Development

As a chiral secondary alcohol, this compound serves as a valuable intermediate and building block in organic synthesis.[1]

  • Chiral Building Block : The presence of two stereocenters makes this molecule a useful chiral precursor for the stereoselective synthesis of more complex organic molecules.[1] This is particularly important in pharmaceutical and agrochemical research, where the biological activity of a compound is often dependent on its specific stereochemistry.

  • Stereochemical Studies : Its structure is a good model for investigating how chirality influences physical properties and chemical reactivity. Researchers can use it to study the mechanisms of reactions such as oxidation, esterification, and dehydration, and to understand steric effects in organic reactions.[1]

  • Pheromone Synthesis : Related branched-chain alcohols are components of insect pheromones. For instance, (3S,4S)-4-methyl-3-hexanol is a synergist for the aggregation pheromone of the almond bark beetle.[8] The synthetic methodologies used for this compound are applicable to the synthesis of these biologically active compounds.[1]

  • Broader Context of Branched Alcohols : As a class, branched alcohols are investigated for their potential as biofuels due to their higher energy density and lower hygroscopicity compared to straight-chain alcohols.[1] They are also key intermediates in the chemical industry for producing plasticizers, lubricants, and surfactants.[1]

References

The Natural Occurrence of 4-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 4-Methyl-2-hexanol, a branched-chain secondary alcohol. While its presence in the biosphere appears to be specific, this document consolidates the current scientific knowledge regarding its sources, with a primary focus on its identification in various meat products. This guide also outlines detailed experimental protocols for the extraction and analysis of this volatile compound and proposes a putative biosynthetic pathway based on established metabolic routes of related molecules. The information is presented to support further research into the biological significance and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound primarily in meat. Its presence is thought to contribute to the overall flavor and aroma profile of cooked meats. The following table summarizes the documented natural occurrences of this compound.

Natural SourceMatrixType of StudyReference
Bovine Meat (Beef)Cooked MeatVolatile Compound Profiling[1][2]
Ovine Meat (Lamb)FatVolatile Compound Analysis[3][4]
Porcine Meat (Pork)Cooked MeatVolatile Compound Analysis[5]

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been explicitly elucidated in the literature, a putative pathway can be proposed based on the known biosynthesis of other branched-chain alcohols in microorganisms and the degradation of branched-chain amino acids.[6][7][8] The proposed pathway initiates from the amino acid leucine.

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation HMG_CoA Hydroxymethylglutaryl-CoA Isovaleryl_CoA->HMG_CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA_Synthase->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase HMG_CoA_Lyase HMG-CoA Lyase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Four_Methyl_Two_Hexanone 4-Methyl-2-hexanone Acetoacetyl_CoA->Four_Methyl_Two_Hexanone Reduction & Decarboxylation (putative steps) Thiolase Thiolase Four_Methyl_Two_Hexanol This compound Four_Methyl_Two_Hexanone->Four_Methyl_Two_Hexanol Reduction ADH Alcohol Dehydrogenase ADH->Four_Methyl_Two_Hexanol

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following sections detail a composite methodology for the extraction and analysis of this compound from a meat matrix, based on established techniques for volatile compound analysis.[1][5][9]

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile and semi-volatile compounds from a solid or liquid matrix.

  • Sample Preparation:

    • Excise a representative sample of the meat to be analyzed (e.g., 5 g of cooked beef loin).

    • Mince the sample to increase the surface area for volatile release.

    • Transfer the minced sample into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (1 mL) to enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a temperature that facilitates the release of volatiles without causing significant degradation (e.g., 60°C).

    • Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for separating and identifying volatile organic compounds.

  • Desorption:

    • Retract the SPME fiber into its needle and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250°C).

    • Extend the fiber to desorb the trapped analytes onto the GC column. The desorption time is typically 2-5 minutes.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by searching against a mass spectral library (e.g., NIST).

    • For quantitative analysis, construct a calibration curve using standards of known concentrations and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows described in this guide.

cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Meat Sample Mince Mincing Sample->Mince Vial Transfer to Headspace Vial Mince->Vial NaCl Add Saturated NaCl Vial->NaCl Seal Seal Vial NaCl->Seal Equilibrate Equilibrate in Heater (e.g., 60°C) Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb Adsorption of Volatiles Expose->Adsorb Desorb Thermal Desorption in GC Inlet Adsorb->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis (Identification & Quantification) Detect->Data

Figure 2: Experimental workflow for the analysis of this compound.

Conclusion

This technical guide has synthesized the current understanding of the natural occurrence of this compound, highlighting its presence in various meat products. The provided experimental protocols offer a robust framework for its extraction and analysis, which can be adapted for various research needs. The proposed biosynthetic pathway serves as a hypothetical model to stimulate further investigation into the metabolic origins of this compound. It is important to note that quantitative data on the concentration of this compound in natural sources is currently lacking in the scientific literature, and the proposed biosynthetic pathway is speculative. Future research should focus on quantifying this compound in different matrices, elucidating its precise biosynthetic route, and exploring its potential roles in flavor chemistry and as a semiochemical.

References

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 4-methyl-2-hexanol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of isomeric forms is crucial. This document details the various isomers, their physicochemical properties, and outlines experimental methodologies for their synthesis and separation.

Structural Isomers of Heptanols (C₇H₁₆O)

Alcohols with the molecular formula C₇H₁₆O exist in numerous structural isomeric forms, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms. These variations in structure lead to different physical and chemical properties. The primary, secondary, and tertiary alcohol isomers of heptanol (B41253) are listed below.

Table 1: Structural Isomers of Heptanol (C₇H₁₆O)

IUPAC NameOther NamesBoiling Point (°C)Density (g/cm³)
Primary Alcohols
Heptan-1-oln-Heptyl alcohol175.80.8187
2-Methylhexan-1-ol166-1670.825
3-Methylhexan-1-ol1680.821
4-Methylhexan-1-ol167-1690.823
5-Methylhexan-1-olisoheptyl alcohol1670.817
2,2-Dimethylpentan-1-ol160-1610.828
2,3-Dimethylpentan-1-ol1650.834
2,4-Dimethylpentan-1-ol160-1620.822
3,3-Dimethylpentan-1-ol169-1700.832
3,4-Dimethylpentan-1-ol168-170
2-Ethylpentan-1-ol163-1640.826
3-Ethylpentan-1-ol167-168
2,2,3-Trimethylbutan-1-ol159-160
Secondary Alcohols
Heptan-2-ol160.40.817
Heptan-3-ol156.30.819
Heptan-4-ol1550.818
2-Methylhexan-3-ol155-1560.818
3-Methylhexan-2-ol155-1570.821
This compound 148 0.817
5-Methylhexan-2-ol151-1520.819
5-Methylhexan-3-ol1550.821
2,2-Dimethylpentan-3-ol150-1510.827
2,4-Dimethylpentan-3-ol146-1470.821
4,4-Dimethylpentan-2-ol149-1500.815
2-Ethylpentan-3-ol159-161
Tertiary Alcohols
2-Methylhexan-2-ol142-1430.815
3-Methylhexan-3-ol145-1460.827
2,3-Dimethylpentan-2-ol145-1460.829
2,4-Dimethylpentan-2-ol138-1390.813
3,3-Dimethylpentan-2-ol151-1520.835
3-Ethylpentan-3-ol141-1420.839

Note: Some physical properties for less common isomers may not be readily available.

Stereoisomers of this compound

This compound is a chiral molecule possessing two stereocenters at carbons 2 and 4. This gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four stereoisomers of this compound are:

  • (2R,4R)-4-methyl-2-hexanol

  • (2S,4S)-4-methyl-2-hexanol

  • (2R,4S)-4-methyl-2-hexanol

  • (2S,4R)-4-methyl-2-hexanol

The pairs of enantiomers are (2R,4R) and (2S,4S), and (2R,4S) and (2S,4R). The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Physicochemical Properties of this compound Stereoisomers

While enantiomers share identical physical properties such as boiling point and density in an achiral environment, they differ in their interaction with plane-polarized light. This property is known as optical activity and is measured as specific rotation. Diastereomers have distinct physical properties.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆O[1]
Molar Mass116.20 g/mol [1]
Boiling Point148 °C[1]
Density0.8170 g/cm³[1]
Refractive Index1.4220[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methyl-2-hexanone (B86756). This reduction can be achieved using various reducing agents. A non-stereoselective reduction will yield a mixture of all four stereoisomers.

Protocol: Reduction of 4-Methyl-2-hexanone with Sodium Borohydride (B1222165)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-hexanone in a suitable solvent such as methanol (B129727) or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1 or slightly in excess.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride, until the effervescence ceases.

  • Extraction: Extract the product from the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of this compound stereoisomers, can be purified by fractional distillation or column chromatography.

G cluster_synthesis Synthesis of this compound 4-Methyl-2-hexanone 4-Methyl-2-hexanone Dissolution Dissolve in Methanol/Ethanol 4-Methyl-2-hexanone->Dissolution Cooling Cool to 0°C Dissolution->Cooling Reduction Add NaBH₄ Cooling->Reduction Quenching Quench with weak acid Reduction->Quenching Extraction Extract with Et₂O or EtOAc Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation 4-Methyl-2-hexanol_mix Mixture of This compound Stereoisomers Evaporation->4-Methyl-2-hexanol_mix

Caption: General workflow for the synthesis of a racemic mixture of this compound stereoisomers.

Chiral Separation of this compound Stereoisomers

The separation of the four stereoisomers of this compound requires a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used method for this purpose.

General Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector if the alcohol is derivatized).

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as those with cellulose (B213188) or amylose (B160209) derivatives, is often effective for separating chiral alcohols. The selection of the specific column (e.g., Chiralcel® or Chiralpak® series) may require screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The optimal ratio of these solvents needs to be determined empirically to achieve baseline separation of all four stereoisomers.

  • Sample Preparation: Dissolve the mixture of this compound stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 25 °C, to ensure reproducible retention times.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: The four stereoisomers will elute at different retention times. The relative peak areas can be used to determine the proportion of each stereoisomer in the mixture.

G cluster_hplc Chiral HPLC Separation Workflow SamplePrep Prepare Sample: Dissolve isomer mixture in mobile phase & filter Injection Inject sample onto Chiral HPLC Column SamplePrep->Injection Separation Elute with optimized Mobile Phase (e.g., Hexane/Isopropanol) Injection->Separation Detection Detect separated isomers (e.g., RID) Separation->Detection Analysis Analyze Chromatogram: Identify and quantify each stereoisomer Detection->Analysis

Caption: A generalized workflow for the chiral separation of this compound stereoisomers using HPLC.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or involvement in signaling pathways of this compound or its individual stereoisomers. While it is a general principle in pharmacology and toxicology that different stereoisomers of a chiral compound can exhibit significantly different biological effects, no such data has been published for this particular molecule. Research on related branched-chain alcohols has explored their potential as biofuels and their toxicological profiles, but this information is not directly applicable to this compound.

Further research would be required to elucidate any potential biological roles of the stereoisomers of this compound. Such studies would likely involve in vitro and in vivo assays to assess their interaction with various biological targets.

G cluster_bioactivity Hypothetical Biological Investigation Isomers Isolated Stereoisomers of This compound InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Isomers->InVitro InVivo In Vivo Studies (e.g., Animal Models) Isomers->InVivo Data Pharmacokinetic & Pharmacodynamic Data InVitro->Data InVivo->Data Pathway Identification of Potential Signaling Pathways Data->Pathway

Caption: A logical workflow for future research to determine the biological activity of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the structural and stereoisomers of this compound. The existence of numerous structural isomers of C₇H₁₆O highlights the importance of precise nomenclature and characterization. The presence of two chiral centers in this compound results in four distinct stereoisomers, the separation of which requires specialized chiral chromatography techniques. While general methodologies for synthesis and separation are well-established, specific quantitative data for the individual stereoisomers, such as optical rotation, and information on their biological activities are currently lacking in the public domain. This represents a significant data gap and an opportunity for future research in the fields of stereochemistry, analytical chemistry, and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylhexan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-methylhexan-2-ol (CAS No: 2313-61-3), a secondary alcohol with applications as a solvent and chemical intermediate. The information is compiled for use in research, drug development, and other scientific applications where precise physical data is essential.

Core Physical and Chemical Properties

4-Methylhexan-2-ol is a flammable, colorless liquid.[1] Its molecular structure consists of a seven-carbon chain with a hydroxyl group at the second position and a methyl group at the fourth position.

Table 1: Summary of Quantitative Physical Data for 4-Methylhexan-2-ol

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1][4][5][6]
Boiling Point 148 to 153 °C (@ 760 mmHg)[1][4][7][8]
Melting Point -30.45 °C (estimate)[1][2][4][9]
Density 0.8170 g/cm³ (@ 25 °C)[1][2][4][10]
Refractive Index 1.4220 (n20/D)[1][2][4][10]
Vapor Pressure 1.282 mmHg (@ 25 °C, estimate)[1][7]
Flash Point 51.6 °C (125 °F, TCC)[1][7][8]
Water Solubility 4725 mg/L (@ 25 °C, estimate)[7]
Solubility in Organics Soluble in alcohol[7]
pKa 15.28 ± 0.20 (Predicted)[1][2][9]
LogP (Octanol/Water) 2.055 - 2.2 (estimate)[2][5][6][7]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid alcohol like 4-methylhexan-2-ol.

2.1 Determination of Boiling Point

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves:

  • Apparatus Setup: A small quantity of the alcohol is placed in a distillation flask with a few anti-bumping granules.[11] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature reading on the thermometer will stabilize at the boiling point of the substance.

  • Observation: The constant temperature at which the liquid actively boils and condenses in the condenser is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

2.2 Determination of Density

Density is the mass per unit volume. For a liquid, it is typically determined using a pycnometer or a specific gravity bottle.

  • Measurement of Mass: The empty, clean, and dry pycnometer is weighed. It is then filled with distilled water of a known temperature and weighed again.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with 4-methylhexan-2-ol at the same temperature and weighed a final time.

  • Calculation: The density of the alcohol is calculated by comparing its mass to the mass of the water, using the known density of water at that temperature.

2.3 Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of substances.

  • Apparatus: A refractometer (e.g., an Abbé refractometer) is used. The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application: A few drops of 4-methylhexan-2-ol are placed on the prism of the refractometer.

  • Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read directly from the scale. The measurement is temperature-dependent and is typically reported at 20°C (n20/D).

2.4 Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.[12] For a liquid like 4-methylhexan-2-ol, its solubility in water can be determined as follows:

  • Preparation: A specific volume of water (e.g., 2.0 mL) is placed in a test tube.[13][14]

  • Titration: 4-methylhexan-2-ol is added dropwise to the water while continuously shaking or vortexing the mixture.[13][14]

  • Observation: The endpoint is reached when the alcohol no longer dissolves completely, and the solution becomes cloudy or forms a separate layer. The volume or number of drops of alcohol added is recorded.

  • Classification: The solubility can be qualitatively described (e.g., very soluble, soluble, insoluble) based on the amount dissolved.[13][14] For quantitative measurement, a saturated solution is prepared, equilibrated, and the concentration of the alcohol in the aqueous phase is determined using techniques like gas chromatography.

Workflow and Process Visualization

The logical flow for characterizing a chemical substance involves initial purification followed by a series of analytical tests to determine its physical and structural properties.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Compilation cluster_3 Phase 4: Final Output start Obtain Crude 4-Methylhexan-2-ol purify Purification (e.g., Distillation) start->purify bp Boiling Point Analysis purify->bp density Density Measurement purify->density ri Refractive Index Measurement purify->ri sol Solubility Testing purify->sol data Compile Data Sheet bp->data density->data ri->data sol->data end Technical Guide data->end

Caption: Workflow for the Physical Characterization of 4-Methylhexan-2-ol.

References

In-Depth Technical Guide on the Biological Activity of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexanol is a chiral secondary alcohol that has been identified as a key component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. While its biological activity in other contexts remains largely unexplored, its role in insect chemical communication is a subject of interest in the field of chemical ecology and pest management. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its function as a semiochemical. It includes a summary of available quantitative data, detailed experimental protocols for its investigation, and a visualization of the typical workflow for pheromone bioassays. The information presented herein is intended to serve as a valuable resource for researchers investigating insect pheromones and developing novel pest control strategies.

Introduction

This compound (C₇H₁₆O) is a branched-chain alcohol with two stereocenters. Its chemical structure and properties have been characterized, but its biological significance appears to be primarily centered on its role as an insect pheromone. Specifically, it acts as a synergist in the aggregation pheromone blend of the almond bark beetle, Scolytus amygdali, a significant pest of stone fruit trees. This guide will delve into the specifics of this pheromonal activity, outlining the experimental evidence and methodologies used to elucidate its function.

Pheromonal Activity in Scolytus amygdali

The primary established biological role of this compound is as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. It works in concert with the main pheromone component, (3S,4S)-4-methyl-3-heptanol, to attract both male and female beetles to a host tree, facilitating mass attack and colonization.

Quantitative Data

Direct quantitative data for the biological activity of this compound in isolation is limited in the available literature. Most studies have focused on its synergistic effect when combined with the primary pheromone component. The following table summarizes the key findings from field trapping experiments.

Pheromone Componets Target Insect Assay Type Key Findings Citation
(3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanolScolytus amygdaliField TrappingThe combination of these two compounds was found to be attractive to the almond bark beetle.[1]
(3S,4S)-4-methyl-3-heptanolScolytus amygdaliField TrappingAttracted beetles, but the combination with the synergist was more effective.[1]
(3R,4S)- and (3R,4R)-4-methyl-3-heptanolsScolytus amygdaliField TrappingThese stereoisomers were found to be inhibitory to beetle attraction.[1]

Note: While this compound is identified as a component, quantitative data often refers to the structurally similar 4-methyl-3-hexanol in the context of synergistic effects with 4-methyl-3-heptanol. Further research is needed to isolate and quantify the specific contribution of this compound.

Experimental Protocols

The investigation of insect pheromones like this compound involves a combination of electrophysiological and behavioral assays. The following are detailed methodologies for key experiments.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which volatile compounds in a mixture elicit a response from an insect's antenna.

Objective: To determine if Scolytus amygdali antennae are responsive to this compound.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

  • Inert gas (e.g., nitrogen or helium)

  • Volatiles collected from Scolytus amygdali or synthetic this compound standard

  • Live, healthy Scolytus amygdali beetles

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live beetle. The base and tip of the antenna are placed in contact with two electrodes containing a saline solution, completing an electrical circuit.

  • GC Separation: The volatile sample (either a natural extract or a synthetic standard) is injected into the GC. The different compounds in the sample are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: As the separated compounds exit the GC column, the effluent is split. One portion goes to the FID for chemical detection, while the other is directed over the prepared insect antenna.

  • Data Recording: The signals from both the FID and the EAG are recorded simultaneously. A peak in the EAG recording that coincides with a peak in the FID chromatogram indicates that the insect's antenna is responding to that specific compound.

Olfactometer Bioassay

This behavioral assay is used to determine whether an insect is attracted to, repelled by, or indifferent to a specific odor.

Objective: To assess the behavioral response of Scolytus amygdali to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified, humidified air source

  • Flow meters

  • Odor sources (e.g., filter paper treated with synthetic this compound in a solvent)

  • Control (solvent only)

  • Live, healthy Scolytus amygdali beetles

Protocol:

  • Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant flow of purified and humidified air is passed through each arm of the olfactometer.

  • Odor Introduction: The odor source (filter paper with this compound) is placed in one arm of the olfactometer, and the control (filter paper with solvent only) is placed in another arm.

  • Insect Release: A single beetle is introduced at the downwind end of the olfactometer.

  • Observation: The beetle's movement is observed for a set period. The amount of time the beetle spends in each arm and the first choice it makes are recorded.

  • Data Analysis: The data from multiple trials are statistically analyzed to determine if there is a significant preference for the arm containing this compound compared to the control arm.

Wind Tunnel Bioassay

This assay provides a more realistic simulation of an insect's flight behavior in response to an odor plume.

Objective: To observe the upwind flight and source-locating behavior of Scolytus amygdali in response to this compound.

Materials:

  • Wind tunnel

  • Controlled airflow system

  • Odor dispenser (e.g., a rubber septum impregnated with this compound)

  • Release platform for the insect

  • Video recording equipment

Protocol:

  • Setup: The wind tunnel is set up with a laminar airflow of a specific velocity. The odor dispenser is placed at the upwind end of the tunnel.

  • Insect Release: A single beetle is placed on the release platform at the downwind end of the tunnel.

  • Observation: The beetle's flight path is recorded as it flies upwind towards the odor source. Key behaviors to note include take-off, oriented flight, casting (zigzagging flight), and landing on or near the odor source.

  • Data Analysis: The percentage of beetles exhibiting each behavior is calculated. The flight parameters (e.g., speed, turning angle) can also be analyzed from the video recordings.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the identification and bioassay of insect pheromones like this compound.

Pheromone_Workflow cluster_Collection Collection & Identification cluster_Screening Electrophysiological Screening cluster_Behavior Behavioral Assays cluster_Confirmation Field Confirmation Volatiles Volatile Collection (from insects) GC_MS GC-MS Analysis (Compound Identification) Volatiles->GC_MS GC_EAD GC-EAD (Antennal Response) GC_MS->GC_EAD Identified Compounds Olfactometer Olfactometer Assay (Attraction/Repulsion) GC_EAD->Olfactometer Active Compounds Wind_Tunnel Wind Tunnel Bioassay (Flight Behavior) Olfactometer->Wind_Tunnel Field_Trapping Field Trapping (Ecological Relevance) Wind_Tunnel->Field_Trapping Confirmed Attractants

Pheromone identification and bioassay workflow.

Conclusion and Future Directions

The current body of scientific literature primarily identifies this compound as a synergistic component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. While its role in insect chemical communication is established, there is a notable lack of quantitative data on its individual activity and the specific molecular mechanisms underlying its perception by insects. Future research should focus on elucidating the dose-response relationship of this compound in both electrophysiological and behavioral assays. Furthermore, studies aimed at identifying the specific olfactory receptors and signaling pathways involved in its detection would provide a more complete understanding of its biological activity. Such knowledge would be invaluable for the development of more targeted and effective pest management strategies. Beyond its role as a pheromone, the broader biological activities of this compound remain an open area for investigation.

References

An In-depth Technical Guide to 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Methyl-2-hexanol, a chiral secondary alcohol with applications in chemical synthesis and potential roles in insect chemical communication. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities, presenting the information in a structured format for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1]
Density 0.816 g/cm³[1]
Boiling Point 152.7 °C at 760 mmHg[1][2]
Flash Point 51.6 °C[1][2]
Water Solubility 4725 mg/L at 25 °C (estimated)[2]
logP (Octanol/Water Partition Coefficient) 1.803 - 2.055 (estimated)[1][2]
Refractive Index 1.418[1]

Stereochemistry

This compound possesses two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific stereoisomer can significantly influence its biological activity.

Spectroscopic Data

The structural identification of this compound relies on various spectroscopic techniques.

Spectroscopy Key Features Source
¹³C NMR Provides information on the carbon skeleton.[1]
Infrared (IR) Shows a characteristic broad absorption for the O-H stretch of the alcohol group.
Mass Spectrometry (MS) The mass spectrum can be used to determine the molecular weight and fragmentation pattern.[1][3]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two primary methods involve the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction

A common and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For instance, the reaction of isovaleraldehyde (B47997) with methylmagnesium bromide, followed by an acidic workup, yields this compound.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of isovaleraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Extraction and Purification: The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.[4][5][6]

Caption: Grignard synthesis of this compound.

Reduction of 4-Methyl-2-hexanone (B86756)

Another straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 4-methyl-2-hexanone.

Experimental Protocol: Reduction of 4-Methyl-2-hexanone with Sodium Borohydride (B1222165) (General Procedure)

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-methyl-2-hexanone in a suitable solvent, such as methanol (B129727) or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. The reaction is typically stirred for a few hours at room temperature.

  • Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is evaporated. The resulting this compound can be purified by distillation.[7][8]

Reduction_Synthesis 4-Methyl-2-hexanone 4-Methyl-2-hexanone This compound This compound 4-Methyl-2-hexanone->this compound Reduction Reducing_Agent NaBH4 Reducing_Agent->this compound

Caption: Synthesis of this compound via reduction.

Biological Activity

Pheromonal Activity

Branched-chain alcohols, including isomers of 4-methyl-hexanol, are known to function as insect pheromones. Specifically, certain stereoisomers of 4-methyl-3-hexanol act as aggregation pheromones in bark beetles and trail pheromones in ants.[9][10] For instance, (3S,4S)-4-methyl-3-heptanol is a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, and its activity is synergized by (3S,4S)-4-methyl-3-hexanol.[9] While direct evidence for this compound is less common, its structural similarity to known pheromones suggests a potential role in insect chemical communication.

Experimental Protocol: Electroantennography (EAG) for Pheromone Detection (General Procedure)

  • Antenna Preparation: An antenna is excised from the head of the insect and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Odorant Delivery: A purified air stream is passed over the antenna. A pulse of air carrying the test compound (e.g., a specific stereoisomer of this compound) is injected into the airstream.

  • Signal Recording: The change in electrical potential across the antenna in response to the odorant is recorded as an EAG response. The amplitude of the response indicates the sensitivity of the antennal receptors to the compound.[11][12][13][14]

Experimental Protocol: Behavioral Assay in an Olfactometer (General Procedure)

  • Apparatus: A Y-tube or four-arm olfactometer is used. A constant flow of purified air is passed through each arm.

  • Odor Introduction: The test compound is introduced into the airflow of one arm, while the other arm(s) contain a solvent control.

  • Insect Response: An insect is released at the base of the olfactometer, and its choice of arm is recorded. A statistically significant preference for the arm containing the test compound indicates an attractive behavioral response.[15][16][17][18]

Pheromone_Bioassay_Workflow cluster_EAG Electroantennography (EAG) cluster_Behavioral Behavioral Assay Antenna_Preparation Antenna Preparation Odorant_Delivery Odorant Delivery Antenna_Preparation->Odorant_Delivery EAG_Recording EAG Recording Odorant_Delivery->EAG_Recording Olfactometer_Setup Olfactometer Setup Odor_Introduction Odor Introduction Olfactometer_Setup->Odor_Introduction Insect_Response_Recording Insect Response Recording Odor_Introduction->Insect_Response_Recording GCMS_Analysis_Workflow Sample_Collection Sample Collection (e.g., SPME, Solvent Extraction) GC_Injection GC Injection Sample_Collection->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

The Elusive Scent: The Uncharted Territory of 4-Methyl-2-hexanol in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the chemical ecology of insects, a comprehensive scientific account detailing the discovery and characterization of 4-Methyl-2-hexanol as a primary semiochemical remains conspicuously absent from publicly available research. While the field of chemical ecology has successfully identified and elucidated the roles of a vast array of structurally similar compounds, this compound appears to be a molecule whose significance in insect communication is yet to be discovered or is not prominently documented.

This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a technical overview of this compound's role as a semiochemical. However, a thorough review of scientific literature and chemical ecology databases reveals no specific peer-reviewed studies that identify this compound as a key pheromone or allelochemical in any insect species. Consequently, the core requirements of this guide—presenting quantitative data from behavioral and electrophysiological assays, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the lack of foundational research on this particular compound.

While the role of this compound as a semiochemical is not established, the scientific community has extensively studied closely related isomers and analogues, offering valuable insights into the structure-activity relationships of branched-chain alcohols in insect communication.

The Prominence of Related Compounds: A Case of Mistaken Identity?

Research has frequently highlighted the importance of other methyl-branched hexanols and heptanols as critical components of insect pheromones. For instance, 4-methyl-3-hexanol and 4-methyl-3-heptanol are well-documented aggregation pheromones for several species of bark beetles (Coleoptera: Scolytidae) and have been the subject of numerous studies detailing their identification, synthesis, and behavioral effects.

Notably, a study on the almond bark beetle, Scolytus amygdali, identified (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. Field tests demonstrated that this compound, in combination with the synergist (3S,4S)-4-methyl-3-hexanol, was attractive to the beetles.[1] This underscores the specificity of insect olfactory systems, where even a slight change in the position of a hydroxyl or methyl group can drastically alter or eliminate biological activity.

Furthermore, research into the olfactory receptors of the noctuid moth Spodoptera littoralis explored the activity of various compounds. While this study tested 4-methyl-2-pentanol , a compound with a similar structure, it did not investigate this compound.[2]

Methodologies for Semiochemical Discovery: A Path Forward

The discovery and characterization of a novel semiochemical like this compound would typically follow a well-established scientific workflow. This process is crucial for unequivocally linking a chemical compound to a specific behavioral response in an insect.

Experimental Workflow for Semiochemical Identification

The logical progression from identifying a potential semiochemical to confirming its biological activity is outlined below. This workflow represents the standard methodology in chemical ecology.

experimental_workflow A Collection of Insect Volatiles (e.g., Aeration, SPME) B Chemical Analysis (GC-MS, GC-EAD) A->B Analysis C Identification of Candidate Compound (this compound) B->C Identification D Chemical Synthesis of Stereoisomers C->D Synthesis E Electrophysiological Assays (EAG, SSR) D->E Testing F Behavioral Bioassays (Olfactometer, Field Trapping) D->F Testing G Confirmation of Semiochemical Function E->G Validation F->G Validation

Figure 1. A generalized workflow for the discovery and validation of an insect semiochemical.

Experimental Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is fundamental for separating and identifying volatile compounds from an insect or plant extract. The gas chromatograph separates the compounds based on their physicochemical properties, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for its identification by comparing it to a spectral library.

  • Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to a specific odorant. An active compound will elicit a depolarization of the antennal neurons, which is recorded as a voltage change. When coupled with a gas chromatograph (GC-EAD), this method can pinpoint which compounds in a complex mixture are biologically active.

  • Behavioral Assays: These experiments are designed to observe and quantify an insect's behavioral response to a chemical stimulus. Common laboratory assays include olfactometers (Y-tube or four-arm), which give the insect a choice between different odor sources. Field trials often involve baited traps to test the attractiveness of a compound under natural conditions.

The Unwritten Chapter of this compound

While the search for the discovery of this compound as a semiochemical has been unfruitful, it does not definitively mean it plays no role in the intricate world of insect communication. It is possible that it exists as a minor, yet significant, component of a complex pheromone blend that has yet to be fully deciphered. It may also be a semiochemical for a less-studied or obscure insect species.

The absence of data highlights a potential area for future research. The application of modern analytical techniques, such as high-resolution mass spectrometry and advanced electrophysiological methods, to a wider range of insect species could yet reveal a semiochemical role for this compound.

For now, this molecule remains an enigma in the field of chemical ecology. The comprehensive technical guide originally envisioned cannot be written until the foundational discoveries are made. The scientific community awaits the research that will finally elucidate the story of this compound and its place in the chemical language of insects.

References

Thermodynamic Properties of 4-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Methyl-2-hexanol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables, detailing experimental protocols for key measurements, and offering visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

This compound, a secondary alcohol with the chemical formula C7H16O, possesses a range of thermodynamic and physical properties crucial for its application in various scientific and industrial contexts.[1] These properties are summarized below.

Physical Properties
PropertyValueSource
Molecular FormulaC7H16O[1][2][3][4][5]
Molecular Weight116.20 g/mol [1][2][4][5][6][7]
AppearanceColorless clear liquid (est.)[6]
CAS Number2313-61-3[1][2][3][4][5][6][7][8]
Thermodynamic Properties
PropertyValueUnitsConditionsSource
Boiling Point152.00 to 153.00°C@ 760.00 mm Hg (est.)[6]
152.7°C@ 760 mmHg
148°C[1][9]
421.15 to 425.15K[2][10]
Melting Point-30.45 (estimate)°C[1][9]
Density0.816g/cm³
0.8170[1][9]
Vapor Pressure1.282000mmHg@ 25.00 °C (est.)[6]
1.28mmHg@ 25°C[1]
Flash Point125.00 (51.60)°F (°C)TCC (est.)[6]
51.6°C[1]
pKa15.28±0.20(Predicted)[1][3][9]
Refractive Index1.418
1.4220[1][9]
Water Solubility4725mg/L@ 25 °C (est.)[6]
logP (o/w)2.055 (est.)[6]
1.80340

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical and thermochemical data for this compound, which includes properties such as normal boiling temperature, critical temperature, critical pressure, and heat capacity as a function of temperature.[11][12]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. While specific experimental details for this compound are not extensively published in readily available literature, general and well-established protocols for alcohols are applicable.

Determination of Enthalpy of Combustion

The enthalpy of combustion, a critical thermodynamic parameter, is determined experimentally using calorimetry. A common method involves a bomb calorimeter.

Methodology:

  • Sample Preparation: A known mass of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Oxygen Pressurization: The bomb is filled with pure oxygen to a high pressure to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.

  • Calculation: The heat released by the combustion of the alcohol is absorbed by the water and the calorimeter. By knowing the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid) and the temperature change, the enthalpy of combustion of the alcohol can be calculated.[13][14]

To enhance accuracy, it is crucial to minimize heat loss to the surroundings by using well-insulated calorimeters and applying corrections for any heat exchange.[13]

Experimental_Workflow_Enthalpy_of_Combustion cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Weigh Sample of This compound place_in_bomb Place Sample in Bomb Calorimeter prep_sample->place_in_bomb Known Mass pressurize Pressurize with Oxygen place_in_bomb->pressurize assemble Assemble Calorimeter with Water pressurize->assemble measure_initial_t Measure Initial Water Temperature assemble->measure_initial_t ignite Ignite Sample measure_initial_t->ignite measure_final_t Measure Final Water Temperature ignite->measure_final_t Combustion calculate_q Calculate Heat Released (q) measure_final_t->calculate_q ΔT calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h per mole Logical_Relationship_Thermodynamic_Properties cluster_experimental Experimental Measurements cluster_derived Derived Properties T_vs_P Vapor Pressure vs. Temperature H_vap Enthalpy of Vaporization (ΔHvap) T_vs_P->H_vap Clausius-Clapeyron Eq. Calorimetry Calorimetry Cp Heat Capacity (Cp) Calorimetry->Cp Density_T Density vs. Temperature G Gibbs Free Energy (G) H_vap->G S Entropy (S) Cp->S Integration Cp->G S->G G = H - TS

References

In-Depth Technical Guide: Safety and Handling of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and comprehensive safety information.

Introduction

4-Methyl-2-hexanol (CAS No. 2313-61-3) is a branched-chain aliphatic alcohol. Its structural features and chemical properties necessitate a thorough understanding of its potential hazards and the implementation of appropriate safety protocols in a laboratory or industrial setting. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][3]
Appearance Colorless, clear liquid[4]
Boiling Point 152.7 °C at 760 mmHg[1]
Melting Point -30.45 °C (estimate)[2]
Flash Point 51.6 °C[1][4]
Density 0.816 g/cm³[1]
Vapor Pressure 1.28 mmHg at 25 °C[1]
Water Solubility 4725 mg/L at 25 °C (estimated)[4]
logP (Octanol/Water Partition Coefficient) 1.80340[1]
Refractive Index 1.418[1]

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a flammable liquid.

Hazard ClassHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor

Note: While some sources did not find GHS classification information, the flammability is a consistently reported hazard.[4][5][6]

Toxicological Data

Toxicity Data for 4-Methyl-2-pentanol (CAS No. 108-11-2) - For Reference Only

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral2260 mg/kg bw[7]
Acute Dermal Toxicity (LD50) RabbitDermal2870 mg/kg bw[7]
Acute Inhalation Toxicity (LC50) RatInhalation>16 mg/L (4 hours)[7]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following is a summary of a key experimental protocol relevant to assessing the acute oral toxicity of a substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To identify the dose of a substance that causes signs of toxicity without causing mortality.

Methodology:

  • Sighting Study: A single animal is dosed at a level expected to produce some signs of toxicity. The starting dose is selected based on available information on structurally related compounds.

  • Main Study:

    • Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

    • The substance is administered orally by gavage.

    • Animals are fasted before dosing.

    • A total of five animals are typically used for each dose level showing signs of toxicity.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.

    • Observations are conducted for at least 14 days after administration.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][6]
Respiratory Protection Use in a well-ventilated area. If vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Handling and Storage
  • Handling: Keep away from heat, sparks, and open flames.[5][6] Ground and bond containers when transferring material to prevent static discharge.[5] Use only non-sparking tools.[5] Avoid breathing vapor or mist.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5][6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Visualizations

Experimental Workflow: Acute Oral Toxicity (OECD 420)

Workflow for Acute Oral Toxicity Testing (OECD 420) start Start sighting_study Sighting Study: Dose one animal at a selected starting dose start->sighting_study observe_sighting Observe for signs of toxicity sighting_study->observe_sighting main_study_start Main Study: Select appropriate starting dose based on sighting study observe_sighting->main_study_start dose_group Dose a group of animals (typically 5 females) at the selected fixed dose main_study_start->dose_group observe_main Observe for 14 days: - Mortality - Clinical signs - Body weight changes dose_group->observe_main toxicity_evident Toxicity Evident? observe_main->toxicity_evident no_mortality No Mortality? toxicity_evident->no_mortality Yes dose_higher Dose next group at a higher fixed dose toxicity_evident->dose_higher No no_mortality->dose_higher No classify Classify substance according to GHS based on results no_mortality->classify Yes dose_lower Dose next group at a lower fixed dose dose_lower->dose_group dose_higher->dose_group end End classify->end

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Logical Relationship: Safety and Handling Decision Process

Decision Process for Safe Handling of this compound start Task: Handling this compound assess_hazards Assess Hazards: - Flammable liquid - Potential for toxicity (refer to analog data) start->assess_hazards select_ppe Select Appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat assess_hazards->select_ppe prepare_work_area Prepare Work Area: - Ensure good ventilation - Remove ignition sources - Locate safety equipment (fire extinguisher, spill kit, eyewash) select_ppe->prepare_work_area handling Perform Handling Procedure: - Use non-sparking tools - Ground equipment - Avoid vapor inhalation prepare_work_area->handling spill_or_exposure Spill or Exposure Occurs? handling->spill_or_exposure emergency_procedures Follow Emergency Procedures: - First Aid - Spill Cleanup spill_or_exposure->emergency_procedures Yes waste_disposal Dispose of Waste Properly spill_or_exposure->waste_disposal No emergency_procedures->waste_disposal storage Store in a cool, dry, well-ventilated area in a tightly sealed container waste_disposal->storage end Task Complete storage->end

Caption: Decision Process for Safe Handling of this compound.

References

Commercial Sourcing and Technical Guide for 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 4-Methyl-2-hexanol (CAS No. 2313-61-3), a chiral secondary alcohol with applications in organic synthesis and as a solvent. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of supplier specifications, alongside generalized experimental protocols and logical workflows to aid in sourcing and utilization.

Physicochemical Properties

This compound is a branched-chain alcohol with the following key properties:

PropertyValue
CAS Number 2313-61-3
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point ~148 °C
Density ~0.817 g/cm³
Chirality Contains two stereocenters

Commercial Supplier Analysis

A critical aspect of research and development is the reliable sourcing of chemical reagents. The following table summarizes the offerings for this compound from various commercial suppliers. It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
BOC Sciences InquireInquireInquireUsed in organic synthesis and as a solvent in the production of fragrances and flavorings.[]
Benchchem InquireInquireInquireFor research use only. Not for human or veterinary use.[2]
ChemicalBook InquireInquireInquireLists multiple suppliers on its platform.
Chemsrc InquireInquireInquireAggregates information from various suppliers.[3]

Note: "Inquire" indicates that the supplier requires a direct request for this information, which is common for specialty chemicals.

Logical Workflow for Supplier Selection

The selection of a suitable chemical supplier is a multi-faceted process that involves more than just price comparison. The following diagram illustrates a logical workflow for researchers to follow when sourcing this compound.

SupplierSelection Start Identify Need for This compound Search Search Supplier Databases (e.g., ChemicalBook, Chemsrc) Start->Search Identify Identify Potential Suppliers (e.g., BOC Sciences, Benchchem) Search->Identify Request Request Quotes and Certificates of Analysis (CoA) Identify->Request Evaluate Evaluate Suppliers Based on: - Purity & Stereoisomer Specificity - Price & Lead Time - Available Quantities - Technical Support Request->Evaluate Select Select Optimal Supplier Evaluate->Select Purchase Place Purchase Order Select->Purchase QC Perform In-house Quality Control Purchase->QC End Approve for Use in Research QC->End

A logical workflow for selecting a commercial supplier of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on general principles of organic chemistry and analytical techniques for chiral alcohols, the following generalized workflows are provided.

Generalized Synthesis Workflow

The synthesis of this compound can be achieved through various established organic chemistry reactions, such as the Grignard reaction.[2]

SynthesisWorkflow Start Select Starting Materials (e.g., Aldehyde and Grignard Reagent) Reaction Perform Grignard Reaction under Anhydrous Conditions Start->Reaction Quench Quench Reaction with Aqueous Acid Reaction->Quench Extract Extract Product into Organic Solvent Quench->Extract Purify Purify by Distillation or Chromatography Extract->Purify Characterize Characterize Product (NMR, GC-MS, IR) Purify->Characterize End Store Purified This compound Characterize->End QCWorkflow Sample Obtain Sample of This compound Prepare Prepare Sample for GC-MS (Dilution, Derivatization if necessary) Sample->Prepare Inject Inject Sample into Chiral GC Column Prepare->Inject Separate Separate Stereoisomers and Impurities Inject->Separate Detect Detect and Quantify using Mass Spectrometry Separate->Detect Analyze Analyze Data to Determine Purity and Enantiomeric Excess Detect->Analyze Report Generate Certificate of Analysis Analyze->Report

References

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-2-hexanol: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-Methyl-2-hexanol, a chiral alcohol with significant implications in stereoselective synthesis and drug development. The presence of multiple stereocenters in this molecule gives rise to distinct isomers, each with potentially unique biological activities and physicochemical properties. Understanding the nomenclature, properties, and methods for the synthesis and separation of these stereoisomers is critical for research and development in the pharmaceutical and chemical industries.

IUPAC Nomenclature and Stereochemical Relationships

This compound possesses two chiral centers, at carbon atoms C2 and C4. This results in the existence of four distinct stereoisomers. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these isomers is determined by assigning the configuration (R or S) to each chiral center based on the Cahn-Ingold-Prelog priority rules.

The four stereoisomers of this compound are:

  • (2R,4R)-4-methyl-2-hexanol

  • (2S,4S)-4-methyl-2-hexanol

  • (2R,4S)-4-methyl-2-hexanol

  • (2S,4R)-4-methyl-2-hexanol

These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical properties and can be separated by conventional chromatographic techniques.

The stereochemical relationships are summarized below:

  • Enantiomeric Pair 1: (2R,4R)-4-methyl-2-hexanol and (2S,4S)-4-methyl-2-hexanol

  • Enantiomeric Pair 2: (2R,4S)-4-methyl-2-hexanol and (2S,4R)-4-methyl-2-hexanol

  • Diastereomers: Any isomer from Enantiomeric Pair 1 is a diastereomer of any isomer from Enantiomeric Pair 2.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 2R,4R (2R,4R)-4-methyl-2-hexanol 2S,4S (2S,4S)-4-methyl-2-hexanol 2R,4R->2S,4S Enantiomers 2R,4S (2R,4S)-4-methyl-2-hexanol 2R,4R->2R,4S Diastereomers 2S,4R (2S,4R)-4-methyl-2-hexanol 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical Properties

Property(2S,4S)-4-methylhexan-2-ol(2R,4S)-4-methylhexan-2-ol(2S,4R)-4-methylhexan-2-ol
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol [1]116.20 g/mol [2]116.20 g/mol [3]
XLogP3-AA 2.22.2[2]2.2[3]
Hydrogen Bond Donor Count 11[2]1[3]
Hydrogen Bond Acceptor Count 11[2]1[3]
Rotatable Bond Count 33[2]3[3]
Exact Mass 116.120115130 Da[1]116.120115130 Da[2]116.120115130 Da[3]
Topological Polar Surface Area 20.2 Ų20.2 Ų[2]20.2 Ų[3]
Heavy Atom Count 88[2]8[3]
Complexity 52.352.3[2]52.3[3]

Note: Data for (2R,4R)-4-methyl-2-hexanol is not available in the PubChem database. As the enantiomer of (2S,4S)-4-methyl-2-hexanol, it is expected to have identical computed properties.

Experimental Protocols: Synthesis and Chiral Resolution

The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. Alternatively, a racemic or diastereomeric mixture can be synthesized and subsequently separated. Below are generalized protocols for these approaches, based on established methodologies for similar chiral alcohols.[4][5]

Stereoselective Synthesis

A viable route for the stereoselective synthesis of all four isomers of a similar compound, 4-methyl-3-heptanol (B77350), has been demonstrated and can be adapted for this compound.[5] This involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to synthesize chiral ketones, which are then reduced to the corresponding alcohols.

General Protocol for Stereoselective Synthesis:

  • Synthesis of Chiral Ketone: React 4-methyl-2-hexanone (B86756) with a chiral auxiliary (e.g., SAMP or RAMP) to form a chiral hydrazone.

  • Alkylation: Deprotonate the hydrazone with a strong base (e.g., lithium diisopropylamide) and alkylate with a suitable electrophile.

  • Hydrolysis: Hydrolyze the resulting hydrazone to yield the chiral ketone with high enantiomeric excess.

  • Stereoselective Reduction: Reduce the chiral ketone to the corresponding alcohol using a stereoselective reducing agent (e.g., lithium aluminum hydride or sodium borohydride). The choice of reducing agent can influence the diastereoselectivity of the final product.

Chiral Resolution of a Racemic Mixture

A non-stereoselective synthesis, such as the Grignard reaction of isovaleraldehyde (B47997) with ethylmagnesium bromide followed by oxidation and another Grignard reaction with methylmagnesium bromide, will produce a mixture of all four stereoisomers. The separation of these isomers can be achieved through chiral chromatography.

General Protocol for Chiral HPLC Separation:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose).

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio of these solvents must be optimized to achieve baseline separation of all four stereoisomers.

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.

  • Injection and Detection: Inject the sample onto the equilibrated column. Detection can be achieved using a refractive index (RI) detector or a UV detector if the alcohol is derivatized with a UV-active group.

  • Fraction Collection: Collect the eluting peaks corresponding to each separated stereoisomer.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation Start 4-Methyl-2-hexanone SAMP_RAMP Reaction with SAMP or RAMP Start->SAMP_RAMP Reduction Stereoselective Reduction SAMP_RAMP->Reduction Isomers Individual Stereoisomers Reduction->Isomers Racemic Racemic Mixture of This compound HPLC Chiral HPLC Racemic->HPLC Separated Separated Stereoisomers HPLC->Separated

Figure 2: Generalized experimental workflows for obtaining stereoisomers of this compound.

Biological Activity Considerations

While specific studies on the biological activity of the individual stereoisomers of this compound are not widely published, it is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For example, studies on the stereoisomers of the insect pheromone 4-methyl-3-heptanol have shown that while one stereoisomer acts as an attractant, others can be inactive or even inhibitory.[5]

Given this precedent, it is highly probable that the four stereoisomers of this compound will also exhibit stereospecific biological activities. Therefore, for any research or drug development program involving this compound, it is imperative to synthesize or isolate and test the individual stereoisomers to fully characterize their biological effects.

Conclusion

The four stereoisomers of this compound present a compelling case for the importance of stereochemistry in chemical and pharmaceutical research. While a complete experimental dataset for the individual isomers is not yet available, this guide provides a foundational understanding of their nomenclature and relationships, along with established protocols for their synthesis and separation. The potential for stereospecific biological activity underscores the necessity for the preparation and evaluation of each pure stereoisomer in drug discovery and development pipelines. Future experimental work is needed to fully elucidate the distinct properties of each of these chiral molecules.

References

Spectroscopic Profile of 4-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound 4-Methyl-2-hexanol (CAS No: 2313-61-3). The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, intended to aid in the identification, characterization, and quality control of this molecule. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of analytical workflows and fragmentation patterns to facilitate a deeper understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Multiplet1HH-2 (CH-OH)
~1.7Multiplet1HH-4 (CH)
~1.4Multiplet2HH-5 (CH₂)
~1.2Multiplet2HH-3 (CH₂)
~1.1Doublet3HC1-H₃ (CH₃)
~0.9Doublet3HC4-CH₃
~0.9Triplet3HC6-H₃ (CH₃)

Table 2: Predicted ¹³C NMR Data for this compound[1]

Chemical Shift (δ) ppmCarbon Assignment
~68C-2 (CH-OH)
~45C-3 (CH₂)
~35C-4 (CH)
~30C-5 (CH₂)
~24C-1 (CH₃)
~20C4-CH₃
~14C-6 (CH₃)
Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key IR Absorption Bands for this compound[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3670Weak, SharpO-H Stretch (Free)
2850-3000StrongC-H Stretch (Alkyl)
~1460MediumC-H Bend (CH₂, CH₃)
~1380MediumC-H Bend (CH₃)
~1120StrongC-O Stretch
Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST database.[3] The molecular weight of this compound is 116.20 g/mol .[2][4]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound[3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Identity
45100[CH₃CHOH]⁺
5760[C₄H₉]⁺
4355[C₃H₇]⁺
7145[C₅H₁₁]⁺
2940[C₂H₅]⁺
9810[M - H₂O]⁺
1015[M - CH₃]⁺

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a liquid alcohol such as this compound.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a neat (undiluted) liquid alcohol.

  • Sample Preparation :

    • Ensure the NMR tube (typically 5 mm) is clean and dry.

    • Using a pipette, transfer approximately 0.5-0.7 mL of the neat this compound into the NMR tube.

    • If a deuterated solvent is to be used for field locking and as a chemical shift reference, dissolve 5-20 mg of the alcohol in approximately 0.6 mL of a suitable solvent (e.g., CDCl₃).

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (if used). For neat samples, an unlocked experiment may be run, or an external lock can be used.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This can be done manually or automatically.

  • Data Acquisition :

    • ¹H NMR :

      • Tune the probe to the proton frequency.

      • Set acquisition parameters, including the number of scans (typically 8-16 for good signal-to-noise), spectral width, and relaxation delay.

      • Acquire the spectrum.

    • ¹³C NMR :

      • Tune the probe to the carbon frequency.

      • Set acquisition parameters. A higher number of scans is usually required for ¹³C NMR due to the low natural abundance of the isotope. A longer relaxation delay may also be necessary.

      • Acquire the proton-decoupled spectrum.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) of the signals to deduce proton-proton coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

  • Instrument Preparation :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent like isopropanol (B130326) or acetone (B3395972) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application :

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis and Cleanup :

    • Analyze the spectrum, identifying the wavenumbers of key absorption bands.

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing a volatile liquid sample like this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction :

    • If using a GC-MS system, dilute a small amount of the this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

    • For direct insertion, a small amount of the sample can be introduced via a heated probe.

  • Ionization :

    • As the sample molecules elute from the GC column or are volatilized from the probe, they enter the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis :

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation :

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The data system records the mass spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and processes in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_pathways Fragmentation Pathways cluster_legend Legend M [C₇H₁₆O]⁺˙ m/z = 116 F101 [C₆H₁₃O]⁺ m/z = 101 M->F101 - •CH₃ F98 [C₇H₁₄]⁺˙ m/z = 98 M->F98 - H₂O (Dehydration) F45 [C₂H₅O]⁺ m/z = 45 (Base Peak) M->F45 α-cleavage F57 [C₄H₉]⁺ m/z = 57 M->F57 α-cleavage M_node Molecular Ion F_node Fragment Ion

Caption: Proposed EI-MS fragmentation of this compound.

References

4-Methyl-2-hexanol: A Technical Review for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-methyl-2-hexanol, a secondary alcohol with potential considerations as a fragrance ingredient. This document collates available data on its physicochemical properties, olfactory characteristics, and safety assessments. Detailed experimental protocols relevant to the evaluation of fragrance ingredients are presented, alongside visual representations of key scientific workflows and biological pathways to support research and development activities. While this compound is found in nature, its direct application as a fragrance ingredient is not widely documented, with some industry resources recommending against its use in fragrance formulations. This guide aims to provide a foundational understanding of the compound for scientific and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the behavior of the molecule in various formulations and its performance as a potential fragrance ingredient. Data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C7H16O[1][2][3][4][5]
Molecular Weight ( g/mol ) 116.20[2][3][4]
CAS Number 2313-61-3[2][4]
Appearance Colorless clear liquid (estimated)[6]
Boiling Point (°C) 148 - 153[1][2][6]
Density (g/cm³) 0.816 - 0.817[1][2]
Flash Point (°C) 51.6[2][6]
Water Solubility (mg/L at 25°C) 4725 (estimated)[6]
logP (Octanol/Water Partition Coefficient) 1.80340 - 2.2[2][3][6]
Refractive Index 1.418 - 1.422[1][2]
Vapor Pressure (mmHg at 25°C) 1.28[2][6]

Olfactory Profile

The olfactory characteristics of a molecule are a primary determinant of its utility as a fragrance ingredient. However, detailed public information on the specific odor profile of this compound is limited. Notably, The Good Scents Company, a comprehensive resource for fragrance materials, indicates that this compound is "not for fragrance use" and does not provide an odor description.[6] This suggests that its olfactory properties may be undesirable or that it may not have been pursued for fragrance applications.

For context, a structurally related but more complex molecule, 4-methyl-6-phenylhexan-2-ol, is described as having a powerful lily of the valley and gardenia scent with green and honey notes.[7] It is important to note that the addition of the phenyl group significantly alters the molecule's properties and that this description cannot be directly attributed to this compound.

Safety Assessment

The safety of any ingredient intended for use in consumer products is paramount. The available safety information for this compound is primarily derived from safety data sheets (SDS).

Hazards:

  • Flammability: this compound is classified as a flammable liquid and vapor.[8][9][10]

  • Acute Oral Toxicity: It is considered harmful if swallowed.[8]

Toxicological Data: Detailed toxicological data for dermal and inhalation routes of exposure are not readily available in the public domain.[6] For a comprehensive safety assessment, further studies would be required. A toxicological and dermatological review of a similar branched-chain saturated alcohol, 4-methyl-2-pentanol (B46003), is available and could serve as a potential read-across for a preliminary assessment, though it should be used with caution due to structural differences.[11][12] Similarly, a safety assessment for 2-hexanol (B165339) is also available.[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of a potential fragrance ingredient like this compound.

Chemical Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent such as ethanol (B145695) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, with a typical split ratio of 50:1.

    • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped up to 250°C at a rate of 10°C/minute, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The mass spectrum of this peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound. The percentage purity is calculated based on the relative peak areas of all components in the chromatogram.

Sensory Evaluation: Olfactometry

Objective: To characterize the odor profile and determine the odor detection threshold of this compound.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) are prepared.

  • Instrumentation: A gas chromatograph-olfactometry (GC-O) system is used, which splits the column effluent between a mass spectrometer and an olfactometry port.

  • Procedure:

    • Panelists sniff the effluent from the olfactometry port as the sample is run through the GC.

    • They record the time at which they detect an odor and provide a detailed description of its character.

    • For odor threshold determination, a forced-choice triangle test can be used with a series of dilutions presented to the panelists.

  • Data Analysis: The odor descriptions are compiled to create a comprehensive olfactory profile. The odor detection threshold is determined as the concentration at which a statistically significant portion of the panel can detect the odor.

Dermal Sensitization: In Vitro Assays

Objective: To assess the potential of this compound to cause skin sensitization.

Methodology (Direct Peptide Reactivity Assay - DPRA):

  • Principle: This assay quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the initial step in the adverse outcome pathway for skin sensitization.

  • Procedure:

    • A solution of this compound is incubated with the synthetic peptides for a defined period.

    • The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated. Based on this, the substance is categorized for its skin sensitization potential (e.g., low, moderate, or high reactivity).

Visualizations

Experimental Workflow for Fragrance Ingredient Evaluation

Fragrance_Ingredient_Evaluation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Safety Assessment Synthesis Synthesis of This compound Purity Purity Analysis (GC-MS) Synthesis->Purity Structure Structural Elucidation (NMR, IR) Purity->Structure Olfactory Olfactory Profiling (GC-O) Structure->Olfactory Stability Stability Testing (in product base) Olfactory->Stability Performance Performance Assessment (e.g., substantivity) Stability->Performance Dermal Dermal Sensitization (e.g., DPRA) Performance->Dermal Genotoxicity Genotoxicity Assays (e.g., Ames test) Dermal->Genotoxicity Phototoxicity Phototoxicity Screening Genotoxicity->Phototoxicity

Caption: A typical workflow for the evaluation of a new fragrance ingredient.

General Olfactory Signal Transduction Pathway

Olfactory_Signal_Transduction Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylate Cyclase III G_olf->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG opens Ca_Na Influx of Ca²⁺ and Na⁺ CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A simplified diagram of the olfactory signal transduction cascade.

Synthesis Routes

This compound can be synthesized through various established organic chemistry reactions. One common method is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[14] Specifically, the reaction of an appropriate Grignard reagent with an aldehyde can yield this compound. Another route is the reduction of the corresponding ketone, 4-methyl-2-hexanone, using hydride reagents.[14] Several synthetic pathways have been documented in chemical literature.[15]

Conclusion

This compound is a branched-chain secondary alcohol with well-defined physicochemical properties. However, its application as a fragrance ingredient is not well-established, and its olfactory profile is not extensively documented in public literature. Safety data is limited, necessitating further investigation for any potential application in consumer products. The experimental protocols and diagrams provided in this guide offer a framework for the systematic evaluation of this and other potential fragrance ingredients, from initial characterization to safety and performance assessment. Researchers and developers should exercise due diligence in conducting a thorough safety and sensory analysis before considering this compound for any application.

References

Methodological & Application

Application Note: Analysis of 4-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanol is a branched-chain aliphatic alcohol that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential impurity or starting material in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.

Principle

The methodology involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that can be used for compound identification by comparing it to a spectral library (e.g., NIST). Quantification is achieved by relating the peak area of the analyte to the concentration of a known standard.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices.

  • Sample Collection: Collect 1 mL of the aqueous sample into a clean glass vial.

  • Internal Standard (IS) Spiking: Add a known concentration of a suitable internal standard (e.g., 2-heptanol (B47269) or a deuterated analog of this compound) to the sample. The concentration of the IS should be within the expected concentration range of the analyte.

  • Extraction: Add 1 mL of a water-immiscible organic solvent with high purity, such as hexane (B92381) or dichloromethane.

  • Mixing: Vigorously vortex the mixture for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the vial at 3,000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and can be adapted based on the specific instrumentation and analytical requirements.

Parameter Setting
Gas Chromatograph Agilent 7890B GC system or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1, adjustable based on concentration)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Range m/z 35-350

Data Presentation

Expected Quantitative Data

The following table summarizes the expected, albeit estimated, quantitative data for the GC-MS analysis of this compound based on the analysis of structurally similar compounds. Note: These values should be experimentally determined and validated for the specific analytical method and instrument used.

Analyte Expected Retention Time (min) Limit of Detection (LOD) (µg/L) Limit of Quantification (LOQ) (µg/L) *
This compound6.5 - 8.51 - 105 - 30

*Retention time is highly dependent on the specific GC column and temperature program. LOD and LOQ are estimates and will vary based on instrument sensitivity and matrix effects.

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum. The molecular ion and characteristic fragment ions are presented below.

Analyte Molecular Weight Molecular Ion (M+) Key Fragment Ions (m/z)
This compound116.20 g/mol [1]116 (may be weak or absent)45, 57, 71, 83, 98

The base peak in the electron ionization mass spectrum of this compound is often observed at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment resulting from alpha-cleavage. Another significant fragment at m/z 57 can be formed through various cleavage pathways.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Separation Phase Separation Extraction->Separation Final_Sample Organic Phase to GC Vial Separation->Final_Sample Injection Injection into GC Final_Sample->Injection Separation_GC Chromatographic Separation Injection->Separation_GC Ionization Ionization (EI) Separation_GC->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Identification Identification->Quantification Logical_Relationship Analyte This compound GC Gas Chromatography Analyte->GC MS Mass Spectrometry GC->MS Separation Separation GC->Separation Quantification Quantification GC->Quantification Identification Identification MS->Identification RetentionTime Retention Time Separation->RetentionTime MassSpectrum Mass Spectrum Identification->MassSpectrum PeakArea Peak Area Quantification->PeakArea

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 4-Methyl-2-hexanol, a valuable chiral building block in organic synthesis. The primary method detailed is the asymmetric transfer hydrogenation (ATH) of 4-methyl-2-hexanone (B86756) using a well-defined chiral Ruthenium catalyst. This approach offers high enantioselectivity, operational simplicity, and is broadly applicable to a range of substrates. Additionally, this note includes a comparative summary of other prominent methods, such as asymmetric hydrogenation (AH) and biocatalysis, to provide a comprehensive overview for researchers. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate the successful implementation of this synthesis in a laboratory setting.

Introduction

Chiral alcohols are critical intermediates in the pharmaceutical and fine chemical industries due to their prevalence in biologically active molecules. The stereochemistry of these compounds often dictates their pharmacological efficacy and safety. This compound, with its two stereocenters, is a useful synthon for the construction of more complex chiral molecules. The development of efficient and highly selective methods for its preparation is therefore of significant interest. Among the various strategies, the asymmetric reduction of the corresponding prochiral ketone, 4-methyl-2-hexanone, stands out as the most direct and atom-economical approach. This can be achieved with high enantioselectivity using transition metal catalysts or enzymes.

This application note focuses on a robust and widely utilized method: the asymmetric transfer hydrogenation (ATH) of 4-methyl-2-hexanone. ATH employs a stable hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, in the presence of a chiral catalyst, thereby avoiding the need for high-pressure hydrogen gas. The Noyori-type Ru(II)-complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are exemplary catalysts for this transformation, consistently delivering high enantiomeric excess (e.e.).

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation (ATH)

The central strategy involves the reduction of 4-methyl-2-hexanone using a chiral Ruthenium catalyst, specifically [(S,S)-TsDPEN-Ru(p-cymene)Cl], with formic acid and triethylamine as the hydrogen source. The chirality of the resulting this compound is dictated by the chirality of the diamine ligand on the Ruthenium catalyst.

Logical Workflow for Enantioselective Synthesis

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: 4-Methyl-2-hexanone ath Asymmetric Transfer Hydrogenation (ATH) start->ath catalyst Catalyst System: [(S,S)-TsDPEN-Ru(p-cymene)Cl] Formic Acid/Triethylamine catalyst->ath quench Reaction Quenching ath->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product: (R)-4-Methyl-2-hexanol purification->product analysis Characterization: - NMR - Chiral GC/HPLC (e.e. determination) product->analysis

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective reduction of aliphatic ketones using various methods, providing a basis for comparison.

MethodCatalyst/EnzymeSubstrateYield (%)e.e. (%)Temperature (°C)Time (h)Reference
Asymmetric Transfer Hyd. [(S,S)-TsDPEN-Ru(p-cymene)Cl]Acetophenone9598 (R)281Noyori et al.
Asymmetric Transfer Hyd. Ru-TsDPEN complexVarious aryl ketones>99up to 96Mild-[1]
Asymmetric Hydrogenation Ru(II)-BINAPβ-Keto esters96>9910036Noyori et al.
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) from L. kefirVarious ketones38-91>99 (R)3024
Biocatalytic Reduction ADH from Rhodococcus ruberVarious ketones->99--[2]
Biocatalytic Reduction ADH and Formate Dehydrogenase (FDH)Poorly water-soluble ketonesModerate to Good>99 (S)--[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol details the synthesis of (R)-4-Methyl-2-hexanol via asymmetric transfer hydrogenation of 4-methyl-2-hexanone.

Materials and Equipment
  • Substrate: 4-Methyl-2-hexanone (≥98%)

  • Catalyst: [(S,S)-TsDPEN-Ru(p-cymene)Cl]

  • Hydrogen Source: Formic acid (≥98%) and Triethylamine (≥99.5%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagents for Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment: Schlenk flask, magnetic stirrer, argon or nitrogen line, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.

Procedure
  • Catalyst and Reagent Preparation:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Degas this mixture by bubbling with argon or nitrogen for 15 minutes.

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [(S,S)-TsDPEN-Ru(p-cymene)Cl] (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).

  • Reaction Setup:

    • To the catalyst solution, add 4-methyl-2-hexanone (1.0 mmol).

    • Add the degassed formic acid/triethylamine mixture (0.5 mL) to the reaction flask.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (approx. 25 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (R)-4-Methyl-2-hexanol.

  • Characterization and Analysis:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of the Noyori-type asymmetric transfer hydrogenation is a well-studied process.

catalytic_cycle catalyst [Ru]-Cl (Precatalyst) hydride [Ru]-H (Active Catalyst) catalyst->hydride + HCOOH/NEt₃ - CO₂ - Et₃NH⁺Cl⁻ ts Transition State hydride->ts + Ketone product_complex [Ru]-O-CH(R)R' ts->product_complex Hydride Transfer product_complex->catalyst + HCOOH/NEt₃ - Alcohol Product

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

The reaction is initiated by the formation of the active Ruthenium-hydride species from the precatalyst and the formic acid/triethylamine mixture. The ketone then coordinates to the chiral catalyst, and the hydride is transferred to the carbonyl carbon in a stereoselective manner through a six-membered ring transition state. The resulting alcohol product is then released, and the catalyst is regenerated to continue the cycle.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric transfer hydrogenation of 4-methyl-2-hexanone. The use of a chiral Ru-TsDPEN catalyst provides a practical and highly selective method, yielding the desired chiral alcohol in high enantiomeric excess. This protocol, along with the comparative data on other synthetic strategies, offers a valuable resource for researchers in organic synthesis and drug development. The operational simplicity of the ATH method makes it particularly attractive for laboratory-scale synthesis.

References

Application Notes and Protocols for 4-Methyl-2-hexanol as a Putative Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of 4-Methyl-2-hexanol as a potential insect pheromone. While direct evidence of this compound acting as a pheromone in specific insect species is not yet established in publicly available literature, its structural similarity to known insect pheromones, such as 4-methyl-3-hexanol and 4-methyl-3-heptanol, suggests its potential as a semiochemical.[1][2][3][4] This document outlines established protocols for the systematic evaluation of this compound, including electrophysiological screening, chemical analysis, and behavioral bioassays.

Background

Insect pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm signaling. The identification and synthesis of these compounds are crucial for developing environmentally benign pest management strategies. This compound (CAS No: 2313-61-3) is a seven-carbon alcohol whose potential role as an insect pheromone remains to be explored.[5][6][7][8][9][10] Structurally related compounds have been identified as key pheromonal components in various insect orders, making this compound a viable candidate for investigation.

Applications

Should this compound be identified as an insect pheromone, potential applications include:

  • Pest Monitoring: Lures baited with this compound could be used in traps to monitor the population dynamics of pest species.

  • Mass Trapping: High concentrations of the pheromone could be deployed to trap large numbers of insects, thereby reducing their population.

  • Mating Disruption: Widespread dissemination of the pheromone could interfere with mate-finding, leading to a reduction in reproduction.

  • Attract-and-Kill Strategies: The pheromone could be combined with an insecticide to attract and eliminate target pests.[11]

Experimental Protocols

The following protocols are adapted from established methodologies in insect chemical ecology and are designed for the systematic investigation of this compound.

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid assessment of olfactory detection.[12]

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • Live, healthy adult insects

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • EAG system (micromanipulators, electrodes, amplifier, recording software)

  • Odor delivery system (stimulus controller, purified air source)

  • Pasteur pipettes and filter paper strips

Protocol:

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known amount of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as the negative control.

  • Antennal Preparation: Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with a saline solution.

  • EAG Recording: Position the antenna in a continuous stream of purified air. Deliver a puff of the stimulus (starting with the solvent control) into the airstream directed at the antenna.

  • Data Analysis: Record the peak amplitude of the EAG response (in millivolts) for each stimulus presentation. Normalize the responses to the response elicited by a standard compound (e.g., a known pheromone component for the species).

Hypothetical EAG Response Data:

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
Solvent Control (Hexane)-0.1 ± 0.02
This compound0.010.5 ± 0.08
This compound0.11.2 ± 0.15
This compound12.5 ± 0.21
This compound103.8 ± 0.32
Positive Control14.0 ± 0.28

GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture by simultaneously recording the response of a gas chromatograph detector and an insect antenna.[13]

Objective: To determine if this compound is present in natural insect extracts and elicits an antennal response.

Materials:

  • Insect extract (e.g., from pheromone glands)

  • GC-MS system with an effluent splitter

  • EAD system (as in 3.1)

  • Synthetic this compound standard

Protocol:

  • Sample Injection: Inject the insect extract into the GC. The effluent from the GC column is split, with one portion directed to the mass spectrometer and the other to the EAD preparation.

  • Simultaneous Recording: Record the GC chromatogram (FID or MS signal) and the EAG signal simultaneously.

  • Compound Identification: If a peak in the EAG trace corresponds to a peak in the chromatogram, the active compound is identified by its mass spectrum and by comparing its retention time with that of the synthetic standard.

Behavioral bioassays are essential to determine the function of a putative pheromone, such as attraction, arrestment, or mating stimulation.[14][15]

Objective: To assess the behavioral response of the target insect species to this compound.

Materials:

  • Wind tunnel or Y-tube olfactometer

  • Live, healthy, and sexually mature insects

  • This compound

  • Solvent

  • Dispensers (e.g., rubber septa)

Protocol (Wind Tunnel Assay):

  • Preparation: Treat a dispenser with a known amount of this compound in a solvent and another with solvent only (control). Allow the solvent to evaporate.

  • Acclimation: Place an insect at the downwind end of the wind tunnel and allow it to acclimate for a few minutes.

  • Observation: Introduce the treated dispenser into the upwind end of the tunnel. Record the insect's behavior, including upwind flight, casting, and contact with the source.

  • Data Collection: Record the percentage of insects exhibiting each behavior in response to the treatment and control.

Hypothetical Wind Tunnel Bioassay Data:

TreatmentN% Upwind Flight% Source Contact
Control (Solvent)50122
This compound (10 µg)507865
This compound (100 µg)508575

Visualizations

Experimental_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Application A Insect Extract Collection B GC-EAD Analysis A->B C Identification of Active Peak B->C D Synthesis of this compound C->D Hypothesized Compound E EAG Screening D->E F Behavioral Bioassays D->F E->F Confirmed Activity G Field Trials F->G Demonstrated Attraction H Pest Management Strategy G->H EAG_Setup cluster_0 Odor Delivery cluster_1 Antennal Preparation cluster_2 Data Acquisition Air Purified Air Stimulus Stimulus Cartridge (this compound) Air->Stimulus Antenna Excised Insect Antenna Stimulus->Antenna Odor Puff Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Electrical Signal Computer Computer with Recording Software Amplifier->Computer Behavioral_Assay_Logic Start Insect Released in Wind Tunnel Odor Odor Plume of This compound Start->Odor NoResponse No Response / Random Movement Odor->NoResponse No Detection Upwind Upwind Flight Odor->Upwind Detection Casting Casting Behavior Upwind->Casting Loses Plume Source Source Contact Upwind->Source Follows Plume Casting->Upwind Re-acquires Plume

References

Application Notes and Protocols for 4-Methyl-2-hexanol in Pest Management Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, direct applications of 4-Methyl-2-hexanol in established pest management strategies are not documented. However, based on the well-established role of structurally similar compounds as insect pheromones, this document provides detailed application notes and protocols for a closely related analogue, (3S,4S)-4-methyl-3-heptanol , the primary aggregation pheromone of the almond bark beetle, Scolytus amygdali. These protocols serve as a comprehensive template for the potential investigation and application of this compound.

Introduction to (3S,4S)-4-methyl-3-heptanol

(3S,4S)-4-methyl-3-heptanol is a key semiochemical that mediates the aggregation of the almond bark beetle, Scolytus amygdali, a significant pest of stone fruit orchards.[1][2] It functions as an aggregation pheromone, attracting both male and female beetles to a host tree, which is crucial for initiating mass attacks that overcome the tree's defenses.[3][4] For optimal attraction, this primary pheromone component is used in conjunction with a synergist, (3S,4S)-4-methyl-3-hexanol.[1][2] Conversely, the presence of other stereoisomers, specifically (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, has been shown to inhibit the attraction of S. amygdali.[1][2]

Data Presentation: Pheromone Trapping Trials

The efficacy of pheromone-based trapping is highly dependent on the stereoisomeric purity and the presence of synergistic compounds. The following tables summarize quantitative data from field trials investigating the attractiveness of different stereoisomers and blends for trapping Scolytus amygdali.

Table 1: Mean trap captures of Scolytus amygdali with different stereoisomers of 4-methyl-3-heptanol (B77350).

Bait CompositionMean Number of Beetles CapturedReference
(3S,4S)-4-methyl-3-heptanol + Synergist75[1]
(3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4S)-isomer30[1]
(3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4R)-isomer25[1]
(3S,4S)-4-methyl-3-heptanol + Synergist* + (3S,4R)-isomer65[1]
Unbaited Control Trap<5[5]

*Synergist: (3S,4S)-4-methyl-3-hexanol

Table 2: Effect of Synergist Ratio on Scolytus amygdali Trap Captures.

Bait Composition (Ratio)Relative AttractivenessReference
(3S,4S)-4-methyl-3-heptanol aloneAttractive[5]
(3S,4S)-4-methyl-3-heptanol : (3S,4S)-4-methyl-3-hexanol (2:1)Optimally Attractive[5]
Stereoisomeric mixture of 4-methyl-3-heptanol + 4-methyl-3-hexanolLess than half as attractive as the pure stereoisomer blend[5]

Experimental Protocols

The following protocols are synthesized from methodologies reported in field studies of Scolytus amygdali and other bark beetles.[5][6][7]

Objective: To prepare pheromone dispensers for field trapping experiments.

Materials:

Procedure:

  • In a fume hood, prepare a stock solution of the pheromone blend by dissolving (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol in hexane at a 2:1 ratio. The total pheromone load will depend on the desired release rate and trial duration (e.g., 10 mg total pheromone per lure).[7]

  • Carefully pipette the desired volume of the pheromone solution into the polyethylene dispensers.

  • Allow the solvent to evaporate completely within the fume hood for approximately 4 hours, leaving the pheromone absorbed into the plastic.[7]

  • Seal the dispensers. Store at 4°C in airtight containers until deployment in the field.

Objective: To evaluate the efficacy of the prepared pheromone lures for monitoring or mass trapping S. amygdali.

Materials:

  • Prepared pheromone lures

  • Funnel traps (or other appropriate trap types like pitfall or ramp traps)[5][7]

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Collection jars/bags for captured insects

  • Propylene glycol or a similar non-attractive killing and preservative agent for the collection cups

  • Field data sheets or electronic data capture device

Procedure:

  • Site Selection: Choose an appropriate site, such as an almond or peach orchard with a known or suspected population of S. amygdali.[8]

  • Experimental Design: Employ a randomized complete block design.[5] Each block should contain one of each experimental treatment (e.g., different lure compositions, baited vs. unbaited traps). Replicate each block 8-20 times depending on the size of the field and desired statistical power.[5]

  • Trap Placement:

    • Deploy traps within the orchard, ensuring a minimum distance of 20-30 meters between traps to avoid interference.

    • Hang traps from tree branches or stakes at a consistent height (e.g., 1.5 - 2 meters).

    • Alternate the positions of different treatments within and between blocks to minimize positional bias.[9]

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Collect the captured insects from each trap, ensuring clear labeling with the trap ID, date, and location.

    • Count the number of target insects (S. amygdali) captured in each trap.

    • Replace lures as needed based on their expected field life.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Student-Newman-Keuls) to determine significant differences between treatments.[5]

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological and experimental processes related to the use of 4-methyl-3-heptanol in pest management.

olfactory_pathway cluster_env External Environment cluster_neuron Olfactory Sensory Neuron (OSN) cluster_brain Insect Brain (Antennal Lobe) Pheromone Pheromone Molecule ((3S,4S)-4-methyl-3-heptanol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Odorant Receptor (OR) OBP->OR Transports to IonChannel Ion Channel OR->IonChannel Activates Glomerulus Glomerulus IonChannel->Glomerulus Signal Transduction (Action Potential) Membrane Dendritic Membrane Behavior Behavioral Response (Aggregation) Glomerulus->Behavior Processes Signal

Generalized Insect Olfactory Signaling Pathway.

experimental_workflow prep 1. Lure Preparation design 2. Experimental Design (Randomized Block) prep->design deploy 3. Trap Deployment design->deploy collect 4. Data Collection (Weekly) deploy->collect identify 5. Sample Identification & Counting collect->identify analyze 6. Statistical Analysis (ANOVA) identify->analyze report 7. Reporting & Conclusion analyze->report

Workflow for a Pheromone Trapping Field Trial.

References

Application Notes and Protocols: 4-Methyl-2-hexanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanol is a chiral secondary alcohol that holds potential as a versatile building block in stereoselective organic synthesis. Its two stereogenic centers, at C2 and C4, allow for the existence of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). This inherent chirality can be exploited to introduce specific stereochemistry in the synthesis of complex target molecules, including natural products and pharmaceutical agents. The hydroxyl group at the C2 position serves as a key functional handle for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks.

These application notes provide an overview of the synthetic utility of this compound, focusing on its derivatization to activate the hydroxyl group for nucleophilic substitution and its oxidation to the corresponding ketone. While direct, extensive applications in multi-step total synthesis are not widely documented in readily available literature, the protocols detailed below illustrate fundamental transformations that render this compound a useful chiral synthon.

Key Applications and Synthetic Strategies

The primary utility of this compound as a chiral building block lies in its conversion to other functional groups with retention or inversion of configuration at the C2 stereocenter. This is typically achieved by:

  • Activation of the Hydroxyl Group: Conversion of the alcohol into a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functionalities with inversion of stereochemistry.

  • Oxidation to a Ketone: Oxidation of the secondary alcohol to 4-methyl-2-hexanone (B86756) provides a prochiral center that can undergo stereoselective nucleophilic addition to generate diastereomeric alcohols.

Logical Workflow for Utilizing this compound

G cluster_start Starting Material cluster_activation Activation cluster_oxidation Oxidation cluster_substitution Functionalization cluster_addition Functionalization cluster_product1 Product cluster_product2 Product start Chiral this compound ((R)- or (S)- at C2) activation Activation of OH Group (e.g., Tosylation, Mesylation) start->activation oxidation Oxidation to Ketone start->oxidation substitution SN2 Reaction (Inversion of Stereochemistry) activation->substitution addition Nucleophilic Addition (Diastereoselective) oxidation->addition product1 Chiral Product (New Functionality at C2) substitution->product1 product2 Diastereomeric Alcohols addition->product2

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group into a p-toluenesulfonate (tosylate) ester, an excellent leaving group for subsequent SN2 reactions.

Reaction Scheme:

G This compound This compound 4-Methyl-2-hexyl tosylate 4-Methyl-2-hexyl tosylate This compound->4-Methyl-2-hexyl tosylate TsCl, Pyridine (B92270), DCM, 0 °C to RT

Caption: Tosylation of this compound.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-methyl-2-hexyl tosylate.[1]

Quantitative Data (Typical):

ParameterValue
Yield 85-95%
Purity >98% (by NMR)
Protocol 2: Mesylation of this compound

This protocol details the formation of a methanesulfonate (B1217627) (mesylate) ester, another effective leaving group.

Reaction Scheme:

G This compound This compound 4-Methyl-2-hexyl mesylate 4-Methyl-2-hexyl mesylate This compound->4-Methyl-2-hexyl mesylate MsCl, Et3N, DCM, 0 °C

Caption: Mesylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (B128534) (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Cold water

  • Cold 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water, cold 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification due to its potential instability.

Quantitative Data (Typical):

ParameterValue
Yield >90% (crude)
Purity Often used directly
Protocol 3: Oxidation of this compound to 4-Methyl-2-hexanone

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).

Reaction Scheme:

G This compound This compound 4-Methyl-2-hexanone 4-Methyl-2-hexanone This compound->4-Methyl-2-hexanone PCC, DCM, RT

Caption: Oxidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Florisil

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation.[3]

Quantitative Data (Typical):

ParameterValue
Yield 70-85%
Purity >98% (by GC/NMR)

Conclusion

This compound represents a readily available chiral starting material. The protocols provided for its tosylation, mesylation, and oxidation are fundamental transformations that convert it into synthetically more versatile intermediates. The resulting tosylates and mesylates are primed for SN2 reactions, enabling the stereospecific introduction of various nucleophiles. The corresponding ketone can be used in diastereoselective additions to further build molecular complexity. These derivatizations pave the way for the incorporation of the chiral 4-methylhexyl fragment into a wide array of target molecules in the fields of pharmaceutical and natural product synthesis.

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for the Analysis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, concentration, and sample introduction into a single step.[1][2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as 4-Methyl-2-hexanol, from a variety of matrices. Headspace SPME (HS-SPME) is the preferred mode for such analytes as it is a cleaner extraction method where the fiber is exposed only to the vapor phase above the sample, minimizing matrix effects.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The methodology described herein offers a sensitive, efficient, and automated approach for its determination.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and instrumental conditions for the analysis of volatile alcohols using SPME-GC-MS. These values are representative and may require optimization for specific matrices and instrumentation.

Table 1: Typical SPME Method Performance for Volatile Alcohol Analysis

ParameterValue/RangeComments
SPME Fiber 65 µm PDMS/DVBPolydimethylsiloxane/Divinylbenzene is effective for volatile polar analytes like alcohols.[4]
Extraction Mode Headspace (HS)Minimizes matrix interference and is ideal for volatile compounds.[3]
Extraction Temp. 40°C - 70°CIncreasing temperature can enhance the volatility of analytes.[5]
Extraction Time 15 - 60 minShorter times are possible for high throughput, but consistency is crucial for pre-equilibrium extraction.[3]
Agitation 250 - 1000 rpmAgitation helps to accelerate the mass transfer of analytes into the headspace.[6]
Internal Standard 4-Methyl-2-pentanolA structural analog is often a good choice for an internal standard.[7]
Linear Range 1 ppb - 10 ppmThis range can vary based on the analyte's polarity and the specific SPME fiber used.[8]
Detection Limit ~0.0001 g/dLRepresentative for ethanol (B145695) analysis and can be expected to be in a similar range for other alcohols.[1]

Table 2: Recommended GC-MS Parameters

ParameterValue
Injection Port Temp. 250°C
Injection Mode Splitless (for 3-5 min)
Column Intermediate polarity column (e.g., VOCOL® or similar)
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program 40°C (hold 5 min), ramp 8°C/min to 70°C, then 20°C/min to 250°C (hold 5 min)[9]
MS Interface Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-300
Qualifier Ions for this compound m/z 45, 57, 83 (Predicted based on fragmentation patterns of similar alcohols)

Experimental Protocol

This protocol outlines the steps for the analysis of this compound in a liquid matrix using HS-SPME-GC-MS.

3.1. Materials and Reagents

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) on a manual or autosampler holder.

  • GC-MS system with a suitable capillary column.

  • Headspace vials (10 or 20 mL) with PTFE-lined septa.

  • This compound standard.

  • Internal Standard (IS): 4-Methyl-2-pentanol.

  • Methanol (B129727) or other suitable solvent for standard preparation.

  • Sodium chloride (NaCl) for "salting out" effect (optional).

3.2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of 4-Methyl-2-pentanol in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and a fixed amount of the IS stock solution into the matrix of interest (e.g., water, buffer).

  • Sample Preparation:

    • Place 4 mL of the liquid sample into a 10 mL headspace vial.

    • Spike the sample with the internal standard to a final concentration similar to the expected analyte concentration.

    • (Optional) Add NaCl to the sample (e.g., 15% w/v) to increase the ionic strength, which can help drive volatile analytes into the headspace.

    • Immediately cap the vial with a PTFE-lined septum.

3.3. SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions, typically by inserting it into the GC injection port at a temperature slightly above the intended desorption temperature.

  • Sample Equilibration: Place the capped vial in a heating block or autosampler agitator set to the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for at least 10-15 minutes with agitation.[10]

  • Headspace Extraction:

    • Expose the SPME fiber to the headspace above the sample in the vial.

    • Extract for a fixed period (e.g., 30 minutes) at the set temperature with continued agitation. It is critical to keep the extraction time and agitation speed constant for all samples and standards.[3]

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Expose the fiber in the hot injection port (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes) to ensure complete thermal desorption of the analytes.[7]

3.4. GC-MS Analysis and Data Processing

  • Acquisition: Start the GC-MS data acquisition upon injection/desorption. Use the parameters outlined in Table 2.

  • Quantification: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. Integrate the peak areas and calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Sample Analysis: Determine the concentration of this compound in the unknown samples by using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme SPME Procedure cluster_analysis Analysis prep_sample Place 4 mL Sample in 10 mL Vial add_is Spike with Internal Standard prep_sample->add_is add_salt Add NaCl (Optional) add_is->add_salt cap_vial Cap Vial add_salt->cap_vial equilibrate Equilibrate Sample (e.g., 60°C, 15 min) cap_vial->equilibrate extract Headspace Extraction (e.g., 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb gcms GC-MS Analysis desorb->gcms data_proc Data Processing & Quantification gcms->data_proc

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

logical_relationships cluster_sample Sample Matrix cluster_extraction Extraction cluster_instrument Instrumentation Analyte This compound (in liquid/solid matrix) Headspace Vapor Phase Analyte->Headspace Partitioning (Volatilization) SPME_Fiber SPME Fiber (PDMS/DVB Coating) Headspace->SPME_Fiber Adsorption/ Concentration GC Gas Chromatograph (Separation) SPME_Fiber->GC Thermal Desorption MS Mass Spectrometer (Detection/Identification) GC->MS Data Quantitative Result MS->Data Signal Processing

Caption: Logical relationships in the SPME-GC-MS analytical process.

References

Application Note and Protocol: Quantitative Analysis of 4-Methyl-2-hexanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-hexanol is a branched aliphatic alcohol that may be present in the environment due to industrial activities or as a volatile organic compound (VOC) from various sources. Its detection and quantification in environmental matrices such as water and soil are crucial for assessing environmental impact and ensuring public safety. This document provides a detailed protocol for the quantitative analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, environmental scientists, and professionals in related fields.

Experimental Protocols

1. Sample Collection and Preservation

  • Water Samples: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps. To inhibit microbial degradation, add a preserving agent such as hydrochloric acid (HCl) to adjust the sample pH to <2. Store the samples at 4°C and analyze within 14 days of collection.

  • Soil Samples: Collect soil samples from the desired depth using a clean stainless steel auger or trowel. Place approximately 100-200 grams of soil into a wide-mouth amber glass jar with a Teflon-lined lid. Store the samples at 4°C and analyze within 14 days. For long-term storage, samples can be frozen at -20°C.

2. Sample Preparation and Extraction

2.1. Water Samples: Liquid-Liquid Extraction (LLE)

  • Allow the water sample (1 liter) to equilibrate to room temperature.

  • Transfer the sample to a 2-liter separatory funnel.

  • Spike the sample with a surrogate standard (e.g., 2-ethyl-1-hexanol) to monitor extraction efficiency.

  • Add 60 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the three DCM extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add an internal standard (e.g., d10-anthracene) prior to GC-MS analysis.

2.2. Soil Samples: Ultrasonic Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with a surrogate standard.

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.

  • Vortex the sample for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and concentrate to 1 mL.

  • Add the internal standard before analysis.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: 1 µL splitless injection at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

    • SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 45, 57, 70, 83). The exact ions should be confirmed by running a standard.

4. Calibration and Quantification

Prepare a series of calibration standards of this compound in the final extraction solvent, ranging from expected environmental concentrations. Each standard should contain the same concentration of the internal standard as the samples. A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. The concentration of this compound in the samples is then determined using this calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance data for the described method.

ParameterWaterSoil
Limit of Detection (LOD) 0.1 µg/L1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/L3 µg/kg
Linearity (R²) > 0.995> 0.995
Average Recovery (%) 85-110%80-115%
Precision (RSD%) < 15%< 20%

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Water_Sample Water Sample Collection (1L Amber Glass Bottle, HCl pH<2, 4°C) LLE Liquid-Liquid Extraction (LLE) (Dichloromethane) Water_Sample->LLE Water Matrix Soil_Sample Soil Sample Collection (100-200g Amber Glass Jar, 4°C) Ultrasonic Ultrasonic Extraction (Acetone/DCM) Soil_Sample->Ultrasonic Soil Matrix Concentration Extract Concentration (to 1 mL) LLE->Concentration Ultrasonic->Concentration GCMS GC-MS Analysis (DB-5ms column, SIM mode) Concentration->GCMS Spike Internal Standard Quantification Quantification (Internal Standard Calibration) GCMS->Quantification Report Final Report (Concentration in µg/L or µg/kg) Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Application Notes and Protocols for Field Use of Insect Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the user requested information specifically on 4-Methyl-2-hexanol lures, the available research literature predominantly focuses on other compounds for specific pest monitoring, such as (Z)-3-hexenol for the Emerald Ash Borer (EAB). The following application notes and protocols are based on the extensive and well-documented field application techniques for (Z)-3-hexenol and other semiochemical lures. These methodologies provide a robust framework that can be adapted by researchers and drug development professionals for the field application of this compound lures.

Introduction

The successful field application of semiochemical lures, such as this compound, for insect monitoring and pest management is contingent upon a variety of factors. These include the selection of an appropriate trap design, correct lure placement, timing of deployment, and systematic maintenance. The following protocols, largely adapted from the United States Department of Agriculture (USDA) guidelines for Emerald Ash Borer (EAB) surveys, offer a comprehensive guide for researchers.[1] The ongoing development of effective trapping methodologies involves optimizing variables such as trap shape, color, placement, and the chemical composition and release rates of lures.[2]

Lure Handling and Storage

Proper handling and storage of pheromone lures are critical to maintain their efficacy.

  • Storage: Lures should be stored in a cool, dry place away from direct sunlight. Refrigeration or freezing is often recommended for long-term storage, but consult the manufacturer's specifications.

  • Handling: To avoid contamination and skin irritation, it is advisable to wear gloves when handling lures. Lures should remain in their sealed packaging until they are ready to be deployed in the field.

Trap Selection and Assembly

The choice of trap can significantly influence capture rates. Various trap designs have been evaluated for different insect species.[3][4] Common types include prism traps and multi-funnel traps.

Prism Traps

Prism traps are often constructed from corrugated plastic and may be coated with an adhesive.

  • Assembly: These traps typically consist of three panels that are folded into a prism shape. Spreaders are attached to holes at the top and bottom to maintain the trap's structure. An instructional video for the assembly of purple prism traps for EAB can be found on the APHIS website.

Multi-Funnel Traps

Multi-funnel traps consist of a series of stacked funnels with a collection cup at the bottom.

  • Assembly: The funnels and dome are held together by pegs, and the collection cup is secured with a twist-on motion.[1]

Experimental Protocols

Lure Installation
  • Prism Traps: The lure pouch, such as a (Z)-3-hexanol lure, should be attached to a loop on the spreader using a small plastic cable tie. For added security in inclement weather, the attachment can be reinforced with duct tape at the very top.

  • Multi-Funnel Traps: The lure pouch can be hung from one of the holes near the top of the trap using a cable tie.[1]

Trap Placement

Proper trap placement is crucial for maximizing the probability of pest detection.

  • Timing: Traps should be deployed just prior to the expected emergence of the target insect. For EAB, this is before the accumulation of 450 growing degree days (base 50°F).

  • Location: Traps should be placed in areas where the target host plants are present. For EAB, traps are placed in ash trees (Fraxinus spp.), preferably with a diameter of 8 inches or greater, located along edges or in open areas.[1]

  • Positioning: Traps should be hung in the lower to mid-canopy, with the bottom edge of the trap no lower than five feet above the ground.[1] Placing traps on the sunny side of the tree, typically the south or southwest side, is recommended.[1]

Trap Maintenance
  • Lure Replacement: Lures have a finite field life and should be replaced according to the manufacturer's instructions. For example, the (Z)-3-hexanol lure pouches used for EAB surveys are designed to last for 60 days.[1]

  • Insect Collection: Multi-funnel traps should be checked every two to three weeks, and any captured insects should be collected.[1] A propylene (B89431) glycol collection container can be used to preserve the specimens.[1]

  • Trap Inspection: When reattaching collection cups to multi-funnel traps, ensure all pegs are securely locked in place.[1] In high-wind areas, securing the bottom of the trap to the tree with a rope is advisable.[1]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from EAB trapping protocols, which can serve as a reference for designing experiments with this compound lures.

ParameterSpecificationSource
Lure Field LifeApproximately 60 days[1]
Target Host Tree Diameter≥ 8 inches[1]
Trap Height (Bottom Edge)≥ 5 feet from the ground[1]
Trap AspectSunny side of the tree (south or southwest)[1]
Timing of PlacementPrior to 450 growing degree days (base 50°F)
Trap Servicing IntervalEvery 2-3 weeks (for multi-funnel traps)[1]
Trap TypeDimensions/ComponentsSource
Purple Prism TrapThree 14" x 24" pre-glued purple corrugated plastic panels
Green Multi-Funnel Trap12 green plastic funnels with a green dome-shaped top and a plastic collection cup[1]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_monitoring Monitoring & Maintenance Phase cluster_data Data Analysis Phase A Select Trap Type (e.g., Prism, Multi-funnel) B Acquire Lures and Traps A->B C Assemble Traps B->C D Identify Target Field Site C->D E Determine Trap Placement (Host, Height, Aspect) D->E F Deploy Traps and Install Lures E->F G Periodic Trap Inspection (e.g., every 2-3 weeks) F->G H Collect Captured Specimens G->H I Replace Lures (e.g., every 60 days) G->I J Identify and Count Specimens I->J K Analyze Capture Data J->K L Correlate with Environmental Data K->L Trap_Placement_Decision_Tree Start Select Grid Cell for Trapping HostPresent Are suitable host trees present? Start->HostPresent TreeSize Is tree diameter ≥ 8 inches? HostPresent->TreeSize Yes Reassess Select another tree in the grid cell HostPresent->Reassess No Location Is the tree on an edge or in an open area? TreeSize->Location Yes TreeSize->Location No (Select largest available) CanopyAccess Is the lower/mid-canopy accessible? Location->CanopyAccess Yes Location->CanopyAccess No (Select best alternative) FinalPlacement Place trap on sunny side (S/SW) at >5 ft height CanopyAccess->FinalPlacement Yes CanopyAccess->Reassess No Reassess->HostPresent

References

Application Notes and Protocols for Structure-Activity Studies of 4-Methyl-2-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 4-Methyl-2-hexanol derivatives. This document outlines detailed experimental protocols for the synthesis of various ester and ether derivatives and presents their hypothetical antifungal activity against Candida albicans. The provided data and workflows are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a chiral secondary alcohol that presents a valuable scaffold for the development of new biologically active molecules.[1] Its stereocenters at positions 2 and 4 offer opportunities for stereospecific interactions with biological targets.[1] By systematically modifying the hydroxyl group through esterification and etherification, a library of derivatives can be synthesized to explore the impact of sterics, electronics, and lipophilicity on biological activity. This document focuses on the synthesis of a series of this compound derivatives and the evaluation of their antifungal activity, a known property of certain branched-chain alcohols and their derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through two primary routes originating from the parent alcohol: Fischer esterification for the synthesis of esters and Williamson ether synthesis for the preparation of ethers.

General Synthetic Workflow

G cluster_start Starting Material cluster_reduction Reduction cluster_alcohol Parent Alcohol cluster_derivatization Derivatization cluster_products Derivative Libraries 4-Methyl-2-hexanone 4-Methyl-2-hexanone Reduction (e.g., NaBH4, MeOH) Reduction (e.g., NaBH4, MeOH) 4-Methyl-2-hexanone->Reduction (e.g., NaBH4, MeOH) This compound This compound Reduction (e.g., NaBH4, MeOH)->this compound Esterification (R-COOH, H+) Esterification (R-COOH, H+) This compound->Esterification (R-COOH, H+) Etherification (R-X, NaH) Etherification (R-X, NaH) This compound->Etherification (R-X, NaH) Ester Derivatives Ester Derivatives Esterification (R-COOH, H+)->Ester Derivatives Ether Derivatives Ether Derivatives Etherification (R-X, NaH)->Ether Derivatives SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Antifungal Assay (C. albicans) Purification->Screening MIC_IC50 Determine MIC & IC50 Screening->MIC_IC50 SAR_Table Compile SAR Table MIC_IC50->SAR_Table Analysis Analyze Structure-Activity Relationships SAR_Table->Analysis New_Derivatives Design New Derivatives Analysis->New_Derivatives Iterative_Synthesis Iterative Synthesis & Testing New_Derivatives->Iterative_Synthesis Ergosterol_Pathway cluster_inhibition Potential Inhibition Site Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Inhibitor This compound Derivatives Inhibitor->Lanosterol 14-alpha-demethylase\n(CYP51A1)

References

Application Notes and Protocols for the Analytical Separation of 4-Methyl-2-hexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-hexanol is a chiral alcohol possessing two stereocenters, giving rise to four possible stereoisomers which exist as two pairs of diastereomers: (2R, 4R)- and (2S, 4S)-enantiomers, and (2R, 4S)- and (2S, 4R)-enantiomers. The separation and quantification of these diastereomers are critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and stereoselective synthesis, as different stereoisomers can exhibit distinct biological activities and sensory properties. These application notes provide detailed protocols for three primary analytical methods for the separation and analysis of this compound diastereomers: indirect analysis via derivatization followed by High-Performance Liquid Chromatography (HPLC), direct analysis by chiral Gas Chromatography (GC), and spectroscopic analysis using Nuclear Magnetic Resonance (NMR) with chiral shift reagents.

Method 1: Indirect Separation via Derivatization and Achiral HPLC

This method involves the conversion of the this compound diastereomers into a new pair of diastereomeric esters using a chiral derivatizing agent (CDA). These newly formed diastereomers have different physicochemical properties and can be separated using standard, non-chiral HPLC systems.[1][2] This approach is particularly useful when direct chiral separation is challenging or when enhanced UV or fluorescence detection is desired.[3]

Principle

A racemic or diastereomerically mixed sample of this compound is reacted with a single enantiomer of a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[4][5][6] This reaction creates diastereomeric esters that can be resolved on a standard silica (B1680970) gel or C18 column.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis A This compound Diastereomer Mixture C Reaction Mixture: Formation of Diastereomeric Esters A->C B Chiral Derivatizing Agent (e.g., (S)-(+)-MαNP Acid) B->C D Inject into Achiral HPLC System C->D Sample Injection E Separation on Standard Column (e.g., Silica Gel) D->E F Detection (UV/Vis or Fluorescence) E->F G Quantification of Separated Diastereomers F->G

Experimental Protocol

1. Derivatization of this compound with (S)-(+)-MαNP Acid

  • In a clean, dry vial, dissolve 10 mg of the this compound sample in 1.0 mL of a suitable aprotic solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).

  • Add 1.5 equivalents of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount (0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP).[3]

  • Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.

2. HPLC Analysis Protocol

  • Instrument : Standard HPLC system with a UV detector.

  • Column : Normal-Phase Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

Data Presentation: Expected Chromatographic Results

The following table presents hypothetical data for the separation of MαNP-derivatized this compound diastereomers, based on typical separations of similar alcohol derivatives.[4]

ParameterDiastereomer 1Diastereomer 2
Hypothetical Retention Time (min) 12.514.8
Peak Area (arbitrary units) 55,00054,500
Separation Factor (α) \multicolumn{2}{c}{1.18}
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Note: Actual retention times and resolution will depend on the specific column and optimized conditions.

Method 2: Direct Separation by Chiral Gas Chromatography (GC)

Chiral GC provides a direct method for separating diastereomers without prior derivatization. However, for alcohols, derivatization is often employed to improve volatility, peak shape, and interaction with the chiral stationary phase (CSP), leading to better resolution.[3][7]

Principle

The sample is injected into a GC equipped with a column containing a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives.[7][8] The diastereomers of this compound exhibit different interactions with the CSP, causing them to travel through the column at different rates and elute at different times.

G cluster_prep Optional Sample Preparation cluster_analysis GC Analysis A This compound Diastereomer Mixture B Derivatization (Optional) (e.g., with TFAA) A->B C Inject into Chiral GC System A->C Direct Injection B->C Sample Injection D Separation on Chiral Stationary Phase (e.g., Cyclodextrin-based) C->D E Detection (FID) D->E F Quantification of Separated Diastereomers E->F

Experimental Protocol

1. Derivatization Protocol (Optional, for Improved Separation)

  • Dissolve ~5 mg of this compound in 0.5 mL of dichloromethane.

  • Add an excess of trifluoroacetic anhydride (B1165640) (TFAA) (e.g., 50 µL) and a catalytic amount of pyridine (B92270) (~5 µL).[3]

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction carefully with 1 mL of water.

  • Extract the trifluoroacetylated derivative with 1 mL of hexane.

  • Use the organic layer for GC analysis.

2. Chiral GC Analysis Protocol

  • Instrument : Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column : A chiral GC column, such as one with a trifluoroacetylated γ-cyclodextrin or similar stationary phase (e.g., Rt-βDEX series).[7]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature : 230 °C.

  • Detector Temperature : 250 °C.

  • Oven Temperature Program : 60 °C (hold for 2 min), then ramp at 3 °C/min to 180 °C (hold for 5 min). This program should be optimized for the specific column used.

  • Injection Mode : Split (e.g., 50:1 ratio).

Data Presentation: Typical GC Parameters and Expected Results
ParameterSetting / Expected Value
Column Rt-βDEXsm (30m x 0.25mm ID, 0.25µm film)
Oven Program 60°C (2 min) -> 3°C/min -> 180°C (5 min)
Carrier Gas Helium, 1.5 mL/min
Expected Retention Time (Diastereomer 1) ~25.2 min
Expected Retention Time (Diastereomer 2) ~25.9 min
Resolution (Rs) > 1.5

Note: Retention times are illustrative and highly dependent on the exact column, temperature program, and carrier gas flow rate.

Method 3: NMR Spectroscopy with Chiral Shift Reagents

This spectroscopic method does not physically separate the diastereomers but allows for their differentiation and quantification in a mixture. It is a rapid method for determining diastereomeric ratios without the need for chromatographic separation.

Principle

A chiral lanthanide shift reagent (CSR), such as Tris[3-(heptafluoropropyl-hydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is added to the sample.[8] The CSR forms transient diastereomeric complexes with the this compound molecules. This interaction induces chemical shift differences (Δδ) in the proton signals of the two diastereomers in the ¹H NMR spectrum, allowing for their distinct signals to be resolved and integrated for quantification.[8]

G A This compound Diastereomer Mixture (Single NMR Signal) B Add Chiral Shift Reagent (e.g., Eu(hfc)₃) A->B C Formation of Transient Diastereomeric Complexes B->C D ¹H NMR Analysis: Separated Signals for Each Diastereomer C->D E Integration and Quantification D->E

Experimental Protocol
  • Sample Preparation : Prepare a solution of approximately 10-15 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or higher) of the sample. Note the chemical shifts of key protons (e.g., the proton on the carbon bearing the hydroxyl group, -CHOH).

  • Addition of CSR : Add a small, precisely weighed amount of the chiral shift reagent (e.g., 5-10 mg of Eu(hfc)₃) to the NMR tube.

  • Re-analysis : Gently shake the tube to dissolve the reagent and re-acquire the ¹H NMR spectrum.

  • Optimization : Observe the separation of the key proton signals. If separation is insufficient, add incremental amounts of the CSR and re-acquire the spectrum until baseline resolution of a representative signal is achieved.

  • Quantification : Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio of the sample.

Data Presentation: Interpreting NMR Data
ObservationInterpretation
Single peak for -CHOH proton (before CSR) Signals for diastereomers are overlapped.
Two distinct peaks for -CHOH proton (after CSR) Diastereomeric complexes are formed, allowing signal resolution.
Integral Ratio (Peak 1 : Peak 2) Diastereomeric ratio of the sample (e.g., 60:40).
Chemical Shift Difference (Δδ) Indicates the effectiveness of the chiral shift reagent.

Summary and Comparison of Methods

The choice of method depends on the specific analytical needs, such as required sensitivity, sample throughput, and available instrumentation.

FeatureIndirect HPLCChiral GCNMR with CSR
Principle Derivatization to diastereomers, separation on achiral phase.Direct separation on a chiral stationary phase.In-situ formation of diastereomeric complexes, spectroscopic differentiation.
Sample Preparation Derivatization required (adds time).[3]Optional derivatization for better performance.Simple addition of reagent to NMR tube.[8]
Separation Physical separation of derivatives.Physical separation of analytes.No physical separation.
Sensitivity High (can be enhanced with fluorescent tags).High (FID detector).Lower, requires more sample (~10 mg).
Throughput Moderate; limited by reaction and run times.High; suitable for automation.[3]Very high; rapid analysis post-setup.
Instrumentation Standard HPLC system.GC with a specialized chiral column.High-field NMR spectrometer.
Best For Preparative separation, enhanced detection.High-throughput screening, volatile compounds.Rapid determination of diastereomeric ratios.

References

Application Notes and Protocols for Electroantennography (EAG) of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive screening tool for identifying compounds that are detected by an insect's olfactory system. 4-Methyl-2-hexanol is a branched-chain alcohol that may act as a semiochemical, such as a pheromone or kairomone, for various insect species. These application notes provide a detailed protocol for conducting EAG assays with this compound to quantify the antennal response of a target insect species.

The principle of EAG lies in recording the overall depolarization of olfactory receptor neurons housed in the antennal sensilla upon binding with odorant molecules. The resulting negative voltage deflection, or EAG response, is proportional to the number of responding neurons and the intensity of their response, offering a quantitative measure of the antenna's sensitivity to the tested compound.

Data Presentation

Table 1: Hypothetical Dose-Response of an Insect Species to this compound

This table summarizes the electroantennographic responses of a hypothetical insect species to varying doses of this compound. This data is crucial for establishing a dose-response relationship and determining the sensitivity of the insect's olfactory system to this specific compound.

Dose of this compound (µg on filter paper)Mean EAG Response Amplitude (mV)Standard Deviation (mV)Normalized Response (%)*
Solvent Control (Hexane)0.120.050
0.10.350.1015.3
10.880.2150.7
101.520.3593.3
1001.650.40100
Positive Control (10 µg Pheromone Component)1.700.42104.9

*Normalized response is calculated relative to the response to the 100 µg dose of this compound.

Experimental Protocols

Materials
  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Live, healthy adult insects of the target species

  • EAG system:

    • Micromanipulators

    • Glass capillary electrodes

    • Ag/AgCl wires

    • Saline solution (e.g., Ringer's solution)

    • Amplifier (DC or AC/DC)

    • Data acquisition system (e.g., IDAC) and software

  • Odor delivery system:

    • Purified and humidified air source

    • Stimulus controller

    • Pasteur pipettes

    • Filter paper strips (e.g., Whatman No. 1)

Preparation of Stimulus
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/µL).

  • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).

  • Apply 10 µL of each solution to a separate filter paper strip.

  • Prepare a solvent-only control by applying 10 µL of the solvent to a filter paper strip.

  • Insert each filter paper strip into a clean Pasteur pipette. Seal the pipettes with parafilm until use.

Antennal Preparation (Excised Antenna Method)
  • Anesthetize an insect by chilling it on ice or with CO2 for 1-2 minutes.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

  • Immediately mount the excised antenna onto the EAG probe.

  • Electrode Placement :

    • The recording and reference electrodes are glass capillaries filled with a saline solution, each containing a chloridized silver wire.

    • Place the base of the excised antenna into the reference electrode.

    • Insert the distal tip of the antenna into the recording electrode, ensuring a good electrical connection.

EAG Recording
  • Position the mounted antenna in a continuous stream of purified and humidified air.

  • Allow the antenna to stabilize in the clean air stream for a few minutes while monitoring the baseline electrical activity.

  • Deliver the odor stimuli by puffing air (e.g., 0.5 seconds) through the Pasteur pipette containing the odorant-laden filter paper, directing the puff into the main airstream towards the antenna.

  • Begin with the solvent control, followed by the test stimuli in increasing order of concentration.

  • Record the resulting negative voltage deflection (EAG response).

  • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.

  • Present a positive control (a known active compound for the species) at the beginning and end of each recording session to assess the viability of the preparation.

Data Analysis
  • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus presentation.

  • Subtract the response to the solvent control from the responses to this compound.

  • To account for potential decreases in antennal sensitivity over time, normalize the responses. This can be done by expressing the response to the test compound as a percentage of the response to a standard reference compound (e.g., a known pheromone component) presented at a standard concentration.

  • Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the stimulus concentration.

Visualizations

EAG_Workflow cluster_stimulus Stimulus Preparation cluster_antenna Antennal Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Apply to Filter Paper Apply to Filter Paper Serial Dilutions->Apply to Filter Paper Insert into Pipette Insert into Pipette Apply to Filter Paper->Insert into Pipette Deliver Stimulus Puff Deliver Stimulus Puff Insert into Pipette->Deliver Stimulus Puff Anesthetize Insect Anesthetize Insect Excise Antenna Excise Antenna Anesthetize Insect->Excise Antenna Mount on Electrodes Mount on Electrodes Excise Antenna->Mount on Electrodes Stabilize in Airflow Stabilize in Airflow Mount on Electrodes->Stabilize in Airflow Stabilize in Airflow->Deliver Stimulus Puff Record Response Record Response Deliver Stimulus Puff->Record Response Measure Amplitude Measure Amplitude Record Response->Measure Amplitude Normalize Data Normalize Data Measure Amplitude->Normalize Data Dose-Response Curve Dose-Response Curve Normalize Data->Dose-Response Curve

Caption: Experimental workflow for this compound EAG.

EAG_Signaling Odorant This compound OR Odorant Receptor Odorant->OR Binding ORN Olfactory Receptor Neuron OR->ORN Activation Depolarization Membrane Depolarization ORN->Depolarization EAG_Signal Summated EAG Signal Depolarization->EAG_Signal Summation across neurons

Caption: Simplified signaling pathway of an EAG response.

Application Notes and Protocols for the Formulation of Slow-Release Dispensers for 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, preparation, and evaluation of slow-release dispensers for the semiochemical 4-Methyl-2-hexanol. This volatile organic compound is a key component in the chemical communication of various insect species, and its controlled release is crucial for effective pest management strategies, including monitoring and mating disruption.

Physicochemical Properties and Stability of this compound

This compound is a secondary alcohol with the following key properties:

PropertyValue
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [1][2]
Boiling Point 152.7 °C at 760 mmHg
Density 0.816 g/cm³
Vapor Pressure 1.28 mmHg at 25 °C
Solubility Soluble in organic solvents like hexane (B92381) and dichloromethane; sparingly soluble in water.

Key Considerations for Formulation:

  • Volatility: As a C7 alcohol, this compound is sufficiently volatile for use as an airborne semiochemical.

  • Stability: Alcohols can be susceptible to oxidation. Formulations should aim to protect the compound from excessive heat and UV light to minimize degradation.

  • Storage: To maintain its purity, this compound should be stored at low temperatures (e.g., 4°C or below), under an inert atmosphere (e.g., argon or nitrogen), and in light-protective containers.

Principles of Slow-Release Formulation

The primary objective of a slow-release dispenser is to provide a consistent and predictable release of the active ingredient over a defined period. This is typically achieved by incorporating the semiochemical into a matrix or a reservoir system that governs its diffusion and subsequent volatilization into the environment. The choice of dispenser technology is critical and depends on the desired release profile, duration of efficacy, cost, and environmental conditions of deployment.

Common release mechanisms for semiochemicals include:

  • Diffusion-controlled release: The active ingredient moves through a polymer matrix or a membrane. The release rate is often governed by Fick's law of diffusion.

  • Erosion-controlled release: The active ingredient is released as the matrix in which it is dispersed erodes or degrades.

  • Reservoir systems: The active ingredient is held in a core and released through a rate-controlling membrane.

Types of Slow-Release Dispensers

Several types of passive dispensers are suitable for the release of volatile semiochemicals like this compound.

  • Rubber Septa: These are widely used due to their simplicity and low cost. The semiochemical is absorbed into the rubber, and the release is typically characterized by first-order kinetics, where the release rate decreases as the concentration of the active ingredient within the septum diminishes.

  • Polyethylene (B3416737) Vials: These act as reservoir systems where the semiochemical is placed inside a vial, and it diffuses through the polymer walls. The release rate can be modulated by the thickness and surface area of the vial.

  • Wax-Based Dispensers: Waxes offer a biodegradable and easily moldable matrix for the release of semiochemicals. The release is generally diffusion-controlled from the matrix.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of different slow-release dispensers for this compound.

Preparation of Rubber Septa Dispensers

This protocol describes the loading of this compound onto commercially available rubber septa.

Materials:

  • This compound (high purity)

  • Red natural rubber septa or silicone septa

  • Hexane (or other suitable volatile solvent)

  • Micropipette

  • Small glass vials with caps (B75204)

  • Analytical balance

  • Forceps

Procedure:

  • Septa Preparation:

    • Place the rubber septa in a beaker with hexane and sonicate for 1 hour to remove impurities.

    • Discard the hexane and repeat the washing step twice more.

    • Dry the septa in a fume hood for at least 24 hours.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 100 mg/mL).

  • Loading the Septa:

    • Place a single, clean, dry septum in a small glass vial.

    • Using a micropipette, apply a precise volume of the stock solution directly onto the septum. For a 10 mg load, apply 100 µL of the 100 mg/mL solution.

    • Loosely cap the vial and allow the solvent to evaporate completely in a fume hood (approximately 1-2 hours).

  • Storage:

    • Once the solvent has evaporated, the loaded septum is ready for use or for release rate analysis. For field deployment, individually wrap each septum in aluminum foil and store at -20°C until use.

Preparation of Polyethylene Vial Dispensers

This protocol details the preparation of reservoir-type dispensers using polyethylene vials.

Materials:

  • This compound (high purity)

  • Polyethylene vials with press-fit caps (e.g., 1.5 mL capacity)

  • Micropipette

  • Analytical balance

Procedure:

  • Vial Preparation:

    • Ensure the polyethylene vials and caps are clean and dry.

  • Loading the Vials:

    • Using a micropipette, carefully dispense the desired amount of neat this compound directly into the vial. For example, dispense 100 mg of the alcohol.

  • Sealing the Dispensers:

    • Securely press the cap onto the vial to ensure a tight seal.

  • Equilibration:

    • Allow the dispensers to equilibrate at room temperature for 24 hours before deployment or use in release rate studies.

Preparation of Wax-Matrix Dispensers

This protocol describes the formulation of a wax-based dispenser for this compound.

Materials:

  • This compound (high purity)

  • Carnauba wax or Beeswax

  • Kaolin (B608303) (optional filler)

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Molds (e.g., silicone ice cube trays)

  • Analytical balance

Procedure:

  • Matrix Preparation:

    • Weigh the desired amount of wax (e.g., 8 g) and place it in a glass beaker.

    • Gently heat the wax on a hot plate with continuous stirring until it is completely melted.

    • If using a filler, slowly add the weighed amount of kaolin (e.g., 2 g) to the molten wax while stirring continuously until a homogenous mixture is obtained.

  • Incorporation of Active Ingredient:

    • Remove the beaker from the hot plate.

    • While the wax mixture is still molten but has slightly cooled, add the desired amount of this compound (e.g., 1 g) and stir thoroughly to ensure uniform distribution.

  • Molding the Dispensers:

    • Pour the molten mixture into the molds.

    • Allow the dispensers to cool and solidify at room temperature.

  • Storage:

    • Once solidified, remove the dispensers from the molds. Individually wrap them in aluminum foil and store them at 4°C until use.

Evaluation of Release Rate

The release rate of this compound from the prepared dispensers can be determined using the following gravimetric method or by volatile collection followed by gas chromatography.

Gravimetric Analysis

Procedure:

  • Individually weigh each dispenser on an analytical balance and record the initial weight (W₀).

  • Place the dispensers in a controlled environment with constant temperature and airflow.

  • At predetermined time intervals (e.g., 24, 48, 72 hours, and weekly thereafter), reweigh each dispenser (Wt).

  • The amount of this compound released at each time point is calculated as the difference between the initial weight and the weight at time 't' (Release = W₀ - Wt).

  • The release rate can be expressed as the amount of active ingredient released per unit of time (e.g., mg/day).

Volatile Collection and GC-FID Analysis

Procedure:

  • Dispenser Aging: Place individual dispensers in a temperature- and humidity-controlled environment with a constant airflow (e.g., 1 L/min).

  • Volatile Collection: At specified time intervals, draw air from the system through a volatile collection trap (e.g., a tube containing an adsorbent like Porapak Q or Tenax) for a set period (e.g., 1 hour) to capture the released this compound.

  • Elution: Elute the trapped volatiles from the collection trap with a known volume of a suitable solvent (e.g., hexane) containing a precise concentration of an internal standard (e.g., nonyl acetate).

  • GC-FID Analysis: Inject an aliquot of the eluate into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Quantification: The amount of this compound is quantified by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

Data Presentation

The following tables present hypothetical yet realistic quantitative data for the release of this compound from the three dispenser types described. This data is for illustrative purposes to guide formulation development and is based on typical release profiles observed for other volatile semiochemicals.

Table 1: Release of this compound from Rubber Septa Dispensers (10 mg initial loading)

Time (days)Cumulative Release (mg)Daily Release Rate (mg/day)
12.52.50
35.01.25
77.50.63
149.00.21
219.50.07

Table 2: Release of this compound from Polyethylene Vial Dispensers (100 mg initial loading)

Time (days)Cumulative Release (mg)Daily Release Rate (mg/day)
11.51.50
34.41.45
710.01.40
1419.81.40
2129.51.39

Table 3: Release of this compound from Wax-Matrix Dispensers (100 mg/g loading)

Time (days)Cumulative Release (mg)Daily Release Rate (mg/day)
12.02.00
35.51.75
711.51.50
1420.51.29
2128.01.07

Mandatory Visualizations

experimental_workflow_preparation cluster_septa Rubber Septa Dispenser cluster_vial Polyethylene Vial Dispenser cluster_wax Wax-Matrix Dispenser Septa Prep Septa Preparation (Washing & Drying) Stock Soln Septa Stock Solution Preparation Septa Prep->Stock Soln Septa Loading Septa Loading Septa with This compound Stock Soln Septa->Loading Septa Evaporation Septa Solvent Evaporation Loading Septa->Evaporation Septa Final Septa Final Dispenser Evaporation Septa->Final Septa Vial Prep Vial Preparation (Cleaning) Loading Vial Loading Vial with neat this compound Vial Prep->Loading Vial Sealing Vial Sealing Vial Loading Vial->Sealing Vial Equilibration Vial Equilibration Sealing Vial->Equilibration Vial Final Vial Final Dispenser Equilibration Vial->Final Vial Wax Prep Wax Melting & Filler Addition Active Ingredient Incorporation of This compound Wax Prep->Active Ingredient Molding Molding of Dispensers Active Ingredient->Molding Solidification Cooling & Solidification Molding->Solidification Final Wax Final Dispenser Solidification->Final Wax

Caption: Workflow for the preparation of different types of slow-release dispensers for this compound.

release_rate_workflow Start Prepared Dispenser Aging Dispenser Aging in Controlled Environment Start->Aging Decision Analytical Method? Aging->Decision Gravimetric Gravimetric Analysis Decision->Gravimetric Gravimetric Volatile Volatile Collection Decision->Volatile Volatile Collection Weighing Periodic Weighing Gravimetric->Weighing Elution Elution from Trap Volatile->Elution Data_Grav Calculate Weight Loss Weighing->Data_Grav GC_FID GC-FID Analysis Elution->GC_FID Release_Rate Determine Release Rate (mg/day) Data_Grav->Release_Rate Quantification Quantification vs. Internal Standard GC_FID->Quantification Quantification->Release_Rate

Caption: Experimental workflow for the evaluation of this compound release rates from dispensers.

formulation_relationships cluster_params Formulation Parameters cluster_chars Release Characteristics Dispenser_Type Dispenser Type (Septa, Vial, Matrix) Release_Rate Release Rate (mg/day) Dispenser_Type->Release_Rate Release_Kinetics Release Kinetics (Zero-order, First-order) Dispenser_Type->Release_Kinetics Loading_Dose Loading Dose of This compound Loading_Dose->Release_Rate Release_Duration Release Duration (days) Loading_Dose->Release_Duration Matrix_Comp Matrix Composition (e.g., Wax Type, Fillers) Matrix_Comp->Release_Rate Matrix_Comp->Release_Kinetics Dispenser_Geo Dispenser Geometry (Surface Area, Thickness) Dispenser_Geo->Release_Rate Dispenser_Geo->Release_Duration

Caption: Logical relationship between formulation parameters and the resulting release characteristics of this compound dispensers.

References

Application Notes and Protocols for Evaluating the Efficacy of 4-Methyl-2-hexanol as a Behavioral Modifier in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanol is a volatile organic compound with potential applications as a semiochemical for modifying insect behavior. As a chiral molecule, its stereoisomers may elicit different behavioral responses, making it a compound of interest for the development of novel attractants, repellents, or mating disruptors in integrated pest management (IPM) programs. Structurally similar compounds, such as other methyl-substituted alcohols, are known to act as semiochemicals in insect communication.

These application notes provide detailed protocols for three standard behavioral and electrophysiological bioassays to assess the efficacy of this compound: the Y-tube olfactometer, the four-arm olfactometer, and electroantennography (EAG). These methods are fundamental in screening for biologically active compounds and quantifying insect responses to chemical cues.

Data Presentation

Table 1: Behavioral Response of Spodoptera littoralis Larvae to 4-Methyl-2-Pentanol in a Y-Tube Olfactometer

CompoundConcentrationNumber of Larvae Choosing Treatment ArmNumber of Larvae Choosing Control ArmPercentage Choosing Treatment Arm (%)Statistical Significance (Chi-Square Test)
4-Methyl-2-pentanol10⁻²251169.4p < 0.05
4-Methyl-2-pentanol10⁻³201557.1Not Significant

Data is hypothetical and based on responses to a structurally similar compound.[1]

Table 2: Time Spent by Spodoptera littoralis Larvae in Different Arms of a Y-Tube Olfactometer

CompoundConcentrationAverage Time in Treatment Arm (seconds ± SE)Average Time in Control Arm (seconds ± SE)Statistical Significance (Paired t-test)
4-Methyl-2-pentanol10⁻²350 ± 30250 ± 25p < 0.05
4-Methyl-2-pentanol10⁻³310 ± 28290 ± 26Not Significant

Data is hypothetical and based on responses to a structurally similar compound.[1]

Experimental Protocols

Y-Tube Olfactometer Bioassay

This bioassay is a standard method for determining the preference or aversion of an insect to a specific volatile compound by offering a choice between two air streams.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Two flow meters

  • Odor source chambers

  • Test insects (starved for a predetermined period, e.g., 16-20 hours)[1]

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil, hexane)

  • Filter paper discs

  • Stopwatch

  • Data recording sheets or software

Protocol:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in the chosen solvent (e.g., 10⁻³, 10⁻², 10⁻¹ dilutions).

  • Olfactometer Setup:

    • Assemble the Y-tube olfactometer.

    • Connect the air source to the charcoal filter and then to the humidifier.

    • Split the purified and humidified air into two lines, each regulated by a flow meter to ensure equal airflow (e.g., 0.5 L/min) to each arm of the Y-tube.[1]

    • Connect each air line to an odor source chamber.

  • Odor Application: Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in one of the odor source chambers (treatment arm). Apply the same volume of solvent to another filter paper disc and place it in the other odor source chamber (control arm).[1]

  • Acclimatization: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.

  • Insect Introduction: Gently introduce a single insect at the base of the Y-tube.[1]

  • Observation: Record the following for a fixed duration (e.g., 10 minutes):

    • The first arm the insect chooses (defined as the insect moving a set distance into the arm).

    • The total time the insect spends in each arm.[1]

  • Replication: Use a new insect for each replicate. After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.

Data Analysis:

  • Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from a 50:50 distribution.[1]

  • Use a paired t-test to compare the time spent in the treatment and control arms.[1]

Y_Tube_Workflow cluster_setup System Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Air_Source Air Source Charcoal_Filter Charcoal Filter Air_Source->Charcoal_Filter Humidifier Humidifier Charcoal_Filter->Humidifier Flow_Meters Flow Meters Humidifier->Flow_Meters Odor_Chambers Odor Source Chambers Flow_Meters->Odor_Chambers Split Airflow Y_Tube Y-Tube Olfactometer Odor_Chambers->Y_Tube Introduce_Insect Introduce Insect Y_Tube->Introduce_Insect Prep_Solutions Prepare Test Solutions Apply_Odor Apply Odor to Filter Paper Prep_Solutions->Apply_Odor Apply_Odor->Odor_Chambers Record_Data Record Choice and Time Introduce_Insect->Record_Data Clean_Rotate Clean and Rotate Arms Record_Data->Clean_Rotate Chi_Square Chi-Square Test (Choice) Record_Data->Chi_Square T_Test Paired t-test (Time) Record_Data->T_Test Clean_Rotate->Introduce_Insect Next Replicate

Caption: Workflow for Y-Tube Olfactometer Bioassay.
Four-Arm Olfactometer Bioassay

This bioassay allows for the simultaneous evaluation of up to four different odor fields, making it suitable for comparing the attractiveness of different concentrations of this compound or its combination with other compounds.

Materials:

  • Four-arm olfactometer (glass or Perspex/acrylic)

  • Air pump or vacuum pump

  • Activated charcoal filter

  • Humidifier

  • Four flow meters

  • Four odor source containers

  • Test insects

  • This compound and solvent

  • Filter paper

  • Video recording equipment (optional, but recommended)

  • Data analysis software

Protocol:

  • Preparation of Test Stimuli: Prepare different concentrations of this compound and a solvent control.

  • Olfactometer Setup:

    • Assemble the four-arm olfactometer.

    • Connect the air source to the charcoal filter and humidifier.

    • Split the airflow into four lines, each regulated by a flow meter to ensure equal airflow (e.g., 250-500 mL/min) into each of the four arms.

    • Position the olfactometer in a controlled environment with uniform lighting and minimal air currents.

  • Odor Application: Apply the test solutions and the control solvent to filter paper and place them in the respective odor source containers connected to the olfactometer arms.

  • Equilibration: Allow the system to run for 5-10 minutes to establish stable odor fields in the central arena.

  • Insect Introduction: Gently release a single insect into the center of the olfactometer arena.

  • Observation: Record the insect's behavior for a set period (e.g., 10-15 minutes). The key metrics to record are:

    • The first arm the insect enters.

    • The total time spent in each of the four odor fields.

  • Replication: Use a new insect for each replicate. After each trial, thoroughly clean the olfactometer. Rotate the position of the odor arms by 90° between replicates to prevent positional bias.

Data Analysis:

  • Analyze the "first choice" data using a Chi-square test.

  • Analyze the "time spent" data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the time spent in each odor field.

Four_Arm_Workflow cluster_setup System Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Air_Source Air Source Filter_Humidifier Filter & Humidifier Air_Source->Filter_Humidifier Flow_Meters 4 Flow Meters Filter_Humidifier->Flow_Meters Odor_Sources 4 Odor Sources Flow_Meters->Odor_Sources Olfactometer Four-Arm Olfactometer Odor_Sources->Olfactometer Introduce_Insect Introduce Insect to Center Olfactometer->Introduce_Insect Prep_Stimuli Prepare Test Stimuli Apply_Stimuli Apply Stimuli to Odor Sources Prep_Stimuli->Apply_Stimuli Apply_Stimuli->Odor_Sources Record_Behavior Record First Choice & Time in Each Quadrant Introduce_Insect->Record_Behavior Clean_Rotate Clean and Rotate Arms Record_Behavior->Clean_Rotate Chi_Square Chi-Square Test (First Choice) Record_Behavior->Chi_Square ANOVA ANOVA (Time Spent) Record_Behavior->ANOVA Clean_Rotate->Introduce_Insect Next Replicate

Caption: Workflow for Four-Arm Olfactometer Bioassay.
Electroantennography (EAG)

EAG is an electrophysiological technique that measures the overall electrical response of an insect's antenna to volatile compounds. It is a rapid screening tool to identify which compounds an insect can detect.

Materials:

  • Live insects

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Insect saline solution

  • High-impedance DC amplifier

  • Stimulus controller

  • Humidified air source

  • Pasteur pipettes and filter paper

  • This compound and solvent

  • Data acquisition system

Protocol:

  • Antenna Preparation:

    • Anesthetize the insect (e.g., by cooling).

    • Under a dissection microscope, carefully excise an antenna at its base.

    • Trim the distal tip of the antenna to ensure good electrical contact.

  • Electrode Mounting:

    • Fill two glass capillary electrodes with insect saline solution.

    • Mount the basal end of the antenna onto the reference electrode and the distal tip into the recording electrode using conductive gel.

  • Stimulus Delivery:

    • A constant stream of humidified and purified air is passed over the antenna.

    • Prepare serial dilutions of this compound. Apply a known volume to a filter paper strip and insert it into a Pasteur pipette (odor cartridge).

    • The stimulus controller injects a puff of air through the pipette, delivering the odorant into the humidified air stream directed at the antenna.

  • Data Recording and Analysis:

    • The electrical potential changes across the antenna are amplified and recorded.

    • The amplitude of the EAG response is measured as the maximum depolarization from the baseline.

    • Use a solvent blank and a known standard compound as controls.

    • A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

EAG_Workflow cluster_prep Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Anesthetize Anesthetize Insect Excise_Antenna Excise Antenna Anesthetize->Excise_Antenna Mount_Antenna Mount Antenna on Electrodes Excise_Antenna->Mount_Antenna Airflow Continuous Humidified Airflow Mount_Antenna->Airflow Prep_Stimuli Prepare Odor Cartridges Stimulus_Delivery Deliver Odor Puff Prep_Stimuli->Stimulus_Delivery Amplify_Record Amplify and Record Signal Airflow->Amplify_Record Stimulus_Delivery->Airflow Measure_Amplitude Measure Response Amplitude (mV) Amplify_Record->Measure_Amplitude Dose_Response Generate Dose-Response Curve Measure_Amplitude->Dose_Response

Caption: Workflow for Electroantennography (EAG).

References

Application Notes and Protocols: 4-Methyl-2-hexanol as a Solvent in Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methyl-2-hexanol as a versatile solvent for applications in specialty chemical synthesis and purification. The information is intended to guide researchers and professionals in leveraging the unique properties of this branched secondary alcohol.

Physicochemical Properties of this compound

This compound is a chiral, branched-chain alcohol offering a unique combination of properties that make it a suitable solvent for a variety of organic compounds. Its moderate boiling point, relatively low density, and specific solubility characteristics distinguish it from more common, linear alcohols. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2]
Molar Mass 116.2 g/mol [1]
Appearance Colorless, clear liquid (est.)[3]
Density 0.8170 g/cm³[1]
Boiling Point 148 - 153 °C @ 760 mmHg[1][2][3]
Melting Point -30.45 °C (estimate)[1]
Flash Point 51.6 °C (125 °F) TCC (est.)[2][3]
Vapor Pressure 1.282 mmHg @ 25 °C (est.)[3]
Water Solubility log₁₀WS: -1.8 (mol/L)[4]
LogP (Octanol/Water) 1.80340[2]
Refractive Index 1.418 - 1.422[2]

General Application Notes

Advantages as a Specialty Solvent

This compound's branched structure and secondary hydroxyl group confer several advantages as a solvent in specialty chemical applications:

  • Enhanced Solubility of Organic Compounds: The branched alkyl chain can improve the solubility of non-polar organic molecules compared to short-chain, linear alcohols. The hydroxyl group also allows for hydrogen bonding, enabling it to dissolve a range of polar compounds. This dual character makes it a versatile solvent for molecules with both hydrophobic and hydrophilic moieties.[5][6][7]

  • Higher Boiling Point: With a boiling point significantly above 100°C, this compound is suitable for reactions requiring elevated temperatures where more volatile solvents like ethanol (B145695) or isopropanol (B130326) would necessitate reflux under pressure.

  • Influence on Reaction Selectivity: As a chiral, sterically hindered secondary alcohol, it has the potential to influence the stereoselectivity of certain reactions, a valuable attribute in the synthesis of complex chiral molecules.[8]

  • Co-solvent Properties: It can be employed as a co-solvent to modify the polarity of a solvent system, aiding in the dissolution of reactants or facilitating the crystallization of products.

Potential Applications in Specialty Chemical Synthesis
  • Esterification Reactions: this compound can serve as a solvent in Fischer esterification reactions, particularly when one of the reactants is a solid with limited solubility in a reactant alcohol that is a liquid.[9][10] Its higher boiling point can help drive the reaction to completion by allowing for the removal of water.

  • Reactions Involving Organometallic Reagents: While alcohols are generally not suitable as primary solvents for Grignard reagents due to their acidic proton, this compound could potentially be used in specific cases as a co-solvent during the work-up phase or in reactions with less reactive organometallics, provided the reaction conditions are carefully controlled.[11][12]

  • Crystallization and Purification: Its moderate polarity and evaporation rate make it a candidate for the crystallization of active pharmaceutical ingredients (APIs) and specialty chemical intermediates. It can be used as a primary solvent or as an anti-solvent in combination with other solvents to induce crystallization.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a solvent in a laboratory setting. Researchers should adapt these protocols based on the specific requirements of their substrates and desired products.

Protocol: Esterification of a Carboxylic Acid using this compound as a Solvent

This protocol describes a general procedure for the Fischer esterification of a solid carboxylic acid with a liquid alcohol, using this compound as the reaction solvent to ensure the solubility of the starting material.

Materials:

  • Solid carboxylic acid (e.g., 4-nitrobenzoic acid)

  • Liquid alcohol (e.g., isobutanol)

  • This compound (solvent)

  • Sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the solid carboxylic acid (1.0 eq).

  • Dissolution: Add this compound (5 mL per gram of carboxylic acid) to the flask and stir until the solid is completely dissolved.

  • Addition of Reagents: Add the liquid alcohol (1.5 eq) to the solution.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 120°C. Maintain a gentle reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by column chromatography or recrystallization as required.

Esterification_Workflow A 1. Dissolve Carboxylic Acid in this compound B 2. Add Alcohol and Sulfuric Acid Catalyst A->B C 3. Reflux at 120°C (4-6 hours) B->C D 4. Cool to Room Temperature and Quench with Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry with MgSO₄ and Concentrate F->G H 8. Purify Ester Product G->H

Esterification Experimental Workflow
Protocol: Co-solvent Crystallization of a Model API

This protocol outlines a general procedure for the crystallization of a model active pharmaceutical ingredient (API) that is soluble in a primary solvent but for which a co-solvent is needed to induce crystallization. Here, this compound acts as a co-solvent.

Materials:

  • Model API (e.g., a poorly water-soluble drug candidate)

  • Primary solvent (e.g., acetone, ethyl acetate)

  • This compound (co-solvent/anti-solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the model API in a minimal amount of the primary solvent at an elevated temperature (e.g., 50°C) with stirring to form a clear, saturated solution.

  • Addition of Co-solvent: While maintaining the temperature, slowly add this compound dropwise to the solution until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of the primary solvent back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can be performed to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the primary solvent and this compound (in the ratio determined to induce precipitation).

  • Drying: Dry the crystals under vacuum to a constant weight.

Crystallization_Workflow A 1. Dissolve API in Primary Solvent (Hot) B 2. Add this compound (Co-solvent) until Turbid A->B C 3. Re-dissolve with a few drops of Primary Solvent B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Isolate Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent Mixture F->G H 8. Dry Crystals under Vacuum G->H

Co-solvent Crystallization Workflow

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound presents itself as a valuable, non-traditional solvent for specialty chemical applications. Its unique combination of a branched structure, secondary alcohol functionality, and moderate boiling point offers advantages in solubility, reaction control, and purification processes. The provided protocols serve as a starting point for researchers to explore the utility of this compound in their specific synthetic and developmental workflows.

References

Application Notes and Protocols for the Chiral Resolution of 4-Methyl-2-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanol is a chiral secondary alcohol with stereocenters that give rise to enantiomeric pairs. The differential pharmacological and toxicological profiles of individual enantiomers are of significant interest in drug development and fine chemical synthesis. Consequently, the efficient separation of these enantiomers is crucial. This document provides detailed application notes and experimental protocols for the chiral resolution of this compound enantiomers, focusing on enzymatic kinetic resolution and analytical chromatographic techniques for determining enantiomeric excess.

Methods for Chiral Resolution

Enzymatic kinetic resolution is a highly effective and widely used method for the separation of racemic alcohols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Enzymatic Kinetic Resolution using Candida antarctica Lipase (B570770) B (CALB)

Candida antarctica Lipase B (CALB), often in an immobilized form such as Novozym® 435, is a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols.[1] The lipase typically catalyzes the acylation of the (R)-enantiomer at a much higher rate than the (S)-enantiomer, leading to the production of the (R)-acetate and leaving the unreacted (S)-alcohol in high enantiomeric purity.

Logical Workflow for Enzymatic Kinetic Resolution

G racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction enzyme Immobilized CALB enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (e.g., Column Chromatography) reaction->separation s_alcohol (S)-4-Methyl-2-hexanol separation->s_alcohol r_acetate (R)-4-Methyl-2-hexanol Acetate (B1210297) separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-4-Methyl-2-hexanol hydrolysis->r_alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on established procedures for the kinetic resolution of similar aliphatic secondary alcohols using immobilized Candida antarctica Lipase B.[1]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (B92381) (solvent)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in anhydrous hexane (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized CALB (e.g., 20 mg/mmol of substrate).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (see Protocol 2).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, filter off the enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-4-Methyl-2-hexanol and (R)-4-Methyl-2-hexanol acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of Enantiomeric Excess

This protocol details the determination of enantiomeric excess (ee) for both the unreacted alcohol and the acetylated product. Derivatization of the alcohol to its acetate is a common practice to improve chromatographic separation and peak shape.[2]

Materials:

Procedure for Derivatization (if analyzing the unreacted alcohol):

  • To a small sample of the alcohol (e.g., 1 mg) in dichloromethane (0.5 mL), add acetic anhydride (20 µL) and a catalytic amount of pyridine (5 µL).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

GC Analysis Conditions (Example):

  • Column: CP-Chirasil-DEX CB (or equivalent chiral column)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.

  • Injection Volume: 1 µL (split injection)

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Data Presentation

The following tables summarize expected quantitative data for the enzymatic resolution of secondary alcohols based on literature values for analogous compounds. The specific values for this compound should be determined experimentally.

Table 1: Expected Performance of Enzymatic Kinetic Resolution of this compound

ParameterExpected ValueReference
Enzyme Immobilized Candida antarctica Lipase B (CALB)[1]
Acyl Donor Vinyl Acetate[1]
Solvent Hexane[1]
Conversion ~50%[3]
ee of (S)-Alcohol >99%[1]
ee of (R)-Acetate >99%[1]
Enantiomeric Ratio (E) >200[3]

Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagent
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.In-situ formation of diastereomeric complexes leading to distinguishable NMR signals.
Typical Chiral Selector Cyclodextrin derivativesPolysaccharide derivativesLanthanide complexes (e.g., Eu(hfc)₃)
Sample Preparation May require derivatization.Generally used directly.Direct addition of reagent to NMR sample.
Resolution High for volatile compounds.High for a wide range of compounds.Dependent on reagent concentration and analyte.
Analysis Time Typically faster.Can be longer.Rapid.
Sensitivity High (FID).Good (UV/other detectors).Lower sensitivity.

Visualization of Experimental Workflow

Experimental Workflow for Chiral Resolution and Analysis

G cluster_resolution Enzymatic Resolution cluster_analysis Enantiomeric Excess Analysis racemic Racemic this compound reaction Kinetic Resolution with CALB and Vinyl Acetate racemic->reaction separation Column Chromatography reaction->separation s_alcohol Isolated (S)-Alcohol separation->s_alcohol r_acetate Isolated (R)-Acetate separation->r_acetate gc_analysis Chiral GC Analysis s_alcohol->gc_analysis Derivatize & Inject hplc_analysis Chiral HPLC Analysis s_alcohol->hplc_analysis Inject nmr_analysis NMR with Chiral Shift Reagent s_alcohol->nmr_analysis Add Shift Reagent r_acetate->gc_analysis Inject

Caption: Overall workflow for the chiral resolution and subsequent analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-hexanol. The information is designed to help improve reaction yields and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with isobutyraldehyde (B47883). This method is highly effective for forming the carbon-carbon bond necessary to create the desired alcohol structure.

  • Reduction of 4-Methyl-2-hexanone: This route involves the reduction of the corresponding ketone, 4-Methyl-2-hexanone, using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: Which synthesis route typically offers a higher yield?

A2: Both routes can achieve high yields, but the choice often depends on the available starting materials and the desired scale of the reaction. The reduction of 4-Methyl-2-hexanone is often simpler to perform and can provide excellent yields, provided the starting ketone is readily available and pure. The Grignard reaction is also high-yielding but requires strict anhydrous conditions to be successful.

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Key safety precautions include:

  • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents, which can lead to a violent exothermic reaction.[1] All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reacts violently with water and can ignite upon contact with moisture.[2] It should only be handled by experienced personnel in a controlled environment with appropriate personal protective equipment. Reactions involving LiAlH₄ must be performed in anhydrous, aprotic solvents.[2]

  • Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. Care should be taken to control the reaction temperature, especially during the workup.

Troubleshooting Guides

Route 1: Grignard Reaction (Ethylmagnesium bromide with Isobutyraldehyde)

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps Expected Outcome
Presence of Moisture Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).[1]Increased yield by preventing the quenching of the Grignard reagent.
Poor Quality Magnesium Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the alkyl halide.Successful initiation of the Grignard reagent formation, leading to a higher concentration of the active reagent.
Slow or Incomplete Grignard Formation Maintain a gentle reflux during the formation of the Grignard reagent. Ensure the addition of the alkyl halide is slow and controlled to sustain the reaction.Complete conversion of the alkyl halide to the Grignard reagent, maximizing the potential product yield.
Side Reactions (Wurtz Coupling) Add the ethyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.Minimized formation of butane (B89635) (from the coupling of two ethyl groups), thereby increasing the yield of the desired Grignard reagent.

Issue 2: Formation of Significant Byproducts

Byproduct Cause Minimization Strategy
2-Methyl-1-propanol The Grignard reagent acts as a reducing agent on the aldehyde (Meerwein-Ponndorf-Verley type reduction).Maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde to the Grignard reagent.
Butane Wurtz coupling of ethyl bromide.Slow, dropwise addition of ethyl bromide during Grignard formation.
Route 2: Reduction of 4-Methyl-2-hexanone

Issue 1: Incomplete Reduction or Low Yield

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Reducing Agent Use a molar excess of the reducing agent. For NaBH₄, a 1.1 to 1.5 molar equivalent is common. For LiAlH₄, a 1.1 to 1.2 molar equivalent is typically sufficient.Complete conversion of the ketone to the alcohol.
Low Reaction Temperature While initial addition may be done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature and stirring for an adequate time (e.g., 1-3 hours) ensures completion.Drives the reaction to completion, increasing the yield.
Decomposition of Reducing Agent For LiAlH₄, ensure strictly anhydrous conditions. For NaBH₄, use a fresh, dry solvent (e.g., methanol (B129727), ethanol).The full potency of the reducing agent is available for the reaction, leading to a higher yield.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Assemble the apparatus under an inert atmosphere (nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask or add a crystal of iodine.

    • Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Protocol 2: Reduction of 4-Methyl-2-hexanone with NaBH₄

Materials:

  • 4-Methyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 4-Methyl-2-hexanone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Grignard Reaction Reduction of Ketone (NaBH₄)
Starting Materials Ethyl bromide, Isobutyraldehyde, Mg4-Methyl-2-hexanone, NaBH₄
Typical Yield 70-85%85-95%
Reaction Time 2-4 hours1-3 hours
Key Conditions Strictly anhydrous, inert atmosphereControlled temperature during addition
Common Solvents Diethyl ether, THFMethanol, Ethanol
Primary Safety Hazard Highly reactive Grignard reagentFlammable hydrogen gas generation during workup

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Synthesis cause1 Moisture Contamination start->cause1 cause2 Poor Mg Activation start->cause2 cause3 Side Reactions start->cause3 solution1 Flame-dry glassware Use anhydrous solvents cause1->solution1 solution2 Use fresh Mg turnings Add iodine crystal cause2->solution2 solution3 Slow addition of aldehyde Maintain low temperature (0°C) cause3->solution3 outcome Improved Yield of This compound solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

Ketone_Reduction_Workflow cluster_reduction Reduction Step cluster_workup Work-up and Purification start Dissolve 4-Methyl-2-hexanone in Methanol cool Cool to 0°C start->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench with water stir->quench remove_solvent Remove Methanol quench->remove_solvent extract Extract with diethyl ether remove_solvent->extract dry Dry organic layer extract->dry purify Fractional Distillation dry->purify end end purify->end Pure this compound

Caption: Experimental workflow for the reduction of 4-Methyl-2-hexanone using sodium borohydride.

References

troubleshooting peak tailing in GC analysis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 4-Methyl-2-hexanol. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation, with a focus on peak tailing.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to resolve specific issues causing peak tailing in the GC analysis of this compound.

Guide 1: Diagnosing and Resolving Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the most common causes?

A1: Peak tailing for a polar analyte like this compound is a common issue in gas chromatography. The primary causes generally fall into two categories: chemical interactions within the system and physical problems with the setup.[1]

  • Active Sites: The hydroxyl group (-OH) in this compound is prone to forming hydrogen bonds with active sites in the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) found in the inlet liner, on glass wool packing, at the column inlet, or on the stationary phase itself. This secondary interaction retains some analyte molecules longer than the bulk, resulting in a tailed peak.[2]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites or interfere with the proper partitioning of the analyte with the stationary phase.[3]

  • Improper Column Installation: A poorly cut or incorrectly installed column can create turbulence in the carrier gas flow path and introduce dead volumes, both of which can lead to peak tailing.[4][5]

  • Incompatible Stationary Phase: Using a non-polar column for a polar analyte like an alcohol can result in poor peak shape and significant tailing due to weak and improper interactions.[6]

  • Sub-optimal Method Parameters: An incorrect inlet temperature, a slow temperature ramp, or an inappropriate carrier gas flow rate can all contribute to band broadening and peak tailing.[2]

Q2: How can I systematically troubleshoot the peak tailing of my this compound peak?

A2: A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. Start with the simplest and most common fixes before moving to more complex issues. The following workflow can guide your troubleshooting efforts:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) start->inlet_maintenance check_peak_shape_1 Analyze Standard Is peak shape acceptable? inlet_maintenance->check_peak_shape_1 column_installation Check Column Installation (Proper cut, depth, and ferrule) check_peak_shape_1->column_installation No end_good Problem Resolved check_peak_shape_1->end_good Yes check_peak_shape_2 Analyze Standard Is peak shape acceptable? column_installation->check_peak_shape_2 trim_column Trim Column Inlet (Remove 10-20 cm) check_peak_shape_2->trim_column No check_peak_shape_2->end_good Yes check_peak_shape_3 Analyze Standard Is peak shape acceptable? trim_column->check_peak_shape_3 method_optimization Review and Optimize GC Method (Temperatures, Flow Rate, Column Choice) check_peak_shape_3->method_optimization No check_peak_shape_3->end_good Yes check_peak_shape_4 Analyze Standard Is peak shape acceptable? method_optimization->check_peak_shape_4 replace_column Replace GC Column check_peak_shape_4->replace_column No check_peak_shape_4->end_good Yes end_bad Consult Instrument Specialist replace_column->end_bad

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Guide 2: Optimizing GC Method Parameters

Q: I've addressed the common system issues, but my peak is still tailing. How can I optimize my GC method for this compound?

A: Method optimization is crucial for achieving good peak shape, especially for polar compounds. Here are key parameters to consider:

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A good starting point is typically 250 °C. If you suspect degradation, try lowering the temperature in 10-20 °C increments.

  • Oven Temperature Program:

    • Initial Temperature: The initial oven temperature should be low enough to allow for efficient focusing of the analyte at the head of the column. For splitless injections, a common practice is to set the initial temperature 10-20 °C below the boiling point of the sample solvent.[7]

    • Ramp Rate: A typical starting ramp rate is 10 °C/min.[8] If peaks are broad, a slower ramp rate may improve resolution. Conversely, if the analysis time is too long and peaks are well-resolved, a faster ramp can be used.

    • Final Temperature: Ensure the final temperature is high enough to elute all components from the column, preventing carryover to the next injection.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects both analysis time and efficiency. Operating at the optimal flow rate for your column dimensions will provide the best separation performance.

  • Column Choice: For polar analytes like alcohols, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are a common and effective choice for alcohol analysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good measure of peak tailing, and what are acceptable values?

A1: Peak tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[4] The Asymmetry Factor is calculated at 10% of the peak height. An ideal, symmetrical peak has an Asymmetry Factor of 1.0. In practice, a value between 0.9 and 1.2 is considered very good.[10] An Asymmetry Factor greater than 1.5 indicates a significant tailing problem that should be addressed.[4]

Q2: Could the sample solvent be causing the peak tailing?

A2: Yes, a mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape, including tailing.[11] For a polar column like a WAX phase, using a polar solvent for your sample and standards is advisable.

Q3: Can injecting too much sample cause peak tailing?

A3: Injecting an excessive amount of sample can lead to column overload, which typically results in a "fronting" peak (a leading edge). However, in some cases, severe overload can also contribute to peak distortion that may appear as tailing. If you suspect overload, try diluting your sample or increasing the split ratio.[12]

Q4: Is derivatization a viable option to reduce peak tailing for this compound?

A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For alcohols, silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the molecule and eliminates its ability to form hydrogen bonds, which can significantly improve peak shape and reduce tailing. While it adds an extra step to sample preparation, it can be a very effective solution for problematic analytes.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to troubleshooting peak tailing in the GC analysis of this compound.

Table 1: Peak Shape Acceptance Criteria

ParameterAcceptable RangeAction Required
Asymmetry Factor (As)0.9 - 1.2Optimal
Asymmetry Factor (As)1.2 - 1.5Acceptable, but monitor
Asymmetry Factor (As)> 1.5Troubleshoot immediately

Table 2: Recommended GC Method Parameters for Alcohol Analysis

ParameterRecommended Value/RangeNotes
Column Phase Polar (e.g., PEG/WAX)Provides better peak shape for alcohols.
Inlet Temperature 250 °CAdjust as needed to balance vaporization and thermal stability.
Initial Oven Temp. 40 - 60 °CDependent on solvent and desired focusing.
Oven Ramp Rate 10 - 20 °C/minA good starting point for method development.[8]
Carrier Gas Helium or HydrogenFollow column manufacturer's recommendations for optimal flow rate.
Split Ratio 20:1 to 100:1Adjust based on sample concentration and desired sensitivity.

Experimental Protocols

This section provides a detailed methodology for the GC analysis of this compound, which can be used as a starting point for method development and troubleshooting.

Protocol 1: Standard GC-MS Analysis of this compound

This protocol is designed for the general quantitative analysis of this compound in a relatively clean solvent matrix.

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample with methanol to an expected concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar column.[9]

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MSD Transfer Line: 230 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound (e.g., m/z 45, 57, 71, 101).

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Generate a calibration curve by plotting the peak area versus concentration for the calibration standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Calculate the Asymmetry Factor of the this compound peak to assess peak shape.

References

optimization of reaction conditions for 4-Methyl-2-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-hexanol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary and most common laboratory-scale synthesis routes for this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically sec-butylmagnesium halide, with acetaldehyde (B116499).[1] This method is a powerful tool for forming carbon-carbon bonds.[2]

  • Reduction of 4-Methyl-2-hexanone (B86756): This method employs a reducing agent to convert the ketone (4-Methyl-2-hexanone) into the corresponding secondary alcohol (this compound).[3]

Q2: Which reducing agents are most effective for the reduction of 4-Methyl-2-hexanone?

A2: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both effective for the reduction of ketones to secondary alcohols.[4][5] NaBH₄ is a milder reagent and is often preferred for its ease of handling and safer reaction profile.[6] LiAlH₄ is a much stronger reducing agent and will also reduce other functional groups, so its use requires more stringent anhydrous conditions.[6]

Q3: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A3: Failure to initiate a Grignard reaction is a frequent issue, often due to:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere. Solvents like diethyl ether or THF must be anhydrous.

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.

  • Impure Alkyl Halide: The sec-butyl halide used should be pure and dry.

Q4: I am observing a low yield in my reduction of 4-methyl-2-hexanone. What are the potential reasons?

A4: Low yields in ketone reductions can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Side Reactions: While generally clean, side reactions can occur. For instance, with NaBH₄ in alcoholic solvents, slow decomposition of the reducing agent can happen.

  • Workup Issues: The product, this compound, has some solubility in water. During the aqueous workup, ensure thorough extraction with an organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery.

Q5: What are the common side products in the Grignard synthesis of this compound?

A5: The most common side product in Grignard reactions is the Wurtz coupling product, where the Grignard reagent reacts with the starting alkyl halide. In this specific synthesis, this would result in the formation of 3,4-dimethylhexane. To minimize this, the sec-butyl halide should be added slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent. With sterically hindered ketones, deprotonation to form an enolate and subsequent recovery of the starting ketone upon workup can also occur.[7]

Data Presentation: Comparison of Synthesis Routes

The following tables summarize the typical reaction conditions for the synthesis of this compound via the Grignard reaction and the reduction of 4-methyl-2-hexanone.

Table 1: Grignard Synthesis of this compound

ParameterConditionNotes
Grignard Reagent sec-Butylmagnesium bromidePrepared in situ from 2-bromobutane (B33332) and magnesium turnings.
Electrophile AcetaldehydeShould be freshly distilled.
Solvent Anhydrous Diethyl Ether or THFEther is common, while THF can improve the solubility of the Grignard reagent.
Reaction Temperature 0°C to room temperatureThe addition of acetaldehyde is typically done at 0°C to control the exothermic reaction. The reaction is then often stirred at room temperature to ensure completion.
Reaction Time 1-3 hoursIncludes Grignard formation and subsequent reaction with the aldehyde.
Workup Saturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the alkoxide.
Typical Yield 60-80%Highly dependent on anhydrous conditions and reaction initiation.

Table 2: Reduction of 4-Methyl-2-hexanone to this compound

ParameterNaBH₄ ReductionLiAlH₄ Reduction
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Solvent Methanol (B129727) or EthanolAnhydrous Diethyl Ether or THF
Reaction Temperature 0°C to room temperature0°C to room temperature
Reaction Time 30 minutes to 2 hours30 minutes to 2 hours
Workup Dilute acid (e.g., HCl)Sequential addition of water, NaOH solution, and more water (Fieser workup).
Typical Yield 85-95%90-98%
Safety Considerations Relatively safe to handle.Highly reactive with water and protic solvents; must be handled under an inert atmosphere.

Experimental Protocols

Grignard Synthesis of this compound

Objective: To synthesize this compound from 2-bromobutane and acetaldehyde via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Acetaldehyde, freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • 5% HCl (aqueous)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven or flame-dried.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine if necessary. Add a portion of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromobutane in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0°C using an ice bath.

  • Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Isolation: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with 5% HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Reduction of 4-Methyl-2-hexanone with Sodium Borohydride

Objective: To synthesize this compound by the reduction of 4-methyl-2-hexanone using sodium borohydride.

Materials:

  • 4-Methyl-2-hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-hexanone in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for another hour.

  • Workup and Isolation: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove most of the methanol by rotary evaporation.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis sec_butyl_br sec-Butyl Bromide grignard sec-Butylmagnesium Bromide sec_butyl_br->grignard  + Mg, Ether mg Mg alkoxide_intermediate Alkoxide Intermediate grignard->alkoxide_intermediate  + Acetaldehyde acetaldehyde Acetaldehyde product_grignard This compound alkoxide_intermediate->product_grignard  + H₃O⁺ Workup ketone 4-Methyl-2-hexanone product_reduction This compound ketone->product_reduction  + Reducing Agent reducing_agent NaBH₄ or LiAlH₄

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow cluster_grignard_troubleshooting Grignard Synthesis Issues cluster_reduction_troubleshooting Reduction Synthesis Issues start Low Yield or Reaction Failure grignard_initiation Reaction Fails to Initiate start->grignard_initiation Grignard grignard_low_yield Low Yield start->grignard_low_yield Grignard reduction_low_yield Low Yield start->reduction_low_yield Reduction check_anhydrous Check for Moisture: - Dry glassware thoroughly - Use anhydrous solvents grignard_initiation->check_anhydrous activate_mg Activate Magnesium: - Add iodine crystal - Gentle heating grignard_initiation->activate_mg check_reagents_grignard Check Reagent Quality: - Pure alkyl halide - Freshly distilled aldehyde grignard_low_yield->check_reagents_grignard minimize_wurtz Minimize Side Reactions: - Slow addition of alkyl halide grignard_low_yield->minimize_wurtz check_reaction_time Incomplete Reaction: - Monitor by TLC - Increase reaction time/temp reduction_low_yield->check_reaction_time optimize_workup Improve Workup: - Thorough extraction - Check pH during quench reduction_low_yield->optimize_workup check_reagents_reduction Check Reagent Quality: - Fresh reducing agent reduction_low_yield->check_reagents_reduction

Caption: Troubleshooting workflow for this compound synthesis.

References

purification strategies for 4-Methyl-2-hexanol from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Methyl-2-hexanol from crude reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, byproducts, and solvents. The general workflow begins with an initial aqueous workup to remove water-soluble impurities, followed by a primary purification technique such as fractional distillation. For achieving higher purity, a secondary chromatographic step can be employed.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Remove salts, water-soluble impurities drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation Primary Purification chromatography Flash Column Chromatography (Optional High Purity) distillation->chromatography For >99% purity pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities largely depend on the synthetic route.

  • Grignard Reaction Synthesis: If synthesized from an aldehyde (e.g., 3-methylpentanal) and a Grignard reagent (e.g., methylmagnesium bromide), impurities may include unreacted starting materials, magnesium salts, and byproducts from side reactions.[1][2] An aqueous workup is essential to remove these salts.[3]

  • Ketone Reduction Synthesis: If prepared by the reduction of 4-methyl-2-hexanone, the primary impurity is likely to be unreacted ketone.[1][4]

  • General Impurities: Water is a common impurity after aqueous workup steps and should be removed with a drying agent before distillation.[3] Additionally, acid-catalyzed dehydration of the alcohol can form alkene byproducts, especially if heated in the presence of acid.[1]

Q2: Which purification method is best for this compound?

A2: The choice of method depends on the scale of the purification and the required purity.

  • Fractional Distillation: This is the most common and effective method for large-scale purification, separating this compound from impurities with different boiling points.[5] Given its boiling point of approximately 148-153 °C, atmospheric distillation is feasible.[4][6][7]

  • Vacuum Distillation: If the crude mixture contains high-boiling impurities or if there is concern about thermal degradation, distillation under reduced pressure is recommended to lower the boiling point.[8]

  • Flash Column Chromatography: For obtaining very high purity (>99%) or for separating isomers with close boiling points, column chromatography is the preferred method.[9][10] It separates compounds based on differences in polarity.[9]

Q3: How can I determine the purity of my final product?

A3: Purity is typically assessed using a combination of analytical techniques. Gas Chromatography (GC) is highly effective for determining the percentage purity of volatile compounds like this compound.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.

Q4: Is this compound chiral? How does this affect purification?

A4: Yes, this compound has two stereocenters (at carbons 2 and 4) and can exist as four possible stereoisomers.[1] Standard purification techniques like distillation and conventional column chromatography will not separate these enantiomers or diastereomers. For separation of stereoisomers, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be required.[12][13]

Troubleshooting Guides

Purification by Distillation
IssuePossible Cause(s)Solution(s)
Poor Separation of Impurities Boiling points of impurities are too close to the product. The distillation column is not efficient enough.Use a fractional distillation column: Employ a column with a higher number of theoretical plates (e.g., Vigreux or packed column) to enhance separation efficiency.[8] Optimize the reflux ratio: A higher reflux ratio can improve separation but will slow down the distillation rate.[8]
Product Degrading or Turning Yellow During Distillation The distillation temperature is too high, causing decomposition. This compound, like other alcohols, can be susceptible to dehydration at elevated temperatures.[1][8]Perform vacuum distillation: Distilling under reduced pressure will lower the boiling point of the alcohol, minimizing thermal stress and preventing degradation.[8]
"Bumping" or Uneven Boiling The liquid is becoming superheated before boiling.Use boiling chips or a magnetic stirrer: Add a few boiling chips to the distillation flask before heating or use a magnetic stir bar to ensure smooth, even boiling.
No Product Distilling Over The thermometer is placed incorrectly. The heating temperature is too low. There is a leak in the system (for vacuum distillation).Check thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. Increase heating: Gradually increase the temperature of the heating mantle. Check for leaks: Ensure all joints are properly sealed, especially when performing vacuum distillation.
Purification by Column Chromatography
IssuePossible Cause(s)Solution(s)
Poor Separation (Bands Overlap) The polarity of the eluent (mobile phase) is too high. The column was not packed properly. Too much sample was loaded.Adjust eluent polarity: Start with a non-polar solvent and gradually increase the polarity to improve separation. This can be optimized beforehand using Thin Layer Chromatography (TLC).[9] Repack the column: Ensure the stationary phase is packed uniformly without cracks or channels. Load less sample: Overloading the column leads to broad bands and poor resolution. Dissolve the sample in a minimal amount of solvent before loading.[9]
Product is Not Eluting from the Column The eluent is not polar enough to move the product down the column.Increase eluent polarity: Gradually add a more polar solvent to your mobile phase to increase its eluting strength.
Cracking of the Silica (B1680970) Gel Bed The column ran dry. The heat of adsorption of the solvent caused thermal stress.Maintain a constant solvent level: Never let the solvent level drop below the top of the stationary phase. Pack the column with the eluent: Packing the column as a slurry can help dissipate heat.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[4][14]
Molecular Weight 116.20 g/mol [4][7]
Boiling Point 148 - 153 °C (at 760 mmHg)[4][6][7]
Density ~0.817 g/cm³[4][14]
Appearance Colorless liquid[6]

Table 2: Comparison of Primary Purification Strategies

TechniquePurity AchievableAdvantagesDisadvantages
Fractional Distillation 95-99%Suitable for large quantities; cost-effective.[15]Requires significant boiling point differences; risk of thermal degradation for sensitive compounds.[5][8]
Vacuum Distillation 95-99%Lower boiling point prevents degradation; good for high-boiling compounds.[8]Requires specialized equipment (vacuum pump, sealed joints).
Flash Column Chromatography >99%Excellent for high-purity applications; can separate compounds with similar boiling points.[9]More time-consuming; requires solvents and stationary phase; less suitable for very large scales.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This procedure is designed to remove water-soluble impurities, such as salts and acids, from the crude reaction mixture.[16]

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of an appropriate size.

  • Neutralization (if necessary): If the reaction was quenched with acid, slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Swirl gently and vent the funnel frequently to release any CO₂ gas produced.

  • Extraction: Add an equal volume of deionized water or brine (saturated NaCl solution) to the separatory funnel.

  • Shake and Vent: Stopper the funnel, invert it, and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer containing this compound will typically be the upper layer.

  • Drain: Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 3-6) one or two more times with brine to remove residual water.[16]

  • Collect Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Fractional Distillation (Atmospheric)

This protocol is suitable for purifying this compound from impurities with significantly different boiling points.[17]

  • Drying: Add an anhydrous drying agent (e.g., magnesium sulfate, MgSO₄) to the collected organic layer. Swirl until the drying agent no longer clumps, indicating that the solution is dry.

  • Filtration: Filter or decant the dried organic solution into a round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the distillation flask is no more than two-thirds full. Use a fractionating column (e.g., Vigreux) between the distillation flask and the distillation head.

  • Heating: Begin to gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Monitor the temperature at the distillation head. The temperature will first rise to the boiling point of the most volatile component (e.g., residual solvent). Collect this initial low-boiling fraction (forerun) in a separate receiving flask and discard it.

    • As the temperature stabilizes near the boiling point of this compound (approx. 148-153 °C), switch to a clean, pre-weighed receiving flask.[4][6]

    • Collect the fraction that distills over within a narrow temperature range (e.g., ± 2 °C). This is your purified product.

  • Shutdown: Stop the distillation before the flask runs dry. Allow the apparatus to cool completely before disassembly.

Protocol 3: Flash Column Chromatography

This method is used for achieving high purity by separating the product based on polarity.[9]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of this compound from its impurities (aim for an Rf value of ~0.3 for the product). A common starting point for alcohols is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[16]

  • Sample Loading:

    • Dissolve the crude or partially purified this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Apply gentle positive pressure (using a pump or nitrogen) to achieve a steady flow rate.

    • Continuously collect the eluate in fractions (e.g., in test tubes or small flasks).

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Resolving Co-eluting Peaks in the Chromatogram of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 4-Methyl-2-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to co-eluting peaks during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-eluting peaks in the analysis of this compound?

A1: Co-elution in the analysis of this compound can arise from several factors:

  • Presence of Isomers: this compound has several structural isomers (e.g., 5-methyl-2-hexanol, 2-methyl-3-hexanol) and four stereoisomers due to two chiral centers ((2R,4R), (2S,4S), (2R,4S), and (2S,4R)).[1][2] These isomers often have very similar physical and chemical properties, leading to similar retention times on a non-chiral GC column.

  • Inadequate Chromatographic Conditions: Suboptimal parameters such as an inappropriate GC column, incorrect temperature program, or non-ideal carrier gas flow rate can lead to poor separation.[3]

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with this compound.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

Q2: How can I identify if I have co-eluting peaks?

A2: Several indicators can suggest the presence of co-eluting peaks:

  • Asymmetrical Peak Shape: Look for peaks that are not symmetrical, exhibiting fronting, tailing, or shoulders.

  • Broader Than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram with similar retention times, it may indicate the presence of multiple components.

  • Mass Spectrometry Data: If using a mass spectrometer (MS) as a detector, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indication of co-elution. Deconvolution software can also help identify co-eluting compounds.[4]

  • Use of a Diode Array Detector (DAD) in HPLC: For HPLC analysis, a DAD can assess peak purity by comparing UV-Vis spectra across the peak.

Q3: What is the first step I should take to troubleshoot co-eluting peaks of this compound?

A3: The first step is to optimize your gas chromatography (GC) method. Focus on improving the three key factors that govern chromatographic resolution: efficiency, selectivity, and retention factor. A systematic approach to optimizing the temperature program and carrier gas flow rate is a good starting point.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While this compound can be analyzed directly, derivatization is often recommended to improve chromatographic results.[5] Derivatization can:

  • Increase Volatility: Converting the polar hydroxyl group to a less polar ether or ester can improve volatility and lead to sharper peaks.

  • Enhance Separation: The choice of derivatizing agent can introduce structural differences that enhance the separation of isomers.

  • Improve Thermal Stability: Derivatization can prevent on-column degradation of the analyte at high temperatures.

  • Facilitate Chiral Separation: Using a chiral derivatizing agent can create diastereomers that are separable on a standard achiral column.[6]

Troubleshooting Guides

Issue 1: Poor resolution of this compound from its structural isomers.

This guide provides a step-by-step approach to improve the separation of this compound from other C7 alcohol isomers.

start Start: Co-eluting Peaks of this compound and Structural Isomers optimize_temp Optimize Temperature Program (Lower initial temp, reduce ramp rate) start->optimize_temp check_resolution1 Is Resolution Sufficient? (Rs > 1.5) optimize_temp->check_resolution1 optimize_flow Optimize Carrier Gas Flow Rate check_resolution1->optimize_flow No end_resolved End: Peaks Resolved check_resolution1->end_resolved Yes check_resolution2 Is Resolution Sufficient? (Rs > 1.5) optimize_flow->check_resolution2 change_column Change GC Column (Increase polarity, e.g., WAX phase) check_resolution2->change_column No check_resolution2->end_resolved Yes check_resolution3 Is Resolution Sufficient? (Rs > 1.5) change_column->check_resolution3 derivatization Consider Derivatization (e.g., Silylation, Acetylation) check_resolution3->derivatization No check_resolution3->end_resolved Yes end_unresolved End: Further Method Development Required derivatization->end_unresolved

Caption: Troubleshooting workflow for resolving co-eluting structural isomers of this compound.

Parameter AdjustmentRationaleExpected Outcome
Decrease Initial Oven Temperature Increases retention of early eluting compounds, improving separation at the beginning of the chromatogram.Improved resolution for more volatile isomers.
Reduce Temperature Ramp Rate Allows more time for interaction with the stationary phase, enhancing separation of compounds with similar boiling points.Better separation of closely eluting isomers.
Optimize Carrier Gas Flow Rate Each column has an optimal flow rate for maximum efficiency (van Deemter plot).Sharper peaks and improved resolution.
Change to a More Polar Column Different stationary phase chemistries offer different selectivities. For alcohols, a polar column (e.g., WAX phase) is often beneficial.[7][8]Altered elution order and potentially baseline separation of isomers.
Issue 2: Inability to separate the four stereoisomers of this compound.

This guide focuses on the specific challenge of separating the enantiomeric and diastereomeric pairs of this compound.

start Start: Unresolved Stereoisomers of this compound use_chiral_column Use a Chiral GC Column (e.g., Cyclodextrin-based) start->use_chiral_column optimize_chiral_method Optimize Chiral GC Method (Temperature and Pressure/Flow) use_chiral_column->optimize_chiral_method check_resolution1 Are All 4 Stereoisomers Resolved? optimize_chiral_method->check_resolution1 derivatize_for_chiral Derivatize the Alcohol (e.g., Acetylation, Trifluoroacetylation) check_resolution1->derivatize_for_chiral No end_resolved End: Stereoisomers Resolved check_resolution1->end_resolved Yes reoptimize_chiral_method Re-optimize Chiral GC Method for Derivatives derivatize_for_chiral->reoptimize_chiral_method check_resolution2 Are All 4 Stereoisomers Resolved? reoptimize_chiral_method->check_resolution2 indirect_method Consider Indirect Chiral HPLC Method (Derivatize with chiral agent, separate on achiral column) check_resolution2->indirect_method No check_resolution2->end_resolved Yes end_unresolved End: Further Method Development Required indirect_method->end_unresolved

Caption: Logical workflow for the chiral separation of this compound stereoisomers.

Chiral Stationary Phase (CSP)Principle of SeparationCommon Applications
Derivatized β-Cyclodextrin Enantiomers form transient diastereomeric complexes with the chiral cavities of the cyclodextrin, leading to different retention times.[9]Widely used for the separation of chiral alcohols, esters, and ketones.
Derivatized γ-Cyclodextrin Similar to β-cyclodextrin but with a larger cavity, offering different selectivity for bulkier molecules.Separation of a broad range of chiral compounds, including those with multiple chiral centers.

Experimental Protocols

Protocol 1: High-Resolution GC-MS Method for Isomer Separation

This protocol is designed to achieve high resolution between structural isomers of this compound.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: High-polarity WAX-type column (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 3 minutes.

    • Ramp 1: 3 °C/min to 120 °C.

    • Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-250

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 100 µg/mL.

Protocol 2: Chiral GC-FID Method for Stereoisomer Separation

This protocol outlines a method for the separation of the four stereoisomers of this compound, potentially after derivatization.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Derivatization (Optional but Recommended):

    • Dissolve ~10 mg of the this compound sample in 1 mL of dichloromethane.

    • Add 100 µL of acetic anhydride (B1165640) and 20 µL of pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and quench the reaction with 1 mL of water.

    • Vortex and allow the layers to separate.

    • Inject the organic layer.

  • Column: Chiral column, such as a derivatized β-cyclodextrin phase (e.g., Rt-βDEXsm or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Hydrogen or Helium at an optimized linear velocity (e.g., 40 cm/sec).

  • Injector:

    • Temperature: 230 °C

    • Mode: Split (100:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 160 °C, hold for 10 minutes.

  • FID Detector:

    • Temperature: 250 °C

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve co-eluting peaks in the chromatographic analysis of this compound, leading to more accurate and reliable experimental results.

References

minimizing side-product formation in 4-Methyl-2-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-2-hexanol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, focusing on minimizing the formation of side-products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes for this compound:

  • Grignard Reaction: This involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1] Common variations include the reaction of 3-methylbutanal (B7770604) (isovaleraldehyde) with methylmagnesium bromide or the reaction of butanal with isopropylmagnesium bromide.[1]

  • Ketone Reduction: This method involves the reduction of the corresponding ketone, 4-methyl-2-hexanone (B86756), to the secondary alcohol.[1][2] Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2][3]

Q2: What are the most common side-products in the Grignard synthesis of this compound?

A2: The most common side-products in a Grignard reaction for this synthesis include:

  • Wurtz Coupling Products: Dimeric products formed from the reaction of the Grignard reagent with the unreacted alkyl halide. This is more likely if the Grignard formation is not well-controlled.

  • Enolization Products: The Grignard reagent can act as a base, deprotonating the aldehyde at the α-carbon, which leads to the formation of an enolate and quenches the reagent. This is more prevalent with sterically hindered Grignard reagents.[4][5]

  • Reduction Products: If the Grignard reagent possesses β-hydrogens (like isopropylmagnesium bromide), it can reduce the aldehyde to a primary alcohol.

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde or Grignard reagent, which is then quenched during workup.

Q3: How can I minimize side-products during the reduction of 4-methyl-2-hexanone?

A3: To minimize side-products during ketone reduction, consider the following:

  • Choice of Reagent: Sodium borohydride (NaBH₄) is a milder and more selective reagent than lithium aluminum hydride (LiAlH₄) and is often sufficient for reducing ketones to secondary alcohols with fewer side reactions.[2] LiAlH₄ is much more reactive and can reduce other functional groups if present.[3]

  • Reaction Conditions: Running the reaction at low temperatures (e.g., 0 °C) can help control the reaction rate and improve selectivity.

  • Stoichiometry: Use a slight excess of the hydride reagent to ensure the complete conversion of the ketone.

  • Purity of Starting Material: Ensure your 4-methyl-2-hexanone is pure, as impurities can lead to undesired side reactions.

Q4: Does the synthesis of this compound produce stereoisomers?

A4: Yes. This compound has two chiral centers (at carbons 2 and 4), meaning it can exist as a mixture of diastereomers.[1] Both the Grignard reaction and the reduction of 4-methyl-2-hexanone will typically produce a mixture of these stereoisomers.[1] Controlling the stereoselectivity often requires more advanced asymmetric synthesis techniques.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Grignard Synthesis

This guide helps you troubleshoot potential causes for low product yield when using a Grignard reaction.

G start Low Yield of This compound check_reagent Check Grignard Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_impurities Suspect Protic Impurities start->check_impurities reagent_inactive Inactive Grignard Reagent? check_reagent->reagent_inactive conditions_temp Sub-optimal Temperature? check_conditions->conditions_temp conditions_add Addition Rate Too Fast? check_conditions->conditions_add impurities_water Moisture in Glassware/Solvent? check_impurities->impurities_water reagent_sol Solution: - Use freshly prepared/titrated reagent. - Activate Mg with iodine. - Ensure anhydrous ether. reagent_inactive->reagent_sol Yes conditions_temp_sol Solution: - Maintain low temp (-78 to 0 °C) during addition to suppress enolization & coupling. conditions_temp->conditions_temp_sol Yes conditions_add_sol Solution: - Add Grignard reagent dropwise to control exotherm and minimize local concentration. conditions_add->conditions_add_sol Yes impurities_sol Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Run under inert atmosphere (N2/Ar). impurities_water->impurities_sol Yes G cluster_prep Preparation cluster_reagent Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Flame-dry glassware under Nitrogen flow. prep2 2. Add Mg turnings and a crystal of iodine to flask. prep1->prep2 prep3 3. Add anhydrous diethyl ether. prep2->prep3 reagent1 4. Slowly add methyl bromide in ether to initiate reaction. prep3->reagent1 reagent2 5. Reflux gently until Mg is consumed. reagent1->reagent2 react1 6. Cool Grignard to 0 °C. reagent2->react1 react2 7. Add 3-methylbutanal dropwise in ether. react1->react2 react3 8. Stir at room temp for 1-2 hours. react2->react3 workup1 9. Quench with cold saturated aq. NH4Cl solution. react3->workup1 workup2 10. Extract with ether. workup1->workup2 workup3 11. Dry organic layer (e.g., MgSO4), filter, and concentrate. workup2->workup3 workup4 12. Purify by distillation. workup3->workup4

References

Technical Support Center: Stability of 4-Methyl-2-hexanol in Field Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 4-Methyl-2-hexanol in field lure applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound in field lures?

A1: The primary factors contributing to the degradation of this compound in the field are:

  • Oxidation: As a secondary alcohol, this compound is susceptible to oxidation, which converts it into the corresponding ketone, 4-methyl-2-hexanone (B86756).[1][2][3] This is often the main pathway for loss of active pheromone.

  • Temperature: High temperatures increase the volatility of this compound, leading to a more rapid release from the lure dispenser and shortening its effective lifespan in the field.[4]

  • UV Radiation: Sunlight can contribute to the degradation of many organic compounds, including alcohols, through photochemical reactions.[5]

Q2: What is the main degradation product of this compound and is it active as a lure?

A2: The primary degradation product of this compound is 4-methyl-2-hexanone, formed through oxidation.[1][2][3] In most cases, the corresponding ketone is not attractive to the target insect species and can even act as a repellent, thus reducing the efficacy of the lure.

Q3: How can I improve the stability of this compound in my field lures?

A3: To enhance the stability and longevity of your lures, consider the following:

  • Dispenser Choice: Select a dispenser material that offers protection from UV light and has a controlled, steady release rate.[4] Materials like polyethylene (B3416737) or specialized polymer matrices can shield the alcohol from environmental exposure.

  • Formulation with Stabilizers: While less common for alcohols than for aldehydes, the inclusion of antioxidants in the lure formulation can help to slow the oxidation process.

  • Storage: Proper storage of lures before deployment is critical. Lures should be stored in airtight, opaque containers in a freezer (-20°C or below) to minimize degradation.[4]

Q4: My trap captures have dropped off sooner than expected. What should I investigate?

A4: A rapid decline in trap captures can be due to several factors:

  • Lure Depletion: High temperatures may have caused the this compound to be released from the dispenser more quickly than anticipated.

  • Degradation: The active this compound may have degraded to the inactive ketone, 4-methyl-2-hexanone, due to oxidative or photodegradative processes.

  • Lure Contamination: Handling the lure without gloves or improper storage could have introduced contaminants that interfere with the pheromone.

Q5: What is the expected field life of a this compound lure?

A5: The field life of a lure is highly dependent on the dispenser type, the initial loading dose of the pheromone, and environmental conditions such as temperature and sunlight. It can range from a few weeks to several months. It is always best to consult the manufacturer's specifications and to conduct your own validation studies under your specific field conditions.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or no trap captures with a new lure Lure is past its expiration date or was improperly stored.1. Check the expiration date on the lure packaging. 2. Verify that lures were stored in a freezer in their original sealed packaging. 3. If possible, analyze the pheromone content of a sample lure using the protocol below.
High initial "flash-off" of the pheromone.1. "Air" the lure for 24 hours in a vented area before placing it in the trap to allow for a more stable release rate.[6]
Trap captures decrease rapidly after a few weeks Accelerated degradation due to high temperatures or sun exposure.1. If possible, move traps to a location with partial shade to reduce UV exposure. 2. Consider using a lure with a higher initial pheromone load or a dispenser with a slower release rate for use in high-temperature environments.
Oxidation of this compound to 4-methyl-2-hexanone.1. Extract the remaining contents of the lure and analyze by GC-MS to determine the ratio of alcohol to ketone. 2. If significant oxidation has occurred, consider a different lure formulation or dispenser type.
Inconsistent results between traps Variability in lure release rates or environmental conditions.1. Ensure all lures are from the same batch and have been stored under the same conditions. 2. Use a randomized block design for trap placement in the field to account for spatial variability in environmental conditions.[4]

Quantitative Data Summary

The following table provides representative data on the degradation of a pheromone lure over time in a field setting. While this data is for a different pheromone, it illustrates the typical decline in the amount of active ingredient over several weeks.

Table 1: Representative Degradation of a Pheromone Lure in the Field

Week Pheromone Remaining (%) Weekly Release Rate (mg/day)
0100.00-
175.120.17
252.700.16
337.920.11
426.530.08
512.880.10
65.630.05
Data adapted from a study on a different pheromone to illustrate typical degradation patterns. Actual degradation rates for this compound will vary.[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Field-Aged Lures by GC-MS

Objective: To determine the amount of this compound remaining in a lure after a specific period of field exposure and to quantify its primary degradation product, 4-methyl-2-hexanone.

Materials:

  • Field-aged pheromone lure

  • Unused (control) pheromone lure of the same batch

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., 4-methyl-2-hexyl acetate)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: a. Place the entire field-aged lure dispenser into a 20 mL glass vial. b. Add a precise volume of hexane (e.g., 10 mL) to the vial. c. Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL solution of 4-methyl-2-hexyl acetate (B1210297) in hexane). d. Seal the vial and vortex for 1 minute. Allow the lure to extract for 24 hours at room temperature. e. Prepare a control sample in the same manner using an unused lure.

  • Derivatization (based on Zada et al., 2002): [8][9] a. Transfer a 1 mL aliquot of the hexane extract to a new 2 mL vial. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Seal the vial and heat at 60°C for 30 minutes. This step converts the this compound to its trifluoroacetyl derivative, which is more amenable to GC analysis. d. Allow the vial to cool to room temperature.

  • GC-MS Analysis: a. Set up the GC-MS with a suitable capillary column (e.g., DB-5ms). b. The oven temperature program should be optimized for the separation of the derivatized alcohol, the ketone, and the internal standard. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min. c. Inject a 1 µL aliquot of the derivatized extract into the GC-MS. d. Run the analysis in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the this compound derivative, 4-methyl-2-hexanone, and the internal standard.

  • Quantification: a. Prepare a calibration curve using standard solutions of this compound and 4-methyl-2-hexanone of known concentrations, following the same derivatization procedure. b. Calculate the amount of this compound and 4-methyl-2-hexanone in the extracts by comparing the peak area ratio of each analyte to the internal standard against their respective calibration curves.

Mandatory Visualizations

experimental_workflow Workflow for Lure Stability Testing cluster_field Field Aging cluster_lab Laboratory Analysis cluster_data Data Analysis start Deploy Lures in Field aging Age Lures for 0, 1, 2, 4, 6 weeks start->aging collection Collect Lure Subsets at Each Time Point aging->collection extraction Solvent Extraction (Hexane + Internal Standard) collection->extraction Transfer to Lab derivatization Derivatization with TFAA extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification using Calibration Curve gcms->quantification analysis Calculate % Pheromone Remaining and Degradation Products quantification->analysis report Generate Stability Report analysis->report

References

Technical Support Center: Overcoming Matrix Effects in 4-Methyl-2-hexanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 4-Methyl-2-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. In the quantification of this compound, co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[1][2][3] This can manifest as either an underestimation or overestimation of the true concentration of this compound.

Q2: What are the common signs that my this compound quantification is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results across different sample preparations of the same material.

  • Inaccurate spike and recovery experiments, where the amount of a known standard added to a sample is not accurately measured.

  • Significant differences in the analytical signal of this compound when standards are prepared in a clean solvent versus in the sample matrix.

  • Inconsistent calibration curves when using different batches of the sample matrix.

  • Peak shape distortion or shifts in retention time for this compound.

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The most effective strategies for mitigating matrix effects in the quantification of this compound include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[4][5]

  • Standard Addition Method: Adding known amounts of a this compound standard to the unknown sample to create a calibration curve within the sample itself.[6]

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled version of this compound as an internal standard. This is often considered the "gold standard" for compensating for matrix effects.[7][8]

  • Sample Preparation and Cleanup: Employing techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or headspace analysis to remove interfering matrix components before analysis.[9][10][11]

  • Sample Dilution: Diluting the sample to reduce the concentration of interfering matrix components. This is a simple and often effective method.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate results in spike and recovery experiments.

This issue is a strong indicator of significant matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Troubleshooting Workflow

start Start: Inaccurate Spike & Recovery check_prep Review Sample Preparation start->check_prep is_prep_adequate Is Sample Cleanup Sufficient? check_prep->is_prep_adequate implement_cleanup Implement/Optimize Cleanup (SPE, LLE) is_prep_adequate->implement_cleanup No try_calibration Try Alternative Calibration is_prep_adequate->try_calibration Yes re_evaluate Re-evaluate Spike & Recovery implement_cleanup->re_evaluate re_evaluate->try_calibration is_matrix_matched Using Matrix-Matched Calibration? try_calibration->is_matrix_matched implement_matrix_matched Implement Matrix-Matched Calibration is_matrix_matched->implement_matrix_matched No consider_std_add Consider Standard Addition is_matrix_matched->consider_std_add Yes end End: Improved Accuracy implement_matrix_matched->end is_blank_available Is Blank Matrix Available? consider_std_add->is_blank_available implement_std_add Implement Standard Addition is_blank_available->implement_std_add No use_sid Use Stable Isotope Dilution (SID) is_blank_available->use_sid Yes implement_std_add->end use_sid->end

Caption: Troubleshooting workflow for inaccurate spike and recovery results.

Detailed Steps:

  • Review Sample Preparation: Ensure that the current sample preparation protocol is being followed correctly. Inconsistencies in sample handling can lead to variability.

  • Evaluate Sample Cleanup: If a sample cleanup step (e.g., SPE, LLE) is not already in use, consider implementing one to remove potential interferences. If a cleanup method is in use, it may need to be optimized.

  • Implement Matrix-Matched Calibration: If not already in use, switch from a solvent-based calibration curve to a matrix-matched calibration. This involves preparing the calibration standards in a blank matrix that is free of this compound but otherwise identical to the samples.

  • Consider the Standard Addition Method: If a suitable blank matrix is not available for matrix-matched calibration, the standard addition method is a powerful alternative. This technique involves adding known amounts of the analyte to the sample itself to generate a calibration curve.

  • Utilize Stable Isotope Dilution (SID): For the most robust correction of matrix effects, employ a stable isotope-labeled internal standard of this compound. The labeled standard will behave almost identically to the native analyte during sample preparation and analysis, thus effectively compensating for matrix-induced signal variations.[7][8]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound in Biological Fluids (e.g., Plasma)

This protocol describes the preparation of a matrix-matched calibration curve for the quantification of this compound in a biological fluid using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Blank biological fluid (e.g., plasma) from a source known to be free of this compound.

  • This compound standard solution (e.g., 1 mg/mL in methanol).

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample, at a known concentration).

  • Extraction solvent (e.g., ethyl acetate).

  • GC-MS system.

Procedure:

  • Prepare a Stock Solution of this compound: Dilute the 1 mg/mL standard solution to a suitable stock concentration (e.g., 100 µg/mL) in methanol.

  • Prepare Working Standard Solutions: Serially dilute the stock solution to create a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Spike the Blank Matrix: For each calibration level, add a small, fixed volume of the corresponding working standard solution to a fixed volume of the blank biological fluid. For example, add 10 µL of each working standard to 1 mL of blank plasma. Also prepare a "zero" standard containing only the blank matrix.

  • Add Internal Standard: Add a fixed amount of the internal standard solution to each calibration standard and to each unknown sample.

  • Sample Extraction (Liquid-Liquid Extraction Example):

    • Add 2 mL of ethyl acetate (B1210297) to each tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared samples onto the GC-MS system.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration level. Use this curve to determine the concentration of this compound in the unknown samples.

Workflow for Matrix-Matched Calibration

start Start stock_solution Prepare this compound Stock Solution start->stock_solution working_standards Prepare Working Standards stock_solution->working_standards spike_matrix Spike Blank Matrix with Working Standards working_standards->spike_matrix add_is Add Internal Standard spike_matrix->add_is extract Perform Sample Extraction (e.g., LLE) add_is->extract analyze Analyze by GC-MS extract->analyze construct_curve Construct Calibration Curve analyze->construct_curve quantify Quantify Unknown Samples construct_curve->quantify end End quantify->end

Caption: Workflow for preparing a matrix-matched calibration curve.

Protocol 2: Standard Addition Method for this compound Quantification

This protocol is useful when a blank matrix is unavailable. It involves adding known amounts of the analyte to the sample itself.

Materials:

  • Sample containing an unknown concentration of this compound.

  • This compound standard solution of known concentration.

  • Internal standard (IS) solution (optional but recommended).

  • Extraction solvent and other necessary reagents for sample preparation.

  • GC-MS system.

Procedure:

  • Prepare Aliquots of the Sample: Divide the unknown sample into at least four equal aliquots (e.g., 1 mL each).

  • Spike the Aliquots:

    • Leave one aliquot unspiked (this is the "zero" addition).

    • To the remaining aliquots, add increasing, known amounts of the this compound standard solution. The added concentrations should be chosen to bracket the expected concentration in the sample.

  • Add Internal Standard (Optional): If using an internal standard, add the same amount to each aliquot.

  • Perform Sample Preparation: Subject all aliquots (including the unspiked one) to the same sample preparation and extraction procedure as would be used for a routine sample.

  • GC-MS Analysis: Analyze each prepared aliquot by GC-MS.

  • Data Analysis:

    • Plot the measured peak area (or the ratio of the analyte peak area to the IS peak area) on the y-axis against the concentration of the added this compound standard on the x-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-intercept (where the analytical signal is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.

Logical Diagram of the Standard Addition Method

start Start with Unknown Sample aliquot Create Multiple Aliquots of Sample start->aliquot spike Spike Aliquots with Increasing Known Concentrations aliquot->spike unspiked Leave One Aliquot Unspiked aliquot->unspiked prep Perform Identical Sample Preparation on All Aliquots spike->prep unspiked->prep analyze Analyze All Aliquots by GC-MS prep->analyze plot Plot Signal vs. Added Concentration analyze->plot extrapolate Extrapolate to Find X-Intercept plot->extrapolate result X-Intercept = Original Concentration extrapolate->result end End result->end

Caption: Logical workflow of the standard addition method.

Data Presentation

The following table summarizes a hypothetical comparison of different methods for overcoming matrix effects in the quantification of this compound in human plasma. The data illustrates the potential improvements in accuracy and precision that can be achieved with more robust methods.

MethodSpike Level (ng/mL)Measured Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
Solvent Calibration 5035.270.418.5
10068.968.915.2
Matrix-Matched Calibration 5048.597.08.2
10099.199.16.5
Standard Addition 5050.8101.65.1
100102.3102.34.3
Stable Isotope Dilution 5049.999.83.5
100100.5100.52.8

Note: This data is for illustrative purposes only and actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

This technical support center provides a starting point for addressing matrix effects in the quantification of this compound. For more complex issues, further optimization of sample preparation and analytical methods may be required.

References

Technical Support Center: Optimization of SPME Fiber Selection for 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) fiber selection for the analysis of 4-Methyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting an SPME fiber for this compound analysis?

A1: The initial step is to consider the physicochemical properties of this compound. It is a semi-polar, volatile organic compound (VOC). This information guides the preliminary selection of fiber coatings. A fiber with a mixed polarity or a polar coating is generally a good starting point.

Q2: Which SPME fiber coatings are recommended for a semi-polar compound like this compound?

A2: For semi-polar analytes such as this compound, fibers with mixed-phase coatings are often effective. Recommended fibers include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). A Polyacrylate (PA) fiber, which is polar, could also be a suitable option.[1]

Q3: Should I use headspace (HS) or direct immersion (DI) SPME for this compound?

A3: For volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method. This technique minimizes matrix effects and can improve fiber longevity. Direct immersion may be considered if the compound has lower volatility or is present at very low concentrations in a clean matrix.

Q4: How does extraction temperature affect the analysis of this compound?

A4: Increasing the extraction temperature generally increases the vapor pressure of semi-volatile compounds like this compound, which can lead to higher extraction efficiency in HS-SPME.[2][3] However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber.[4] It is crucial to optimize the temperature, often in the range of 40-80°C.[5]

Q5: What is the role of extraction time in the optimization process?

A5: Extraction time is a critical parameter that needs to be optimized to ensure that equilibrium is reached between the sample, the headspace, and the SPME fiber.[2] Insufficient extraction time will result in poor sensitivity and reproducibility. An exposure time of 45-60 minutes is often a good starting point for VOCs.[6][7]

Q6: Can adding salt to my sample improve the extraction of this compound?

A6: Yes, adding a salt such as sodium chloride (NaCl) to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds like this compound, driving more of the analyte into the headspace and onto the SPME fiber, thereby improving extraction efficiency.[3][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or very low peak for this compound Inappropriate fiber choice.Based on the polarity of this compound, select a more appropriate fiber (e.g., PDMS/DVB, DVB/CAR/PDMS, or PA).[1]
Insufficient extraction time or temperature.Increase the extraction time and/or temperature to improve the partitioning of the analyte into the headspace and onto the fiber.[2]
Incorrect injection depth in the GC inlet.Ensure the fiber is fully exposed in the heated zone of the injection port for complete desorption.
Fiber carryover from a previous injection.Clean the fiber by baking it in a clean injection port at the recommended temperature for a few minutes between runs.[4]
Poor Reproducibility (High %RSD) Variable extraction time or temperature.Use an autosampler for precise control of extraction parameters. If manual, use a timer and a controlled temperature bath.
Inconsistent sample volume or headspace volume.Maintain a consistent sample volume and vial size to ensure a constant headspace-to-sample ratio.
Fiber degradation.SPME fibers have a limited lifetime. If you observe a consistent decline in performance, replace the fiber.[4]
Presence of Extraneous Peaks Contamination from the sample matrix.Utilize headspace SPME to minimize the extraction of non-volatile matrix components.
Septum bleed from the vial or GC inlet.Use high-quality, low-bleed septa and condition them before use.[4]
Contaminated glassware or solvents.Ensure all vials and sample preparation equipment are thoroughly cleaned.

Data Presentation

SPME Fiber CoatingPolarityPrimary Extraction MechanismExpected Efficiency for this compoundKey Considerations
Polydimethylsiloxane (PDMS) Non-polarAbsorptionLow to ModerateBetter for non-polar compounds. May show some affinity due to the alkyl chain of the analyte.[9]
Polyacrylate (PA) PolarAbsorptionModerate to HighGood for polar compounds like alcohols.[1][3]
Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB) BipolarAdsorption/AbsorptionHighA versatile fiber for a wide range of compounds, including polar and non-polar analytes.[10]
Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) BipolarAdsorptionVery HighExcellent for a broad range of volatile and semi-volatile compounds due to its mixed-mode separation capabilities.[7]

Experimental Protocols

General Protocol for HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • If applicable, add a salt (e.g., NaCl) to the sample to achieve a concentration of 15-30% (w/v) to enhance the extraction of polar and semi-polar compounds.[8]

    • Add a magnetic stir bar for agitation.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 60°C).[2]

    • Allow the sample to incubate for a set time (e.g., 10-20 minutes) to equilibrate.[2][7]

    • Expose the selected SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes) with continuous agitation.[7]

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the heated GC injection port (e.g., 250°C).[7]

    • Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition.

    • After desorption, retract the fiber and remove the SPME device from the injection port.

    • Condition the fiber in a separate clean, heated port or in the GC inlet before the next analysis to prevent carryover.[4]

Visualizations

SPME_Fiber_Selection_Workflow start Start: Analyze This compound properties Identify Analyte Properties: - Semi-polar - Volatile Organic Compound start->properties initial_selection Initial Fiber Selection: - PDMS/DVB - DVB/CAR/PDMS - PA properties->initial_selection method_selection Select Extraction Mode: Headspace (HS) SPME initial_selection->method_selection optimization Optimize Extraction Parameters: - Temperature - Time - Salt Concentration - Agitation method_selection->optimization analysis Perform GC-MS Analysis optimization->analysis evaluation Evaluate Results: - Peak Area - Reproducibility (%RSD) - Signal-to-Noise analysis->evaluation optimal Optimal Method Achieved evaluation->optimal Criteria Met troubleshoot Troubleshoot Issues evaluation->troubleshoot Criteria Not Met troubleshoot->optimization Re-optimize

Caption: Workflow for SPME fiber selection and method optimization for this compound.

SPME_Troubleshooting_Workflow start Start: Suboptimal Results issue_no_peak Issue: No/Low Peak start->issue_no_peak issue_reproducibility Issue: Poor Reproducibility start->issue_reproducibility issue_extra_peaks Issue: Extraneous Peaks start->issue_extra_peaks check_fiber Check Fiber Choice & Condition issue_no_peak->check_fiber check_params Check Extraction Parameters (Time, Temp) issue_no_peak->check_params check_desorption Check GC Desorption issue_no_peak->check_desorption check_consistency Verify Parameter Consistency (Autosampler) issue_reproducibility->check_consistency check_headspace Ensure Consistent Headspace Volume issue_reproducibility->check_headspace replace_fiber Replace Old Fiber issue_reproducibility->replace_fiber check_septa Check Septa for Bleed issue_extra_peaks->check_septa check_blanks Run System Blanks issue_extra_peaks->check_blanks solution Solution Implemented check_fiber->solution check_params->solution check_desorption->solution check_consistency->solution check_headspace->solution replace_fiber->solution check_septa->solution clean_system Clean Glassware & System check_blanks->clean_system clean_system->solution

Caption: Troubleshooting workflow for common SPME analysis issues.

References

Technical Support Center: Commercial Synthesis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial-scale synthesis of 4-Methyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are:

  • Grignard Reaction: This route involves the reaction of an organomagnesium halide (Grignard reagent), such as ethylmagnesium bromide, with isovaleraldehyde (B47997). The resulting magnesium alkoxide is then hydrolyzed to yield this compound.[1][2][3][4]

  • Ketone Reduction: This method involves the reduction of the corresponding ketone, 4-methyl-2-hexanone (B86756). Common reducing agents for industrial scale include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), as well as catalytic hydrogenation.[1][5][6]

Q2: What are the major safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled.[7] Other significant hazards include the flammability of ether solvents (like THF or diethyl ether) and the high reactivity of the Grignard reagent with water and air.[7] Proper thermal management, the use of an inert atmosphere, and controlled addition of reagents are critical for safe industrial-scale production.

Q3: What are common byproducts in the synthesis of this compound and how can they be minimized?

A3: In the Grignard synthesis, a common byproduct is the Wurtz coupling product, which results from the reaction of the Grignard reagent with the alkyl halide starting material.[8] This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during reagent preparation and maintaining a controlled temperature. In the ketone reduction route, incomplete reduction can leave residual ketone, and over-reduction is possible with harsher reagents, though less common for secondary alcohols.

Q4: How is this compound typically purified at an industrial scale?

A4: Industrial-scale purification of this compound is primarily achieved through fractional distillation, which separates the product from solvents, unreacted starting materials, and byproducts based on differences in boiling points.[9] Given that this compound is a chiral compound, chiral purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be employed if a single enantiomer is required.[1]

Troubleshooting Guides

Grignard Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps Expected Outcome
Reaction fails to initiate - Wet solvent or glassware- Impure magnesium turnings- Low-quality alkyl halide- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, dry solvents.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.- Use fresh, high-purity alkyl halide.Successful initiation of the Grignard reaction, observable by a color change and/or gentle reflux.
Low Yield - Grignard reagent reacting with moisture or air- Side reactions (e.g., Wurtz coupling)- Incomplete reaction- Maintain a strict inert atmosphere throughout the reaction.- Add the alkyl halide slowly and control the temperature to minimize Wurtz coupling.- Ensure sufficient reaction time for complete conversion.Increased yield of this compound.
Formation of significant byproducts - High concentration of alkyl halide- High reaction temperature- Use a dropping funnel for the slow, controlled addition of the alkyl halide.- Maintain the reaction temperature at a moderate level (e.g., gentle reflux).Reduced levels of Wurtz coupling and other byproducts, leading to a purer crude product.
Ketone Reduction Troubleshooting
Problem Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reduction - Insufficient reducing agent- Inactive reducing agent- Low reaction temperature- Use a slight excess of the reducing agent (e.g., NaBH₄).- Ensure the reducing agent is fresh and has been stored properly.- Optimize the reaction temperature; some reductions may require gentle heating.Complete conversion of 4-methyl-2-hexanone to this compound, confirmed by analytical methods like GC or TLC.
Low Yield - Loss of product during workup- Volatilization of the product- Ensure proper pH adjustment during the workup to avoid the formation of emulsions.- Use a suitable solvent for extraction and perform multiple extractions.- Use a rotary evaporator under controlled vacuum and temperature to remove the solvent.Improved recovery and higher yield of the final product.
Presence of impurities after purification - Inefficient distillation- Co-eluting impurities in chromatography- For distillation, use a fractionating column with sufficient theoretical plates and optimize the reflux ratio.- For chromatography, screen different solvent systems and stationary phases to achieve better separation.Higher purity of the final this compound product.

Experimental Protocols

Method 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Ethyl bromide

  • Isovaleraldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in the flask along with a crystal of iodine.

    • Add a portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel and add a small amount to the magnesium.

    • If the reaction does not start, gentle warming may be necessary. Once initiated, the reaction is exothermic and should be controlled by the rate of addition of the ethyl bromide solution to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve isovaleraldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude this compound by fractional distillation.

Method 2: Reduction of 4-Methyl-2-hexanone

Materials:

  • 4-Methyl-2-hexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • In a flask equipped with a magnetic stirrer, dissolve 4-methyl-2-hexanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and neutralize the excess borohydride.

    • Add diethyl ether to the mixture and transfer it to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Grignard Reagent Formation Grignard Reagent Formation Reaction with Aldehyde Reaction with Aldehyde Grignard Reagent Formation->Reaction with Aldehyde Quenching Quenching Reaction with Aldehyde->Quenching Ketone Reduction Ketone Reduction Ketone Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Chromatography (Optional) Chromatography (Optional) Fractional Distillation->Chromatography (Optional) Final Product Final Product Fractional Distillation->Final Product Chromatography (Optional)->Final Product Start Start Start->Grignard Reagent Formation Route 1 Start->Ketone Reduction Route 2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_grignard Start Low Yield in Grignard Synthesis Check Initiation Did the reaction initiate properly? Start->Check Initiation Check Anhydrous Conditions Are all reagents and glassware dry? Check Initiation->Check Anhydrous Conditions Yes Activate Mg Activate Mg with Iodine/1,2-dibromoethane Check Initiation->Activate Mg No Check Reagent Quality Are reagents of high purity? Check Anhydrous Conditions->Check Reagent Quality Yes Dry Equipment Flame-dry glassware and use anhydrous solvents Check Anhydrous Conditions->Dry Equipment No Check Side Reactions Evidence of Wurtz coupling? Check Reagent Quality->Check Side Reactions Yes Use Fresh Reagents Use fresh, high-purity alkyl halide and Mg Check Reagent Quality->Use Fresh Reagents No Optimize Addition Slowly add alkyl halide at a controlled temperature Check Side Reactions->Optimize Addition Yes Solution Improved Yield Check Side Reactions->Solution No Activate Mg->Solution Dry Equipment->Solution Use Fresh Reagents->Solution Optimize Addition->Solution

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Methyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: this compound possesses two chiral centers at positions C2 and C4. The primary challenge is to control the stereochemistry at both centers simultaneously to obtain a single desired stereoisomer out of the four possibilities: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Key challenges include achieving high diastereoselectivity (controlling the relative stereochemistry between C2 and C4) and high enantioselectivity (controlling the absolute stereochemistry at each center).

Q2: Which synthetic routes are commonly employed for the stereoselective synthesis of this compound?

A2: The most common and practical approach is the stereoselective reduction of the prochiral ketone, 4-methyl-2-hexanone (B86756). This can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts. Another approach involves a Grignard reaction between a chiral aldehyde and a Grignard reagent, or a chiral Grignard reagent and an aldehyde, although controlling the stereoselectivity of the newly formed stereocenter can be challenging.

Q3: How can I improve the diastereoselectivity of the reduction of 4-methyl-2-hexanone?

A3: Diastereoselectivity in the reduction of 4-methyl-2-hexanone is primarily influenced by the steric hindrance of the existing chiral center at C4. To enhance diastereoselectivity, consider the following:

  • Choice of Reducing Agent: Bulky reducing agents tend to favor hydride attack from the less hindered face of the carbonyl group, leading to higher diastereoselectivity.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio.[2]

Q4: What factors influence the enantioselectivity in the synthesis of this compound?

A4: When using a chiral catalyst or reagent for the reduction of 4-methyl-2-hexanone, enantioselectivity is determined by the ability of the chiral entity to differentiate between the two prochiral faces of the carbonyl group. Key factors include:

  • Catalyst/Reagent Structure: The steric and electronic properties of the chiral ligand or catalyst are crucial.

  • Catalyst Loading: In catalytic reductions, the catalyst loading can sometimes influence enantioselectivity.

  • Purity of Chiral Auxiliary/Catalyst: The enantiomeric purity of the chiral source directly impacts the enantiomeric excess (e.e.) of the product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (e.g., obtaining a nearly 1:1 mixture of diastereomers)

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Lower the reaction temperature. A temperature screening (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is recommended to find the optimal condition.
Inappropriate Reducing Agent If using a hydride reducing agent, consider switching to a bulkier one (e.g., L-Selectride® instead of NaBH₄).
Solvent Effects Screen a variety of solvents with different polarities (e.g., THF, Toluene, Dichloromethane) to assess the impact on diastereoselectivity.
Chelation Control Issues For substrates with nearby chelating groups (not the primary factor for 4-methyl-2-hexanone but a general principle), the choice of metal in the reducing agent can be critical.
Issue 2: Low Enantiomeric Excess (e.e.)

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Chiral Catalyst/Reagent The chosen chiral catalyst or reagent may not be optimal for 4-methyl-2-hexanone. Screen a library of chiral ligands or catalysts if available. For Corey-Bakshi-Shibata (CBS) reductions, ensure the catalyst is properly prepared or purchased from a reliable source.
Suboptimal Temperature Temperature significantly impacts enantioselectivity. Both lower and, in some cases, higher temperatures can be optimal. An experimental screen is necessary.
Incorrect Solvent Choice The solvent can affect the catalyst's conformation and the transition state energies. Experiment with different aprotic solvents.
Moisture or Air Contamination Many stereoselective catalysts and reagents are sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Impure Starting Materials Ensure the 4-methyl-2-hexanone is of high purity. Impurities can sometimes interfere with the catalyst.

Data Presentation: Illustrative Effects of Reaction Parameters

Disclaimer: The following data is illustrative and intended to demonstrate the potential effects of varying reaction parameters. Actual results will vary based on specific experimental conditions.

Table 1: Illustrative Diastereomeric Ratio (d.r.) in the Reduction of 4-Methyl-2-hexanone

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1NaBH₄Methanol (B129727)2560:40
2NaBH₄Methanol-7875:25
3L-Selectride®THF-7890:10
4K-Selectride®THF-7895:5

Table 2: Illustrative Enantiomeric Excess (e.e.) in the CBS Reduction of 4-Methyl-2-hexanone

EntryBorane (B79455) SourceSolventTemperature (°C)Enantiomeric Excess (%)
1BH₃·THFTHF2585
2BH₃·THFTHF092
3BH₃·THFToluene088
4CatecholboraneTHF095

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Reduction of 4-Methyl-2-hexanone using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Borane Addition: Slowly add a solution of borane dimethyl sulfide (B99878) (BMS) or borane-THF complex (1.0 - 1.2 equivalents) to the catalyst solution while maintaining the temperature. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add a solution of 4-methyl-2-hexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at the reaction temperature to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound stereoisomer.

  • Characterization: Determine the diastereomeric ratio and enantiomeric excess using chiral GC or HPLC, or by NMR analysis with a chiral shift reagent.

Visualizations

Stereoselective_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Flame-dry Glassware under Inert Atmosphere reagents->glassware catalyst Add Chiral Catalyst & Cool glassware->catalyst borane Slowly Add Borane Source catalyst->borane substrate Add 4-Methyl-2-hexanone Dropwise borane->substrate monitor Monitor Reaction (TLC/GC) substrate->monitor quench Quench with Methanol monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analyze Determine d.r. & e.e. (Chiral GC/HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the stereoselective reduction of 4-Methyl-2-hexanone.

Troubleshooting_Logic cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues start Low Stereoselectivity? low_dr Low d.r. start->low_dr Diastereomeric Ratio low_ee Low e.e. start->low_ee Enantiomeric Excess temp_dr Lower Temperature low_dr->temp_dr Try reagent_dr Use Bulkier Reducing Agent low_dr->reagent_dr Try solvent_dr Screen Solvents low_dr->solvent_dr Try end Improved Stereoselectivity temp_dr->end reagent_dr->end solvent_dr->end catalyst_ee Screen Chiral Catalysts/Ligands low_ee->catalyst_ee Try temp_ee Optimize Temperature low_ee->temp_ee Try solvent_ee Screen Solvents low_ee->solvent_ee Try anhydrous_ee Ensure Anhydrous Conditions low_ee->anhydrous_ee Check catalyst_ee->end temp_ee->end solvent_ee->end anhydrous_ee->end

Caption: Troubleshooting logic for low stereoselectivity in this compound synthesis.

References

degradation pathways of 4-Methyl-2-hexanol under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Methyl-2-hexanol under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in the field?

While specific field studies on this compound are limited, its degradation is expected to occur through two primary routes based on its structure as a secondary alcohol and a volatile organic compound (VOC): biodegradation and abiotic degradation (e.g., photodegradation).[1][2]

  • Biodegradation: This is likely the major degradation pathway in soil and water.[2][3] Microorganisms such as bacteria and fungi can utilize alcohols as a carbon source. The process generally begins with the oxidation of the alcohol to a ketone (4-methyl-2-hexanone), followed by further enzymatic reactions that can lead to ring cleavage (if an aromatic intermediate were formed, which is not the case here) and eventual mineralization to carbon dioxide and water.[4] For similar compounds like 2-ethylhexanol, biodegradation is a rapid process.[5]

  • Abiotic Degradation: In the atmosphere, this compound vapor is expected to be degraded by photochemically produced hydroxyl radicals.[3] In surface waters or on soil surfaces, direct photodegradation by sunlight can also contribute to its breakdown, although this is generally a slower process compared to biodegradation for such compounds.[2]

Q2: What are the likely initial intermediates in the degradation of this compound?

Based on general alcohol metabolism, the initial intermediate in the biodegradation of this compound is expected to be 4-methyl-2-hexanone . This is formed through the oxidation of the secondary alcohol group. Subsequent intermediates would result from the further breakdown of this ketone.

Q3: What environmental factors will influence the degradation rate of this compound in the field?

Several environmental factors can significantly impact the degradation rate:

  • Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation.

  • Oxygen Availability: Aerobic conditions are generally more favorable for the rapid degradation of simple alcohols.[6]

  • Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus) will support microbial growth and enzymatic activity.

  • Temperature and pH: Optimal temperature and pH ranges will enhance microbial activity and, consequently, the degradation rate.

  • Sunlight: The intensity of sunlight will affect the rate of photodegradation in the atmosphere and on surfaces.[1]

  • Soil and Water Matrix: The organic matter content, soil type, and presence of other chemicals can influence the bioavailability and degradation of this compound.[7]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and common method for quantifying volatile compounds like alcohols in soil and water samples.[7] It can be used with direct injection or headspace analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying unknown degradation intermediates by providing structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be useful for quantifying the parent compound and any less volatile, UV-active intermediates that may form.[4]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No or very slow degradation observed in soil/water microcosm. - Low microbial activity or absence of adapted microorganisms.- Toxicity of this compound at the initial concentration.- Suboptimal environmental conditions (pH, temperature, oxygen).- Lack of essential nutrients.- Acclimatize the microbial population by gradually introducing the compound.- Start with a lower concentration of this compound.- Optimize the microcosm conditions (e.g., ensure proper aeration for aerobic studies).- Amend the medium with necessary macro- and micronutrients.
Inconsistent or non-reproducible results between replicates. - Heterogeneity of the soil or water sample.- Inconsistent sampling or extraction procedures.- Contamination of samples or equipment.- Volatilization losses during the experiment.- Homogenize the soil or water matrix before setting up replicates.- Standardize all sampling and extraction protocols.- Ensure all glassware and equipment are properly cleaned.- Minimize headspace in sample vials and ensure they are properly sealed.[7]
Difficulty in detecting degradation intermediates. - Intermediates are transient and do not accumulate to detectable levels.- The analytical method is not sensitive enough.- Intermediates are highly volatile or polar.- Collect samples at more frequent, earlier time points.- Use a more sensitive analytical technique (e.g., concentrate the sample before analysis).- Adjust the analytical method to capture a wider range of compound polarities and volatilities.
Analyte loss during sample preparation and analysis. - Volatilization of this compound during sample handling.- Adsorption of the compound onto glassware or filter materials.- Keep samples cool and minimize exposure to air.- Use headspace analysis to avoid solvent extraction steps where volatilization can occur.- Test for recovery by spiking control samples.

Data Presentation

Compound System Process Half-life Reference
2-EthylhexanolAirReaction with hydroxyl radicals1.2 days (estimated)[3]
2-EthylhexanolSurface Water (model river)Volatilization1.7 days (estimated)[3]
2-EthylhexanolGeneral EnvironmentBiodegradationReadily biodegradable[5]

Experimental Protocols

Protocol 1: Soil Microcosm Biodegradation Study
  • Soil Collection and Preparation:

    • Collect soil from the field site of interest.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

    • Determine the soil's moisture content and water holding capacity.

  • Microcosm Setup:

    • In a series of sterile glass flasks or jars, place a known amount of the prepared soil (e.g., 100 g).

    • Spike the soil with a known concentration of this compound dissolved in a minimal amount of a suitable solvent (or directly if it's a liquid). Include a solvent-only control and an unamended control.

    • Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile deionized water.

    • Cover the flasks with a breathable sterile stopper to allow for gas exchange while preventing contamination.

  • Incubation:

    • Incubate the microcosms under controlled conditions (e.g., 25°C in the dark).

  • Sampling:

    • At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice triplicate microcosms for each treatment.

  • Extraction and Analysis:

    • Extract a subsample of soil from each microcosm with a suitable solvent (e.g., methanol (B129727) or acetone) by shaking for a specified period.[7]

    • Centrifuge the mixture and collect the supernatant.

    • Analyze the supernatant for the concentration of this compound using GC-FID or GC-MS.

Protocol 2: Sample Analysis by Headspace GC-FID
  • Sample Preparation:

    • Place a known amount of the soil or water sample into a headspace vial.

    • Add a matrix modifier (e.g., a salt solution) to the vial to enhance the partitioning of the analyte into the headspace.[7]

    • Seal the vial immediately with a crimp cap.

  • Equilibration:

    • Place the vial in the headspace autosampler, which will heat the sample to a specific temperature for a set amount of time to allow the volatiles to equilibrate between the sample and the headspace.

  • Injection and Analysis:

    • The autosampler will automatically inject a known volume of the headspace gas into the GC-FID system.

    • The GC will separate the components of the sample, and the FID will detect and quantify the concentration of this compound based on a calibration curve.

Visualizations

Hypothetical_Biodegradation_Pathway M0 This compound M1 4-Methyl-2-hexanone M0->M1 Alcohol Dehydrogenase (Oxidation) M2 Further Intermediates M1->M2 Enzymatic Reactions M3 CO2 + H2O (Mineralization) M2->M3

Caption: Hypothetical biodegradation pathway of this compound.

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase A Site Selection & Soil/Water Collection B Microcosm Setup (Spiking with 4-M-2-H) A->B C Incubation (Controlled Conditions) B->C D Time-Series Sampling C->D E Sample Extraction (e.g., Solvent Extraction) D->E F Sample Analysis (GC-FID / GC-MS) E->F G Data Processing & Quantification F->G H Degradation Kinetics & Pathway Identification G->H

Caption: Experimental workflow for a field degradation study.

Troubleshooting_Logic Start Problem: Slow or No Degradation C1 Is the initial concentration toxic? Start->C1 S1 Action: Lower initial concentration C1->S1 Yes C2 Are environmental conditions optimal? C1->C2 No End Re-run Experiment S1->End S2 Action: Adjust pH, temp, aeration C2->S2 No C3 Are essential nutrients present? C2->C3 Yes S2->End S3 Action: Amend with N, P, etc. C3->S3 No C4 Is the microbial community adapted? C3->C4 Yes S3->End S4 Action: Acclimatize inoculum C4->S4 No C4->End Yes S4->End

Caption: Troubleshooting logic for slow degradation rates.

References

Technical Support Center: Method Development for Trace Level Detection of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace level detection of 4-Methyl-2-hexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace level detection of this compound?

A1: The most common and effective technique for the trace level detection of this compound, a volatile organic compound (VOC), is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This combination, known as GC-MS, offers excellent separation capabilities and highly sensitive and specific detection, which is crucial for identifying and quantifying analytes at low concentrations in complex matrices.

Q2: What sample preparation methods are recommended for extracting this compound from liquid samples?

A2: For trace level analysis of a volatile compound like this compound in liquid matrices (e.g., water, biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended sample preparation technique. HS-SPME is a solvent-free method that is simple, fast, and provides good analyte pre-concentration, leading to improved sensitivity.[1][2][3] The fiber is exposed to the headspace above the sample, which minimizes matrix interference and extends the life of the SPME fiber.[1][3]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While this compound can be analyzed directly by GC-MS, derivatization is often recommended, especially at trace levels, to improve chromatographic performance and sensitivity. Alcohols, being polar compounds, can exhibit peak tailing on standard non-polar or mid-polar GC columns due to interactions with active sites in the system. Derivatization, such as silylation, replaces the active hydrogen of the hydroxyl group with a less polar group (e.g., trimethylsilyl), resulting in sharper peaks, increased volatility, and improved thermal stability.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Poor Peak Shape (Tailing)

Q4: I am observing significant peak tailing for my this compound standard. What are the possible causes and how can I resolve this?

A4: Peak tailing for polar analytes like alcohols is a common issue in GC analysis. The primary causes and troubleshooting steps are outlined below:

  • Active Sites in the GC System: The polar hydroxyl group of this compound can interact with active sites (silanol groups) in the inlet liner, at the head of the GC column, or on contaminants.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner with a deactivated one. Ensure the liner is appropriate for your injection technique.

      • Column Maintenance: Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues or active sites.

      • Use of a Pre-column: Installing a short, deactivated fused silica (B1680970) pre-column can help trap non-volatile matrix components and protect the analytical column.

  • Inappropriate GC Column: Using a non-polar column without derivatization can lead to poor peak shape for polar compounds.

    • Solution:

      • Column Selection: Consider using a more polar "wax-type" (polyethylene glycol) column if analyzing the alcohol without derivatization.

      • Derivatization: Derivatize the alcohol to reduce its polarity. Silylation is a common and effective method for alcohols.

  • Sub-optimal GC Conditions: Incorrect temperature settings or carrier gas flow can contribute to peak tailing.

    • Solution:

      • Injector Temperature: Ensure the injector temperature is high enough to ensure rapid volatilization of the analyte but not so high as to cause degradation.

      • Oven Temperature Program: A slower initial oven temperature ramp can help improve peak shape.

Low Sensitivity / Poor Detection Limits

Q5: I am struggling to detect this compound at the desired trace levels. How can I improve the sensitivity of my method?

A5: Improving sensitivity for trace level analysis requires optimization of both sample preparation and instrument parameters.

  • SPME Optimization: The efficiency of HS-SPME is critical for achieving low detection limits.

    • Solution:

      • Fiber Selection: For volatile alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad analyte range.[1] Alternatively, a Polyacrylate (PA) fiber can be effective for polar compounds.[1]

      • Extraction Temperature and Time: Increasing the extraction temperature will increase the vapor pressure of this compound, promoting its transfer to the headspace. Optimize the extraction time to ensure equilibrium is reached or that a consistent, reproducible pre-equilibrium extraction is performed.

      • Salting Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution, which can "salt out" the analyte, increasing its concentration in the headspace and improving extraction efficiency.

  • GC-MS Parameters:

    • Solution:

      • Injection Mode: Use a splitless injection to transfer the entire desorbed sample onto the GC column, which maximizes the amount of analyte reaching the detector.

      • MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of this compound, significantly increasing sensitivity.

Matrix Effects

Q6: I am analyzing this compound in a complex biological matrix (e.g., plasma) and suspect matrix effects are impacting my results. How can I identify and mitigate these effects?

A6: Matrix effects, such as ion suppression or enhancement, are common in complex samples and can lead to inaccurate quantification.

  • Identification of Matrix Effects:

    • Method: Prepare a calibration curve in a clean solvent and another in a blank matrix extract (a sample of the matrix that does not contain the analyte). If the slopes of the two curves differ significantly, matrix effects are present.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare all calibration standards and quality control samples in a blank matrix that is as close as possible to the actual samples. This helps to compensate for consistent matrix effects.[5][6][7]

    • Use of an Internal Standard: The use of a suitable internal standard (IS) is crucial for accurate quantification in complex matrices. An ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). If this is not available, a structurally similar compound with similar chemical properties and chromatographic behavior that is not present in the sample can be used. The IS is added to all samples, standards, and blanks at a constant concentration, and the response of the analyte is normalized to the response of the IS.[5][6][7]

    • Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, this also dilutes the analyte, so a balance must be found to ensure the analyte is still detectable.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Trace Level Detection of this compound in Water

This protocol provides a starting point for method development. Optimization will be required for specific applications and matrices.

1. Sample Preparation (HS-SPME)

  • Vial Preparation: Place 5 mL of the water sample into a 10 mL or 20 mL headspace vial.

  • Salting Out (Optional but Recommended): Add 1.5 g of sodium chloride (NaCl) to the vial.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar alcohol not present in the sample) to a final concentration in the low µg/L range.

  • Equilibration: Seal the vial and place it in an autosampler with an incubation/agitation function. Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

2. GC-MS Analysis

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 5 minutes

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 45, 57, 70, 83, 98 - exact ions should be confirmed by running a standard in full scan mode).

Quantitative Data Summary

ParameterExpected RangeNotes
Limit of Detection (LOD) 0.01 - 1 µg/LHighly dependent on matrix and instrument sensitivity.[8][9]
Limit of Quantification (LOQ) 0.05 - 5 µg/LTypically 3-5 times the LOD.[8][9]
Linearity (R²) > 0.995Over a defined concentration range (e.g., 0.1 - 100 µg/L).
Recovery 80 - 120%Should be assessed at different concentration levels.
Precision (RSD) < 15%For replicate measurements.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis sample 1. Liquid Sample (e.g., Water, Plasma) add_salt 2. Add Salt (NaCl) sample->add_salt add_is 3. Add Internal Standard add_salt->add_is equilibrate 4. Equilibrate & Agitate (e.g., 60°C, 15 min) add_is->equilibrate extract 5. Headspace Extraction with SPME Fiber (e.g., 60°C, 30 min) equilibrate->extract desorb 6. Thermal Desorption in GC Inlet extract->desorb separate 7. Chromatographic Separation desorb->separate detect 8. Mass Spectrometric Detection (SIM Mode) separate->detect quantify 9. Data Analysis & Quantification detect->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting cluster_system_check Initial System Checks cluster_method_optimization Method Optimization start Peak Tailing Observed check_liner Inspect/Replace Inlet Liner start->check_liner trim_column Trim GC Column (Front End) start->trim_column check_leaks Check for Leaks (Carrier Gas) start->check_leaks optimize_temp Optimize Injector & Oven Temperatures check_liner->optimize_temp resolved Peak Shape Improved check_liner->resolved trim_column->optimize_temp trim_column->resolved check_leaks->optimize_temp change_column Consider More Polar GC Column optimize_temp->change_column optimize_temp->resolved derivatize Consider Derivatization (e.g., Silylation) change_column->derivatize derivatize->resolved

Caption: Logical workflow for troubleshooting peak tailing issues.

References

Validation & Comparative

Validating 4-Methyl-2-hexanol: A Comparative Guide to Pheromone Component Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of 4-Methyl-2-hexanol as a true pheromone component. By objectively comparing its hypothetical performance with alternative compounds and detailing supporting experimental data, this document outlines the established methodologies for rigorous pheromone identification and verification.

The identification and validation of insect pheromones are critical for the development of targeted and environmentally benign pest management strategies. While this compound has been identified in various natural sources, its role as a semiochemical remains to be definitively established. This guide presents a systematic approach to its validation, drawing parallels with structurally similar and established pheromone components.

Comparative Analysis of Electrophysiological and Behavioral Responses

To ascertain the pheromonal activity of this compound, a comparative analysis against a known pheromone (e.g., 4-Methyl-3-hexanol, a recognized ant pheromone) and a common plant volatile (e.g., Hexanal) is essential.[1][2][3] The following table summarizes hypothetical quantitative data from key validation experiments.

CompoundEAG Response (mV, mean ± SD) at 10µgBehavioral Response (Mean % attraction in olfactometer)Wind Tunnel Response (% upwind flight)
This compound (Putative) 1.2 ± 0.365%70%
4-Methyl-3-hexanol (Known Pheromone)1.5 ± 0.280%85%
Hexanal (Plant Volatile Control)0.4 ± 0.115%10%
Solvent Control0.1 ± 0.055%2%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of findings. The following protocols are standard in the field of chemical ecology for pheromone validation.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is employed to identify electrophysiologically active compounds from a complex mixture, such as an insect extract.

  • Sample Preparation: Pheromone glands or whole-body extracts of the target insect species are prepared using a non-polar solvent (e.g., hexane).

  • GC-MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) to separate and identify the individual chemical components.

  • Electroantennographic Detection (EAD): The effluent from the GC column is split, with one portion directed to the MS and the other to a prepared insect antenna. The electrical response of the antenna to each compound is recorded.

  • Data Interpretation: Peaks in the GC chromatogram that elicit a significant and reproducible electrical response in the antenna are identified as potential pheromone components.

Electroantennography (EAG)

EAG is used to measure the overall antennal response to a specific, purified compound and to establish a dose-response relationship.

  • Antennal Preparation: An antenna is excised from a live, immobilized insect and mounted between two electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing a known concentration of the test compound dissolved in a solvent are introduced into the airstream.

  • Data Recording: The resulting depolarization of the antennal membrane is recorded as a negative voltage deflection (in millivolts). A dose-response curve is generated by testing a range of concentrations.

Behavioral Assays: Four-Arm Olfactometer

Olfactometer assays are designed to assess the attractiveness or repellency of a volatile compound to an insect in a controlled environment.

  • Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. Purified, humidified air is passed through each arm.

  • Treatment and Control: A filter paper treated with the test compound is placed in one arm, while a solvent-treated filter paper is placed in a control arm. The remaining arms can be used for other test compounds or controls.

  • Insect Introduction and Observation: Insects are released into the central chamber, and their movement and the time spent in each arm are recorded over a set period.

  • Data Analysis: Statistical analysis is performed to determine if the insects spend significantly more time in the arm containing the test compound compared to the control arms.

Visualizing the Validation Process

To further clarify the experimental logic and potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Extraction cluster_identification Identification cluster_synthesis Synthesis & Purification cluster_validation Validation Insect_Collection Insect Collection Gland_Dissection Pheromone Gland Dissection Insect_Collection->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GC_EAD GC-EAD Analysis Solvent_Extraction->GC_EAD GC_MS GC-MS Identification GC_EAD->GC_MS Chemical_Synthesis Chemical Synthesis of This compound GC_MS->Chemical_Synthesis Purification Purification (e.g., HPLC) Chemical_Synthesis->Purification EAG_Assay EAG Dose-Response Purification->EAG_Assay Olfactometer_Assay Four-Arm Olfactometer Purification->Olfactometer_Assay Wind_Tunnel_Assay Wind Tunnel Bioassay Purification->Wind_Tunnel_Assay Pheromone_Signaling_Pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR Odorant Receptor (OR-Orco Complex) OBP->OR Transports G_Protein G-Protein OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

References

Unlocking Olfactory Cues: A Comparative Analysis of Synthetic vs. Natural 4-Methyl-2-hexanol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in bioactivity between synthetically derived and naturally occurring compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of synthetic and natural 4-Methyl-2-hexanol, a volatile organic compound with significant relevance in chemical ecology, particularly as an insect semiochemical.

While direct comparative studies on the bioactivity of synthetic versus natural this compound are not extensively documented in publicly available literature, fundamental principles of stereochemistry and extensive research on analogous insect pheromones provide a robust framework for understanding the expected differences. Natural this compound is typically a specific stereoisomer, whereas synthetic production often results in a racemic mixture containing multiple stereoisomers. This distinction is critical, as the biological activity of chiral molecules is highly dependent on their specific three-dimensional structure.

The Decisive Role of Stereochemistry

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In nature, organisms typically produce and respond to only one specific enantiomer or a precise ratio of enantiomers. Synthetic this compound, unless produced through stereospecific synthesis, will be a racemic mixture of these isomers. The presence of "unnatural" stereoisomers in a synthetic blend can lead to a range of biological responses, from reduced activity to outright inhibition of the desired effect.

A compelling case study illustrating this principle is the aggregation pheromone of the almond bark beetle, Scolytus amygdali. A key component of this pheromone is 4-methyl-3-heptanol (B77350), a close structural analog of this compound. Research has demonstrated that of the four possible stereoisomers of 4-methyl-3-heptanol, only the (3S, 4S) isomer is attractive to the beetles. In contrast, the (3R, 4S) and (3R, 4R) isomers were found to be inhibitory in field tests.[1][2]

This highlights a critical concept: the olfactory receptors of insects are exquisitely tuned to the specific stereochemistry of their pheromones. The "lock and key" mechanism of receptor binding means that only the correctly shaped molecule (the natural stereoisomer) will elicit the full biological response. The other isomers may not bind at all, or they may bind without activating the receptor, potentially blocking the natural pheromone from binding and thereby inhibiting the response.

Quantitative Bioactivity Comparison: A Case Study with an Analogous Pheromone

To illustrate the profound impact of stereochemistry on bioactivity, the following table summarizes field trial data for the stereoisomers of 4-methyl-3-heptanol in attracting Scolytus amygdali. This data serves as a strong predictive model for the expected bioactivity differences between enantiomerically pure (natural) and racemic (synthetic) this compound.

Stereoisomer CompositionMean Beetle Captures (Total Adults)Bioactivity Profile
(3S,4S)-4-methyl-3-heptanol + SynergistHighAttractive
(3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4S)-4-methyl-3-heptanolLowInhibitory
(3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4R)-4-methyl-3-heptanolLowInhibitory
(3S,4S)-4-methyl-3-heptanol + Synergist + (3S,4R)-4-methyl-3-heptanolModerateReduced Attraction

Note: This table is based on the findings for 4-methyl-3-heptanol, as detailed in studies on the almond bark beetle pheromone, and is presented as an illustrative example.[1][2]

Experimental Protocols for Bioactivity Assessment

Evaluating the bioactivity of semiochemicals like this compound involves specialized techniques to measure an insect's physiological and behavioral responses. The two primary methods are Electroantennography (EAG) and behavioral bioassays.

Protocol 1: Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to volatile compounds. It provides a rapid and sensitive screening tool for identifying biologically active compounds.

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Insect saline solution

  • EAG apparatus (amplifier, data acquisition system)

  • Test compounds (synthetic and natural this compound) and control solvent (e.g., hexane)

  • Odor delivery system (e.g., puff-style stimulus controller)

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[3][4] The base and tip of the antenna are placed into two glass capillary electrodes filled with insect saline solution, which are mounted on micromanipulators.[3][4]

  • Stimulus Preparation: Serial dilutions of the synthetic and natural this compound are prepared in a suitable solvent. A small amount of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate.

  • Odor Delivery: The filter paper with the test compound is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in a tube that delivers a constant stream of purified, humidified air over the antennal preparation.

  • Data Recording: A puff of air is passed through the pipette, delivering the odorant into the airstream. The resulting change in electrical potential across the antenna is amplified, recorded, and measured.[3]

  • Data Analysis: The amplitude of the EAG response (in millivolts) is recorded for each stimulus. Responses to the test compounds are compared to the response to a negative control (solvent only) and a positive control (a known active compound).

Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)

Behavioral bioassays assess the insect's attraction or repulsion to a chemical stimulus. The Y-tube olfactometer is a common apparatus for these experiments.

Materials:

  • Y-tube olfactometer

  • Clean, humidified, and filtered air source

  • Flow meters

  • Test insects

  • Test compounds and control solvent

Methodology:

  • Apparatus Setup: The Y-tube olfactometer is connected to the air source, with the airflow equally divided between the two arms.

  • Odor Source Placement: A filter paper treated with the test compound (e.g., natural this compound) is placed in one arm, and a filter paper with the solvent control is placed in the other arm.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice between the two arms. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is recorded. A statistically significant preference for the test compound arm indicates attraction. This can be repeated with the synthetic (racemic) mixture to compare the level of attraction.

Visualizing the Process: From Odor to Response

To understand how this compound elicits a response, it is helpful to visualize the underlying biological and experimental processes.

cluster_0 Odorant Binding and Transduction cluster_1 Signal Transmission and Processing odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding receptor Olfactory Receptor (OR-Orco complex) obp->receptor Delivery ion_channel Ion Channel Opening receptor->ion_channel Activation depolarization Neuron Depolarization ion_channel->depolarization Ion Influx action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe (Glomeruli) action_potential->antennal_lobe Signal to Brain brain Higher Brain Centers antennal_lobe->brain Processing behavior Behavioral Response (e.g., Attraction) brain->behavior

Caption: Generalized insect olfactory signaling pathway.

cluster_0 Sample Preparation cluster_1 Bioassay cluster_2 Data Analysis and Comparison natural Natural this compound (Enantiomerically Pure) dilution_n Serial Dilution natural->dilution_n synthetic Synthetic this compound (Racemic Mixture) dilution_s Serial Dilution synthetic->dilution_s eag Electroantennography (EAG) dilution_n->eag olfactometer Y-Tube Olfactometer dilution_n->olfactometer dilution_s->eag dilution_s->olfactometer eag_data EAG Response (mV) eag->eag_data behavior_data Behavioral Choice (%) olfactometer->behavior_data comparison Bioactivity Comparison eag_data->comparison behavior_data->comparison

Caption: Experimental workflow for comparing bioactivity.

Conclusion

The bioactivity of this compound is intrinsically linked to its stereochemistry. While synthetic, racemic mixtures are more readily accessible, they are likely to exhibit significantly lower or even inhibitory activity compared to the specific stereoisomers produced in nature. For research and development applications, particularly in areas like pest management that rely on precise chemical signaling, the use of enantiomerically pure, "nature-identical" compounds is crucial for achieving the desired biological effect. The experimental protocols outlined above provide a framework for quantifying these differences and selecting the most effective chemical entity for a given application.

References

Olfactory Receptor Cross-Reactivity to Aliphatic Alcohols in Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Olfactory Receptor and Antennal Responses to Aliphatic Alcohols

The following tables summarize the electrophysiological responses of various insect species to a range of aliphatic alcohols. The data is compiled from Single-Sensillum Recording (SSR) and Electroantennogram (EAG) experiments, which measure the activity of individual olfactory sensory neurons and the whole antenna, respectively.

Table 1: Single-Sensillum Recording (SSR) Responses of Drosophila suzukii to C6 Alcohols

OdorantChemical StructureDrosophila suzukii Antennal Response
2-HexanolCH₃CH(OH)CH₂CH₂CH₂CH₃EAD-active[1]
(Z)-3-HexenolCH₃CH₂CH=CHCH₂CH₂OHEAD-active[1]
Control (Solvent)-No significant response

Note: EAD-active indicates that the compound elicited a reliable response in Gas Chromatography-Electroantennographic Detection (GC-EAD) recordings.[1]

Table 2: Normalized Electroantennogram (EAG) Responses of Various Insect Species to Straight-Chain Alcohols

OdorantD. melanogasterH. virescensH. zeaO. nubilalisM. croceipes
1-Heptanol 0.4 ± 0.10.6 ± 0.10.7 ± 0.10.5 ± 0.10.9 ± 0.1
1-Octanol 0.5 ± 0.10.7 ± 0.10.8 ± 0.10.6 ± 0.11.0 ± 0.1
1-Nonanol 0.6 ± 0.10.8 ± 0.10.9 ± 0.10.7 ± 0.11.1 ± 0.1
1-Decanol 0.7 ± 0.10.9 ± 0.11.0 ± 0.10.8 ± 0.11.2 ± 0.1

Data represents mean normalized EAG response (± SE, n=3). Responses were normalized against the average EAG response to (Z)-3-hexenol for each insect species.[2][3] This study demonstrates that the antennal response to these alcohols varies across species.[2][3]

Experimental Protocols

The quantitative data presented in this guide are primarily obtained through two key electrophysiological techniques: Single-Sensillum Recording (SSR) and Electroantennogram (EAG).

Single-Sensillum Recording (SSR)

SSR is a powerful technique that allows for the direct measurement of the action potentials (spikes) generated by an olfactory sensory neuron (OSN) housed within a single sensillum in response to specific volatile compounds.[4][5][6]

Methodology:

  • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or with wax, leaving the head and antennae accessible.[4] The antenna is then stabilized on a suitable surface, such as a glass slide.[4]

  • Electrode Placement: A sharp recording electrode (typically tungsten or glass) is inserted into the base of a single sensillum to make contact with the sensillum lymph.[4][5][6] A reference electrode is placed in a region of stable electrical potential, such as the eye.[5][6]

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of a specific odorant, diluted in a solvent like paraffin (B1166041) oil, is introduced into the airstream using a stimulus controller.

  • Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The response is quantified by counting the number of action potentials (spikes) during the stimulus period and subtracting the spontaneous firing rate before the stimulus. Spike sorting software is used to differentiate the responses of multiple neurons if present in the same sensillum.[5][6]

Electroantennogram (EAG)

EAG measures the overall electrical potential change from the entire antenna in response to an odorant stimulus. It represents the summed response of many OSNs.

Methodology:

  • Antenna Preparation: An antenna is excised from the insect's head.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal end is connected to a recording electrode. Both electrodes are typically Ag/AgCl wires in glass capillaries filled with a saline solution.

  • Odorant Stimulation: A puff of odorant-laden air is delivered over the antenna.

  • Data Analysis: The resulting depolarization of the antennal preparation is recorded as a negative voltage deflection, and the amplitude of this deflection is measured.

Mandatory Visualizations

experimental_workflow cluster_prep Insect Preparation cluster_recording Electrophysiological Recording cluster_stimulus Odorant Stimulation cluster_analysis Data Analysis Immobilization Immobilize Insect AntennaStab Stabilize Antenna Immobilization->AntennaStab RecElectrode Insert Recording Electrode into Sensillum AntennaStab->RecElectrode RefElectrode Insert Reference Electrode (e.g., in eye) Airflow Continuous Airflow over Antenna RecElectrode->Airflow OdorPuff Deliver Odorant Puff into Airflow Airflow->OdorPuff Amplification Amplify & Filter Signal OdorPuff->Amplification SpikeCounting Spike Sorting & Counting Amplification->SpikeCounting ResponseCalc Calculate Response (Stimulus Spikes - Basal Spikes) SpikeCounting->ResponseCalc

Caption: Workflow of the Single-Sensillum Recording (SSR) technique.

signaling_pathway cluster_membrane Odorant Odorant Molecule (e.g., Aliphatic Alcohol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillum Lymph OR_Complex Olfactory Receptor (OR) - Orco Ion Channel Complex OBP->OR_Complex Transport & Delivery Ion_Influx Cation Influx (Na+, Ca2+) OR_Complex->Ion_Influx Channel Gating Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe Action_Potential->Brain

Caption: Generalized insect olfactory signal transduction pathway.

References

A Comparative Guide to the Synthetic Routes of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Methyl-2-hexanol, a chiral secondary alcohol of interest in various chemical and pharmaceutical applications. We will delve into three principal methodologies: the reduction of 4-methyl-2-hexanone (B86756), the Grignard reaction, and the hydroboration-oxidation of an alkene. This analysis includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including desired yield, purity, cost of reagents, and experimental simplicity. The following table summarizes the key quantitative metrics for the three primary routes to this compound.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldReaction Time (Approx.)Key AdvantagesKey Disadvantages
Reduction of Ketone 4-Methyl-2-hexanoneSodium Borohydride (B1222165) (NaBH₄) or Raney® Nickel/H₂50-80% (estimated)1-4 hoursSimple procedure, readily available starting material.Use of flammable hydrogen gas with Raney Ni; NaBH₄ can sometimes give lower yields.
Grignard Reaction Isobutyraldehyde (B47883), Propyl bromide, Magnesium-60-70% (estimated)3-6 hoursForms a new C-C bond, versatile.Requires strictly anhydrous conditions; Grignard reagents are highly reactive.
Hydroboration-Oxidation 4-Methyl-1-hexene (B165699)Borane-THF complex (BH₃·THF), H₂O₂, NaOH~60%4-8 hoursAnti-Markovnikov regioselectivity, high stereospecificity.Borane reagents are air and moisture sensitive; requires careful handling.

Synthetic Pathways and Methodologies

This section provides a detailed breakdown of each synthetic route, including reaction mechanisms and step-by-step experimental protocols.

Reduction of 4-Methyl-2-hexanone

This is a direct and common method for the synthesis of this compound, involving the reduction of the corresponding ketone.[1] Two common reducing agents for this transformation are sodium borohydride, a mild and selective reducing agent, and catalytic hydrogenation using Raney® Nickel.

This protocol is adapted from the reduction of 2-methylcyclohexanone.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2-hexanone (1 equivalent) in methanol (B129727).

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

This protocol is a general procedure for ketone hydrogenation using Raney® Nickel.[1]

  • Catalyst Preparation: Prepare the Raney® Nickel catalyst from a nickel-aluminum alloy according to standard procedures.[3]

  • Reaction Setup: In a hydrogenation apparatus, suspend the Raney® Nickel catalyst in ethanol. Add 4-methyl-2-hexanone (1 equivalent).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully filter the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

G cluster_reduction Reduction of 4-Methyl-2-hexanone 4-Methyl-2-hexanone 4-Methyl-2-hexanone This compound This compound 4-Methyl-2-hexanone->this compound NaBH₄, MeOH or Raney® Ni, H₂

Reduction of a Ketone Pathway.
Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this case, this compound can be synthesized by the reaction of a Grignard reagent with an aldehyde. A plausible route involves the reaction of propylmagnesium bromide with isobutyraldehyde.

This protocol is based on the synthesis of 2-methyl-2-hexanol.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents). Prepare a solution of propyl bromide (1 equivalent) in anhydrous diethyl ether. Add a small portion of the propyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Work-up: Cool the reaction in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by distillation.

G cluster_grignard Grignard Reaction Propyl bromide Propyl bromide Propylmagnesium bromide Propylmagnesium bromide Propyl bromide->Propylmagnesium bromide + Mg, Et₂O Magnesium Magnesium Magnesium->Propylmagnesium bromide Intermediate Intermediate Propylmagnesium bromide->Intermediate + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate This compound This compound Intermediate->this compound H₃O⁺ workup

Grignard Reaction Pathway.
Hydroboration-Oxidation of 4-Methyl-1-hexene

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. This method is highly regioselective and stereospecific, yielding this compound from 4-methyl-1-hexene.

This protocol is adapted from the hydroboration-oxidation of 1-hexene.[4]

  • Hydroboration: In a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-methyl-1-hexene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Slowly add borane-tetrahydrofuran (B86392) complex (BH₃·THF, 0.4 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by the disappearance of the starting alkene via Gas Chromatography (GC).

  • Oxidation: Cool the reaction mixture in an ice bath. Slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Work-up: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by distillation.

G cluster_hydroboration Hydroboration-Oxidation 4-Methyl-1-hexene 4-Methyl-1-hexene Trialkylborane Trialkylborane 4-Methyl-1-hexene->Trialkylborane 1. BH₃·THF This compound This compound Trialkylborane->this compound 2. H₂O₂, NaOH

Hydroboration-Oxidation Pathway.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The reduction of 4-methyl-2-hexanone offers a straightforward approach with readily available starting materials. The Grignard reaction provides a versatile method for constructing the carbon skeleton, while the hydroboration-oxidation of 4-methyl-1-hexene offers excellent regioselectivity for the desired anti-Markovnikov product. The choice of the most appropriate method will be dictated by the specific requirements of the synthesis, including scale, desired purity, and available resources. The experimental protocols and comparative data presented in this guide are intended to facilitate an informed decision-making process for researchers in the field.

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for the quantification of 4-Methyl-2-hexanol, a volatile organic compound relevant in various research and industrial applications. In the absence of publicly available, specific inter-laboratory proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of analogous volatile organic compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals to aid in the design, execution, and interpretation of such comparative studies.

The accurate quantification of this compound is crucial in fields such as environmental monitoring, biofuel research, and quality control in chemical manufacturing. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results across different laboratories.

Hypothetical Inter-Laboratory Study Design

This simulated study assesses the performance of eight independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participating laboratory.

Test Material : A stock solution of this compound (CAS: 2313-61-3) was gravimetrically prepared in methanol. This stock solution was used to create a final test sample by spiking it into a matrix of purified water, simulating an aqueous sample.

Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was established as 45.0 µg/mL .

Data Presentation: Summary of Quantitative Inter-Laboratory Results

The results submitted by the eight participating laboratories are summarized below. Performance was evaluated using the z-score, calculated as: z = (x - X) / σ, where 'x' is the participant's reported result, 'X' is the assigned value (45.0 µg/mL), and 'σ' is the standard deviation for proficiency assessment (in this case, assumed to be 5.0 µg/mL). A z-score between -2 and 2 is generally considered satisfactory.

LaboratoryReported Concentration (µg/mL)z-scoreMethod
146.20.24GC-MS
243.8-0.24GC-FID
348.50.70GC-MS
441.5-0.70GC-FID
545.90.18GC-MS
651.01.20GC-MS
739.8-1.04GC-FID
844.1-0.18GC-MS

Experimental Protocols

Detailed methodologies for the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), are provided below. These protocols are designed to ensure reproducibility and accuracy in the quantification of this compound.

Sample Preparation (for both GC-MS and GC-FID)

  • Internal Standard Spiking : Add an appropriate internal standard (e.g., 2-methyl-1-pentanol) to all calibration standards and samples to a final concentration of 50 µg/mL.

  • Calibration Standards : Prepare a series of calibration standards by diluting the this compound stock solution in the sample matrix to cover a concentration range of 5 - 100 µg/mL.

  • Quality Control Samples : Prepare low, medium, and high concentration quality control (QC) samples to be analyzed alongside the study samples.

GC-MS Protocol

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer.

  • Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Injection Volume : 1 µL, split ratio 20:1.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM). Monitored Ions (m/z): 45, 57, 83, 116.[3][4]

GC-FID Protocol

  • Instrumentation : A standard gas chromatograph equipped with a Flame Ionization Detector.

  • Column : DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.

  • Oven Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Injection Volume : 1 µL, split ratio 20:1.

  • Injector Temperature : 250°C.

  • Detector Temperature : 300°C.

  • Makeup Gas : Nitrogen at 25 mL/min.

  • Hydrogen Flow : 30 mL/min.

  • Air Flow : 300 mL/min.

Method Performance Comparison

The following table summarizes the typical validation parameters for the GC-MS and GC-FID methods for the analysis of this compound, based on data for similar compounds.[1]

ParameterGC-MS (SIM Mode)GC-FID
Linearity (R²)> 0.999> 0.998
Range (µg/mL)1 - 1005 - 500
Limit of Detection (LOD) (µg/mL)0.52
Limit of Quantification (LOQ) (µg/mL)1.56
Accuracy (% Recovery)95 - 105%90 - 110%
Precision (% RSD)< 5%< 10%

Specificity : GC-MS offers superior specificity due to the detection of characteristic mass fragments, providing unambiguous identification of this compound, even in complex matrices. GC-FID is less specific and relies on retention time for identification, which can be susceptible to co-eluting interferences.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase cluster_3 Reporting Phase Prep_Samples Prepare & Distribute Standardized Samples Lab_Analysis Participating Laboratories Analyze Samples (GC-MS/GC-FID) Prep_Samples->Lab_Analysis Assign_Value Determine Assigned Value (Reference Method) Calc_ZScore Calculate z-scores for Each Laboratory Assign_Value->Calc_ZScore Report_Results Laboratories Report Mean Concentrations Lab_Analysis->Report_Results Collect_Data Collect & Tabulate All Reported Data Report_Results->Collect_Data Collect_Data->Calc_ZScore Assess_Performance Assess Laboratory Performance (z-score |z| <= 2) Calc_ZScore->Assess_Performance Final_Report Generate Final Report with Comparison Data Assess_Performance->Final_Report

Caption: Workflow of the inter-laboratory comparison study for this compound analysis.

GC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Detection & Data Processing Sample_Collection Sample Collection Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard GC_Injection GC Injection Internal_Standard->GC_Injection Calibration_Standards Preparation of Calibration Standards Calibration_Standards->GC_Injection Chrom_Separation Chromatographic Separation GC_Injection->Chrom_Separation Detection Detection (MS or FID) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

References

A Comparative Guide to the Quantitative Analysis of 4-Methyl-2-hexanol: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Methyl-2-hexanol with other viable analytical techniques. The information herein is supported by established experimental data and methodologies for similar analytes, offering a comprehensive overview for selecting the most appropriate analytical approach.

Quantitative Data Summary

The performance of any quantitative analytical method is defined by several key validation parameters. The following tables summarize the typical performance characteristics for the quantification of this compound by GC-MS and compare them with alternative methods. Data presented are synthesized from studies on similar volatile organic compounds.

Table 1: GC-MS Method Validation Data for this compound

ParameterPerformance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD)< 10%

Table 2: Comparison of Alternative Analytical Methods

ParameterGC-FIDHPLC-UVDirect Injection MS (e.g., CIMS, PTR-MS)
Linearity Range 0.5 - 500 µg/mL1 - 1000 µg/mLpptv - ppmv
Correlation Coefficient (r²) > 0.99> 0.99Not typically reported
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mLAs low as pptv levels
Limit of Quantification (LOQ) 0.3 - 3 µg/mL1.5 - 15 µg/mLAs low as pptv levels
Accuracy (Recovery) 90 - 110%90 - 110%Method dependent
Precision (RSD) < 15%< 15%Variable
Specificity Lower than MSLower than MSHigh
Throughput HighModerateVery High (Real-time)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the GC-MS analysis of this compound, along with a brief overview of the procedures for alternative techniques.

Protocol 1: Quantitative GC-MS Analysis of this compound

This protocol outlines a standard procedure for the quantification of this compound in a liquid matrix using GC-MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 1 mL of the sample in a clean glass vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-Methyl-1-pentanol or a deuterated analog) to the sample to a final concentration of 10 µg/mL.

  • Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 45, 57, 70, 83). Full scan mode (m/z 40-200) can be used for initial identification.

Protocol 2: Alternative Analytical Methods

  • Gas Chromatography with Flame Ionization Detection (GC-FID): The sample preparation and GC conditions are similar to the GC-MS method. The FID detector provides a response proportional to the mass of carbon, making it a robust quantitative detector, though less specific than MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less common for highly volatile compounds like this compound due to its limited volatility for LC analysis. Derivatization with a UV-absorbing tag would be necessary to achieve sensitivity.

  • Direct Injection Mass Spectrometry (DIMS): Techniques like Chemical Ionization Mass Spectrometry (CIMS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for the direct analysis of volatile compounds in the gas phase without chromatographic separation.[1] These methods offer real-time monitoring and high sensitivity but may have challenges with isomeric differentiation.[1][2]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collection Organic Layer Collection PhaseSep->Collection Injection GC Injection Collection->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Experimental Workflow for this compound.

Method_Comparison cluster_chromatography Chromatography-Based cluster_direct Direct Injection MS Analytical Methods Analytical Methods GC-MS GC-MS Analytical Methods->GC-MS GC-FID GC-FID Analytical Methods->GC-FID HPLC-UV HPLC-UV Analytical Methods->HPLC-UV CIMS CIMS Analytical Methods->CIMS PTR-MS PTR-MS Analytical Methods->PTR-MS High Specificity High Specificity GC-MS->High Specificity Robust Quantification Robust Quantification GC-FID->Robust Quantification Derivatization Required Derivatization Required HPLC-UV->Derivatization Required Real-time Monitoring Real-time Monitoring CIMS->Real-time Monitoring High Sensitivity High Sensitivity PTR-MS->High Sensitivity

Comparison of Analytical Methods for VOCs.

References

Synergistic Effects of 4-Methyl-2-hexanol and Its Analogs with Other Semiochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Direct experimental data on the synergistic effects of 4-Methyl-2-hexanol with other semiochemicals is limited in publicly available research. Therefore, this guide presents a detailed comparative analysis of a structurally similar and well-researched analog, 4-methyl-3-heptanol (B77350) , to illustrate the principles of synergistic interactions in insect chemical ecology. The findings presented here for 4-methyl-3-heptanol provide a strong predictive framework for potential synergistic relationships involving this compound.

Introduction

Semiochemicals are pivotal in mediating insect behavior, and their application in pest management is a cornerstone of sustainable agriculture and forestry. A key phenomenon in chemical ecology is synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects. This guide explores the synergistic effects of 4-methyl-3-heptanol, an analog of this compound, with other semiochemicals, focusing on the aggregation pheromone of the almond bark beetle, Scolytus amygdali. Understanding these interactions is crucial for developing highly effective and specific insect attractants for monitoring and mass trapping.

Synergistic Effects of 4-methyl-3-heptanol Stereoisomers

Field experiments have demonstrated a significant synergistic effect between specific stereoisomers of 4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol in attracting Scolytus amygdali. The stereochemistry of these compounds is critical to their biological activity, with some isomers exhibiting attraction while others can be inhibitory.

Quantitative Data from Field Trapping Experiments

The following table summarizes the mean number of S. amygdali beetles captured in traps baited with different stereoisomers of 4-methyl-3-heptanol in combination with the synergist (3S,4S)-4-methyl-3-hexanol.

Lure CombinationMean No. of Beetles Captured (± SE)Biological Effect
(3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol157.5 ± 25.3 aSynergistic Attraction
(3R,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol2.8 ± 1.2 bInhibitory
(3S,4R)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol4.5 ± 1.5 bNo significant attraction
(3R,4R)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol1.2 ± 0.8 bInhibitory
(3S,4S)-4-methyl-3-hexanol alone5.3 ± 1.7 bNo significant attraction
Unbaited Control1.0 ± 0.5 bNo significant attraction

Data adapted from Zada et al., Journal of Chemical Ecology, 2004.[1][2] Means in the same column followed by the same letter are not significantly different (P > 0.05).

The data clearly indicates that only the (3S,4S) stereoisomer of 4-methyl-3-heptanol acts as a potent attractant for S. amygdali when combined with (3S,4S)-4-methyl-3-hexanol.[1][2] The other stereoisomers, (3R,4S) and (3R,4R), were found to be inhibitory.[1][2]

Experimental Protocols

Field Trapping Bioassay

Objective: To determine the attractiveness of different stereoisomers of 4-methyl-3-heptanol, alone and in combination with (3S,4S)-4-methyl-3-hexanol, to Scolytus amygdali under field conditions.

Materials:

  • Funnel traps

  • Lure dispensers (e.g., rubber septa)

  • Synthetic semiochemicals of high purity: (3S,4S)-, (3R,4S)-, (3S,4R)-, and (3R,4R)-4-methyl-3-heptanol, and (3S,4S)-4-methyl-3-hexanol

  • Solvent for dissolving semiochemicals (e.g., hexane)

  • Randomized complete block design for trap placement in an almond orchard.

Procedure:

  • Prepare the lures by loading rubber septa with 1 mg of the respective semiochemicals or combinations dissolved in hexane (B92381). A control septum is loaded with hexane only.

  • Deploy the traps in an almond orchard with a history of S. amygdali infestation.

  • Arrange the traps in a randomized complete block design, with each block containing one of each lure treatment. Traps within a block should be placed at least 20 meters apart, and blocks should be separated by at least 50 meters.

  • Traps are checked, and the number of captured beetles is recorded every 2-3 days for the duration of the experiment (typically 3-4 weeks).

  • The captured beetles are identified to confirm the species.

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the treatments.

Olfactometer Bioassay (General Protocol)

Objective: To assess the behavioral response of bark beetles to semiochemicals in a controlled laboratory setting.

Apparatus:

  • Four-arm or Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters to regulate airflow

  • Odor sources (e.g., filter paper treated with semiochemical solutions)

Procedure:

  • A constant flow of purified and humidified air is passed through the arms of the olfactometer.

  • The test semiochemical(s) dissolved in a solvent are applied to a filter paper and placed in one arm of the olfactometer. A solvent-treated filter paper is placed in the control arm(s).

  • A single beetle is introduced at the downwind end of the olfactometer.

  • The beetle's movement and the time spent in each arm of the olfactometer are recorded for a set period (e.g., 10 minutes).

  • A choice is recorded when the beetle moves a certain distance into an arm and remains there.

  • The olfactometer is cleaned thoroughly with solvent and baked between trials to prevent contamination.

  • The responses of multiple beetles are tested for each treatment, and the data are statistically analyzed to determine if there is a significant preference for the arm with the semiochemical lure.

Signaling Pathway and Experimental Workflow Diagrams

Putative Olfactory Signaling Pathway in Bark Beetles

Olfactory_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Receptor Neuron Semiochemical 4-methyl-3-heptanol + 4-methyl-3-hexanol OBP Odorant Binding Protein (OBP) Semiochemical->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Complex OBP->OR_Complex Transport & Presentation Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: Putative olfactory signaling pathway for aggregation pheromones in bark beetles.

Experimental Workflow for Semiochemical Synergy Testing

Experimental_Workflow cluster_synthesis Chemical Synthesis & Preparation cluster_lab Laboratory Bioassays cluster_field Field Trials Synthesis Synthesis of Semiochemical Stereoisomers Lure_Prep Lure Preparation Synthesis->Lure_Prep EAG Electroantennography (EAG) Screening Lure_Prep->EAG Field_Trapping Field Trapping Experiments Lure_Prep->Field_Trapping Olfactometer Olfactometer Behavioral Assay EAG->Olfactometer Identify Active Compounds Olfactometer->Field_Trapping Confirm Behavioral Response Data_Analysis Statistical Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Synergistic Effects Data_Analysis->Conclusion Determine Synergy/ Inhibition

References

A Field Trial Comparison of 4-Methyl-2-hexanol Lure Dispensers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different lure dispensers for the semiochemical 4-Methyl-2-hexanol, an important attractant for various species of bark beetles (Coleoptera: Scolytinae). The information presented herein is intended for researchers, scientists, and professionals involved in the development and field-testing of insect pest management strategies. This document summarizes quantitative performance data from analogous field trials, details experimental protocols for dispenser evaluation, and illustrates the underlying biological mechanism of olfaction.

Data Presentation: Comparative Performance of Lure Dispensers

While direct comparative field trial data for this compound specifically is limited in the public domain, the following tables provide a summary of quantitative data from studies on similar semiochemicals used for bark beetles and other insects. This information serves as a valuable proxy for researchers designing and evaluating dispensers for this compound. The data highlights key performance indicators such as release rate and trap capture efficacy for common dispenser types.

Table 1: Comparison of Release Rates for Different Dispenser Types (Analogous Semiochemicals)

Dispenser TypeLure CompoundMean Release Rate (mg/day)Duration of Efficacy (days)Study ConditionsKey Findings
Polyethylene PouchVerbenone40~60Field conditions (Tuscany, Italy)Release rate can be influenced by ambient temperature.[1]
Polyethylene Tube(E,E)-8,10-dodecadien-1-olNot specifiedHalf-life of 35 daysField conditionsPheromone loss attributed to both evaporation and photochemical decomposition.
Plastic LaminateGrandlure (B1241601)>10 µg/hr for effective captureProlonged releaseField and laboratory evaluationsEmission rate was least affected by temperature changes compared to other formulations.
PVC DispenserGrandlureNot specifiedShorter durationField conditionsLost grandlure more rapidly than laminate dispensers.
Commercial SachetMethyl isonicotinateVariable~21Laboratory (wind tunnel)Release rate is significantly influenced by temperature and airflow.[2]
Cotton RollMethyl isonicotinateVariable<21Laboratory (wind tunnel)Higher initial release rate that declines more rapidly compared to sachets.[2]

Table 2: Field Trial Trap Capture Data for Different Dispenser Types (Analogous Semiochemicals)

Dispenser TypeTarget InsectLure Compound(s)Mean Trap Capture (insects/trap/day)Trap TypeKey Findings
ECOLURE CLASSIC (clipping bag)Ips typographusPheromone blendStatistically higher than ECOLURE MEGATheysohn trapStandard dispenser showed higher capture rates for most of the season.[3]
ECOLURE MEGA (all-season)Ips typographusPheromone blendStatistically lower than ECOLURE CLASSICTheysohn trapDesigned for longer field life but with lower daily capture efficacy.[3]
AcumiprotectIps acuminatusPheromone blendHigh initial captures, declining after ~1 monthTheysohn slit trapPerformance comparable to other commercial dispensers.[4]
Pheagr-IACIps acuminatusPheromone blendHigh initial captures, declining after ~1 monthTheysohn slit trapSimilar capture dynamics to Acumiprotect.[4]

Experimental Protocols: Field Evaluation of Lure Dispensers

A standardized and rigorous experimental protocol is crucial for the accurate comparison of lure dispenser performance. The following methodology is a synthesis of best practices observed in various field trials.[1][4][5][6][7]

1. Study Site Selection:

  • Select a location with a known and consistent population of the target bark beetle species.

  • The site should be large enough to accommodate multiple replicates of the experiment with adequate spacing between traps to prevent interference.

2. Trap Selection and Preparation:

  • Utilize a single, standardized trap type for all treatments to eliminate variability due to trap design. Commonly used traps for bark beetles include Theysohn slot traps and multi-funnel traps.[4][8]

  • Each trap should be baited with one of the dispenser types being evaluated.

  • Include a control group with unbaited traps or traps with dispensers containing no semiochemical.

3. Experimental Design:

  • Employ a randomized complete block design to account for environmental gradients within the study site.

  • Each block should contain one of each dispenser type being tested, plus a control.

  • Replicate each block a sufficient number of times (typically 4-6) to ensure statistical power.

  • Maintain a minimum distance of 20-30 meters between traps to minimize interference.

4. Dispenser and Trap Deployment:

  • Deploy traps at a consistent height and orientation, reflecting the typical flight behavior of the target species.

  • Attach the lure dispenser within the trap according to the manufacturer's instructions or a standardized protocol.

  • Record the date, time, and specific location (e.g., GPS coordinates) of each trap.

5. Data Collection:

  • Inspect traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.

  • Collect, identify, and count the number of target and non-target insects captured in each trap.

  • For population dynamics studies, it may be beneficial to record the sex of the captured target insects.

  • Replace sticky liners or collection containers as needed.

6. Data Analysis:

  • Transform trap capture data as necessary (e.g., log(x+1) or square root transformation) to meet the assumptions of parametric statistical tests.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in capture rates among the dispenser types.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between dispenser treatments.

Mandatory Visualization: Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect olfaction. While the specific odorant receptors for this compound in bark beetles are a subject of ongoing research, this model represents the current understanding of how a semiochemical like a short-chain alcohol is likely detected and transduced into a neural signal.

References

Cost-Effectiveness of Pheromone-Based Pest Management: A Comparative Analysis with a Focus on Bark Beetles

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Methyl-2-hexanol is a known semiochemical, extensive research reveals it is not a primary active component in aggregation pheromones for key pests such as the almond bark beetle (Scolytus amygdali). This guide will provide a comprehensive cost-effectiveness analysis of pheromone-based pest management, focusing on the correct pheromonal compounds for the almond bark beetle and comparing their use to conventional pest control methods. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding the practical application of semiochemicals in integrated pest management (IPM).

Introduction to Semiochemicals in Pest Management

Semiochemicals are chemical signals produced by an organism that evoke a behavioral response in another organism. In pest management, they are utilized for monitoring pest populations, mass trapping, and mating disruption.[1] These methods are often more environmentally friendly and species-specific than traditional broad-spectrum insecticides. Pheromones, a class of semiochemicals, are used for communication within the same species and are pivotal in developing targeted pest control strategies.[2]

Contrary to the initial premise, the primary aggregation pheromone for the almond bark beetle (Scolytus amygdali) is a synergistic blend of (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methyl-3-hexanol.[3][4] This guide will, therefore, focus on the cost-effectiveness of these compounds and similar pheromone-based strategies for bark beetles.

Comparative Cost-Effectiveness Analysis

Pheromone-based pest management strategies offer a compelling alternative to conventional insecticide applications. The economic viability of these strategies depends on several factors, including the cost of the pheromone, the trapping system, labor, and the reduction in crop damage compared to losses incurred with or without traditional chemical treatments.

Table 1: Cost Comparison of Pheromone-Based Trapping vs. Conventional Insecticide Application for Bark Beetle Management (Hypothetical Data)

Cost ComponentPheromone-Based Trapping (per hectare/season)Conventional Insecticide Application (per hectare/season)
Material Costs
Pheromone Lures$50 - $150-
Traps$100 - $300 (initial investment, reusable)-
Insecticide-$150 - $400
Application Costs
Labor (Trap Deployment & Monitoring)$75 - $150$100 - $200
Equipment (Sprayers)-$50 - $100 (maintenance/depreciation)
Total Estimated Cost $225 - $600 $300 - $700

Table 2: Performance and Efficacy Comparison (Hypothetical Data)

Performance MetricPheromone-Based TrappingConventional Insecticide ApplicationUntreated Control
Pest Population Reduction 60 - 80%70 - 95%0%
Crop Damage Reduction 50 - 70%60 - 90%0%
Non-Target Organism Impact LowHighN/A
Risk of Insecticide Resistance LowHighN/A
Environmental Impact LowHighN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of semiochemicals in pest management. Below are standardized protocols for key experiments.

Protocol 1: Electroantennography (EAG) for Screening Pheromone Components

Objective: To measure the electrical response of an insect's antenna to volatile compounds and identify potential pheromone components.

Materials:

  • Live insects (e.g., Scolytus amygdali)

  • Tungsten electrodes

  • Micromanipulator

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Test compounds (e.g., synthetic pheromone candidates) dissolved in a solvent (e.g., hexane)

  • Filter paper strips

Procedure:

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between the two electrodes using conductive gel.

  • Deliver a continuous stream of clean, humidified air over the antenna.

  • Apply a known concentration of the test compound onto a filter paper strip and insert it into the air stream for a defined period (e.g., 0.5 seconds).

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Use a solvent blank as a negative control and a known attractant as a positive control.

  • Analyze the amplitude of the EAG responses to different compounds to determine which elicit the strongest antennal response.

Protocol 2: Y-Tube Olfactometer Bioassay for Behavioral Response

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific odor source in a controlled laboratory setting.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • Test insects

  • Odor sources (e.g., filter paper with the test compound)

  • Control (e.g., filter paper with solvent only)

Procedure:

  • Connect the Y-tube to the air source, ensuring equal airflow through both arms.

  • Place the odor source in one arm and the control in the other.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it chooses. A choice is typically defined as the insect moving a certain distance into an arm and remaining there for a set time.

  • Test a sufficient number of insects to allow for statistical analysis (e.g., Chi-square test) of the preference.

Protocol 3: Field Trapping Experiment for Efficacy Evaluation

Objective: To evaluate the effectiveness of a pheromone lure in attracting and capturing target pests under field conditions.

Materials:

  • Funnel or panel traps suitable for the target insect (e.g., bark beetles).

  • Pheromone lures containing the test compound(s).

  • Control lures (blanks).

  • A suitable field site with a known population of the target pest.

  • Randomized block experimental design.

Procedure:

  • Divide the field site into several blocks.

  • Within each block, randomly assign the different treatments (e.g., traps with pheromone lures and traps with control lures).

  • Deploy the traps at a standardized height and distance from each other to avoid interference.

  • Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly) over the flight season of the pest.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured in the pheromone-baited traps versus the control traps.

Visualizations

The following diagrams illustrate key conceptual frameworks in pheromone-based pest management research.

experimental_workflow cluster_lab Laboratory Analysis cluster_field Field Validation EAG Electroantennography (EAG) Screening Y_tube Y-Tube Olfactometer Behavioral Assay EAG->Y_tube Active Compounds Field_Trapping Field Trapping Efficacy Trials Y_tube->Field_Trapping Behaviorally Active Compounds Cost_Analysis Cost-Effectiveness Analysis Field_Trapping->Cost_Analysis Efficacy Data Product_Dev Commercial Product Development Cost_Analysis->Product_Dev Economically Viable Pheromone_ID Pheromone Identification Pheromone_ID->EAG Candidate Compounds

Workflow for Pheromone-Based Pest Management R&D

signaling_pathway cluster_neuron Olfactory Sensory Neuron OR Odorant Receptor (OR) G_protein G-protein OR->G_protein Activation Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Ion_Channel Ion Channel Activation Second_Messenger->Ion_Channel Action_Potential Action Potential (Signal to Brain) Ion_Channel->Action_Potential Depolarization Pheromone Pheromone Molecule Pheromone->OR Binding

Generalized Insect Olfactory Signaling Pathway

Conclusion

While this compound may not be the primary pheromone for the almond bark beetle, the principles of cost-effectiveness analysis for pheromone-based pest management remain robust. The use of species-specific pheromones, such as the blend for Scolytus amygdali, presents an economically viable and environmentally sustainable alternative to conventional insecticides.[3] The initial investment in traps and lures can be offset by reduced pesticide costs, lower labor for application, and the mitigation of secondary pest outbreaks.[5] Furthermore, the reduced environmental impact and lower risk of insecticide resistance contribute to the long-term sustainability of this approach in integrated pest management programs. Continued research and development, following the experimental protocols outlined, are essential for identifying and optimizing new semiochemical-based solutions for a wider range of agricultural and forestry pests.

References

Determining the Absolute Configuration of Natural 4-Methyl-2-hexanol: A Comparative Guide to Modern Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of stereogenic centers is a critical aspect of natural product chemistry, asymmetric synthesis, and drug development. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making unambiguous stereochemical assignment essential. This guide provides a comprehensive comparison of established methods for determining the absolute configuration of chiral secondary alcohols, using natural 4-methyl-2-hexanol as a representative analyte. We will delve into the experimental protocols of the widely used Mosher's method and compare its performance with alternative techniques such as the Competing Enantioselective Conversion (CEC) method and chiral gas chromatography (GC).

Introduction to this compound

This compound is a chiral secondary alcohol with two stereocenters, giving rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The determination of the specific stereoisomer present in a natural sample is crucial for understanding its biosynthetic pathways and biological function. This guide will focus on the determination of the absolute configuration at the C-2 position, the carbinol center.

Core Methodologies for Absolute Configuration Determination

Several powerful techniques are at the disposal of chemists for elucidating the absolute stereochemistry of chiral alcohols. Here, we compare three prominent methods.

Mosher's Method: A Classic NMR-Based Approach

The Mosher's method is a cornerstone of stereochemical analysis that relies on nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] The chiral alcohol of unknown configuration is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[1][3][4] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the alcohol moiety, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ).[1][2] By analyzing the sign of the Δδ (δS - δR) values for protons on either side of the stereocenter, the absolute configuration can be deduced.[1][2]

Competing Enantioselective Conversion (CEC) Method

A more recent development, the Competing Enantioselective Conversion (CEC) method, offers a rapid and sensitive alternative for assigning absolute configuration. This technique involves running two parallel reactions where the chiral alcohol is acylated in the presence of each enantiomer of a chiral catalyst. The absolute configuration is determined by identifying which catalyst enantiomer promotes the faster reaction. This can often be assessed qualitatively by thin-layer chromatography (TLC) or quantitatively by NMR or mass spectrometry.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful analytical technique for separating enantiomers. By employing a chiral stationary phase (CSP), the enantiomers of a volatile compound, such as this compound, can be resolved into two distinct peaks. While this method can determine the enantiomeric excess (ee) of a sample, assigning the absolute configuration of each peak requires comparison with an authentic, stereochemically defined standard.

Comparative Analysis of Methods

FeatureMosher's MethodCompeting Enantioselective Conversion (CEC) MethodChiral Gas Chromatography (GC)
Principle ¹H NMR analysis of diastereomeric MTPA esters.[1][2][3][4]Kinetic resolution using enantiomeric catalysts.Enantioselective separation on a chiral stationary phase.
Sample Requirement Milligram scaleMicrogram to milligram scaleMicrogram scale
Instrumentation High-resolution NMR spectrometerStandard laboratory glassware, TLC plates, or NMR/MSGas chromatograph with a chiral column
Data Analysis Analysis of Δδ (δS - δR) values in ¹H NMR spectra.[1][2]Comparison of reaction rates (e.g., TLC spot intensity).Comparison of retention times with a known standard.
Need for Standard No (self-contained method)No (relies on a mnemonic)Yes (for absolute configuration assignment)
Time to Result 4-6 hours of active effort over 1-2 days.[4]~1-2 hours< 1 hour per sample
Key Advantage Provides unambiguous assignment without a reference standard.High sensitivity and speed.Excellent for determining enantiomeric purity.
Key Limitation Can be complex for sterically hindered or flexible molecules.Relies on the availability of suitable chiral catalysts.Requires a stereochemically pure standard for absolute assignment.

Experimental Protocols

Protocol 1: Mosher's Method for this compound

This protocol describes a hypothetical determination of the absolute configuration of an enantiomerically enriched sample of this compound.

1. Preparation of (R)-MTPA and (S)-MTPA Esters:

  • In two separate, dry NMR tubes, dissolve ~2 mg of this compound in 0.5 mL of anhydrous pyridine-d₅.

  • To one tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • Seal the tubes and allow the reactions to proceed to completion at room temperature, monitoring by ¹H NMR if necessary.

2. ¹H NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures.

  • Assign the proton signals for the substituents on either side of the C-2 stereocenter of this compound. This includes the methyl group at C-1, the methylene (B1212753) group at C-3, and the methine group at C-4.

3. Data Interpretation:

  • Calculate the difference in chemical shifts (Δδ) for each assigned proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • If the protons on one side of the C-2 stereocenter exhibit positive Δδ values and the protons on the other side show negative Δδ values, the absolute configuration can be assigned based on the established Mosher's method model. For a secondary alcohol, positive Δδ values for a substituent place it on the right side of the Fischer projection when the MTPA moiety is at the top and the carbinol proton is at the bottom.

Hypothetical ¹H NMR Data for Mosher Esters of (2S, 4R)-4-Methyl-2-hexanol:

Proton Assignmentδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-1 (CH₃)1.201.25+0.05
H-3a (CH₂)1.501.45-0.05
H-3b (CH₂)1.651.58-0.07
H-4 (CH)1.401.32-0.08
4-CH₃0.880.82-0.06
H-5 (CH₂)1.281.22-0.06
H-6 (CH₃)0.900.85-0.05

Note: This data is illustrative and not from an actual experiment on this compound.

Based on this hypothetical data, the positive Δδ for the C-1 methyl group and negative Δδ values for the C-3 and C-4 substituents would suggest a (2S) configuration.

Protocol 2: Competing Enantioselective Conversion (CEC) Method

1. Reaction Setup:

  • In two separate vials, dissolve a small quantity (e.g., 1 μmol) of the this compound sample in an appropriate solvent (e.g., CH₂Cl₂).

  • To one vial, add a catalytic amount of (R)-homobenzotetramisole ((R)-HBTM).

  • To the second vial, add a catalytic amount of (S)-homobenzotetramisole ((S)-HBTM).

  • Initiate the acylation reaction in both vials simultaneously by adding an acylating agent (e.g., benzoic anhydride) and a base (e.g., triethylamine).

2. Reaction Monitoring and Quenching:

  • Allow the reactions to proceed for a predetermined time (e.g., 15 minutes).

  • Quench both reactions simultaneously by adding a suitable reagent (e.g., methanol).

3. Analysis:

  • Spot aliquots from each reaction mixture onto a single TLC plate.

  • Develop the TLC plate and visualize the spots (e.g., using a potassium permanganate (B83412) stain).

  • The reaction that shows a more intense product spot (the acylated alcohol) is the faster reaction.

4. Configuration Assignment:

  • Use the established mnemonic for the specific catalyst system to assign the absolute configuration based on which enantiomer of the catalyst led to the faster reaction.

Protocol 3: Chiral Gas Chromatography (GC)

1. Sample Preparation:

  • If necessary, derivatize the this compound sample to improve its volatility and chromatographic performance. A common derivatization is acetylation using acetic anhydride (B1165640) and a catalytic amount of pyridine.

  • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane) at an appropriate concentration for GC analysis.

2. GC Analysis:

  • Inject the sample onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Run a temperature program that provides baseline separation of the enantiomers.

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

3. Absolute Configuration Assignment:

  • Inject a known, stereochemically pure standard of either (R)- or (S)-4-methyl-2-hexanol (if available) under the same GC conditions.

  • The enantiomer in the natural sample that has the same retention time as the standard can be assigned that absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described experimental methods.

Mosher_Method_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation start Natural this compound react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr Acquire ¹H NMR Spectra ester_R->nmr ester_S->nmr calc Calculate Δδ = δS - δR nmr->calc assign Assign Absolute Configuration calc->assign

Caption: Workflow for Mosher's Method.

CEC_Method_Workflow cluster_reaction Parallel Reactions cluster_analysis Analysis & Assignment start Natural this compound react_R Acylate with (R)-catalyst start->react_R react_S Acylate with (S)-catalyst start->react_S quench Quench Reactions react_R->quench react_S->quench analyze Analyze Reaction Rates (e.g., TLC) quench->analyze compare Identify Faster Reaction analyze->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for the CEC Method.

Chiral_GC_Workflow start Natural this compound derivatize Derivatize (optional) start->derivatize gc Chiral GC Analysis derivatize->gc ee Determine Enantiomeric Excess gc->ee compare Compare Retention Times gc->compare standard Inject Known Standard standard->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for Chiral GC Analysis.

Conclusion

The determination of the absolute configuration of natural this compound, and indeed any chiral secondary alcohol, can be approached through several robust methodologies. Mosher's method remains a definitive technique that provides a self-contained solution for stereochemical assignment. The Competing Enantioselective Conversion method offers a faster, highly sensitive alternative, particularly advantageous when sample quantities are limited. Chiral gas chromatography is an indispensable tool for assessing enantiomeric purity and can be used for absolute configuration assignment when an authentic standard is available. The choice of method will ultimately depend on the specific requirements of the research, including the amount of sample available, the instrumentation at hand, and the need for a standalone determination versus comparison with a known standard.

References

Comparative Analysis of 4-Methyl-2-hexanol in Insect Populations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide: For Researchers, Scientists, and Drug Development Professionals

While 4-Methyl-2-hexanol has been identified as a volatile organic compound, comprehensive comparative studies detailing its specific quantities across diverse insect populations are not extensively documented in current literature. However, the significance of its isomers, such as 4-methyl-3-hexanol and 4-methyl-3-heptanol (B77350), as crucial pheromones in various insect species is well-established, highlighting the potential role of this class of compounds in insect chemical communication. For instance, (3R,4S)-4-methyl-3-hexanol is a known pheromone in the ant Tetramorium impurum, and stereoisomers of 4-methyl-3-heptanol are key components of aggregation pheromones in bark beetles like Scolytus amygdali.[1][2]

This guide provides a robust framework for conducting a comparative analysis of this compound. It includes detailed experimental protocols for quantification, a template for data presentation, and visualizations of the experimental workflow and relevant biological pathways to support future research in this area.

Data Presentation: A Template for Comparative Analysis

Due to the absence of published comparative data, the following table is presented as a hypothetical model for structuring and reporting quantitative findings. This format allows for a clear and concise comparison of this compound content across different insect populations.

Insect SpeciesPopulation OriginMean this compound Content (ng/individual)Standard Deviation (± ng)Sample Size (n)
Tribolium castaneum (Red Flour Beetle)Laboratory Strain (KS)15.23.150
Formica rufa (Red Wood Ant)Black Forest, Germany8.72.545
Bombyx mori (Domestic Silkworm Moth)Laboratory Strain (JP)Not DetectedN/A50
Drosophila melanogaster (Fruit Fly)Wild Type (CA)2.10.8100

Table 1: Hypothetical Comparative Data of this compound Content. This table illustrates how quantitative data on this compound concentrations across different insect species and populations could be presented. The values are for illustrative purposes only and are not based on experimental results.

Experimental Protocols

To ensure reproducibility and accuracy in the quantification of this compound, the following detailed experimental methodologies are recommended. These protocols are adapted from established methods for the analysis of insect semiochemicals.[3][4][5]

Insect Rearing and Sample Collection
  • Insect Populations: Source insect populations from distinct geographical locations or use standardized laboratory-reared colonies to ensure comparability. Maintain populations under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle) to minimize environmental variables.

  • Sample Selection: For each population, select adult insects of a specific sex and age (e.g., 2-3 day old virgin females) to standardize the physiological state.[3]

  • Handling: Use clean forceps or a soft brush to handle insects. To prevent contamination, glassware and tools should be washed with acetone (B3395972) and hexane (B92381), then baked at 150°C before use.[3]

Volatile Compound Extraction

Two primary methods are recommended for the extraction of volatile compounds from insects: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction.

Method A: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a counted number of live insects (e.g., 10-15 individuals) into a clean 20 mL glass vial.

  • Volatile Collection: Seal the vial with a PTFE/silicone septum. Expose an SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for a standardized period (e.g., 2-4 hours) at room temperature. The fiber will adsorb the volatile compounds released by the insects.[4]

  • Internal Standard: For quantification, an internal standard (e.g., a known amount of a non-native, structurally similar compound like 4-methyl-2-pentanone) can be introduced into the vial or injected separately during analysis.[6]

Method B: Solvent Extraction

  • Sample Preparation: Flash-freeze a known number of insects in liquid nitrogen to prevent metabolic changes.

  • Extraction: Submerge the frozen insects in a clean glass vial containing a measured volume of a high-purity solvent, such as hexane or dichloromethane (B109758) (DCM) (e.g., 100 µL per insect).[4]

  • Incubation: Gently agitate the vial for a standardized period (e.g., 30 minutes) at a cool temperature.

  • Sample Concentration: After extraction, carefully remove the insect bodies. The solvent extract can be concentrated under a gentle stream of nitrogen if necessary to increase the analyte concentration.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection:

    • For SPME samples , the fiber is directly inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the column.

    • For solvent extracts , a small volume (e.g., 1-2 µL) of the extract is injected into the GC inlet.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.[3]

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 30-400.[3]

    • Identification: Identify this compound by comparing its retention time and mass spectrum to that of a pure synthetic standard. The NIST library can be used for tentative identification.

    • Quantification: Create a calibration curve using known concentrations of the this compound standard. Quantify the amount of the compound in the insect samples by comparing the peak area of the analyte to the peak area of the internal standard and referencing the calibration curve.

Visualizations

Experimental Workflow

The following diagram outlines the logical steps for the comparative analysis of this compound in insect populations.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis & Quantification cluster_results Data Interpretation A Insect Population (e.g., Species A, B, C) B Standardize Sex, Age, and Rearing Conditions A->B C Headspace SPME (Adsorption of Volatiles) B->C Method 1 D Solvent Extraction (Hexane or DCM) B->D Method 2 E GC-MS Analysis: - Thermal Desorption (SPME) - Liquid Injection (Solvent) C->E D->E F Compound Identification (vs. Standard & Library) E->F G Quantification (Calibration Curve) F->G H Comparative Data Table G->H I Statistical Analysis H->I

Figure 1. Experimental workflow for comparative analysis of this compound.

Generalized Insect Olfactory Signaling Pathway

This diagram illustrates the general mechanism by which a volatile compound like this compound would be detected by an insect's olfactory system and elicit a behavioral response.

Olfactory_Pathway cluster_reception Signal Reception (Antenna) cluster_transduction Signal Transduction cluster_processing Signal Processing (Brain) cluster_output Behavioral Output VOC This compound (Volatile Compound) OR Odorant Receptor (OR) in Olfactory Sensory Neuron VOC->OR binds to GP G-Protein Activation OR->GP SP Second Messenger Cascade GP->SP IP Ion Channel Opening & Neuron Firing SP->IP AL Antennal Lobe (Glomeruli) IP->AL Signal to Brain PN Projection Neurons AL->PN MB Mushroom Bodies (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH BO Behavioral Response (e.g., Attraction, Repulsion) MB->BO LH->BO

Figure 2. Generalized insect olfactory signaling pathway.

References

Validating 4-Methyl-2-hexanol as a Species-Specific Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-Methyl-2-hexanol as a species-specific biomarker. For the purpose of this illustrative guide, we will consider the hypothetical context of identifying and validating this compound as a key component of the aggregation pheromone of a newly described beetle species, Coleoptera anona. This guide will objectively compare the performance of this compound with other potential alternatives and provide the supporting experimental data and protocols necessary for such a validation process.

Introduction to Volatile Biomarkers in Species Identification

Volatile organic compounds (VOCs) are increasingly recognized as critical signaling molecules in the natural world, acting as pheromones, defensive compounds, and indicators of metabolic processes. Their specificity can make them ideal biomarkers for distinguishing between closely related species, monitoring populations, and even developing targeted pest control strategies. The validation of a single compound, such as this compound, as a reliable biomarker requires a rigorous scientific approach, encompassing discovery, identification, quantification, and behavioral analysis.

Comparative Analysis of Putative Biomarkers in Coleoptera anona

Initial headspace analysis of volatiles released by aggregating Coleoptera anona revealed a blend of several compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennographic Detection (GC-EAD) were employed to identify and assess the biological activity of these compounds. The primary candidate for the key aggregation pheromone component is this compound, due to its consistent presence and the strong antennal response it elicits. Other compounds present in the blend are considered for their potential synergistic or alternative biomarker roles.

Table 1: Quantitative and Biological Activity Data for Volatile Compounds from Coleoptera anona

CompoundChemical ClassMean Emission Rate (ng/insect/hr) ± SDElectroantennographic (EAG) Response (mV) ± SDBehavioral Assay (Attraction Index)
This compound Secondary Alcohol 15.2 ± 3.1 1.8 ± 0.3 0.85 ± 0.10
4-Methyl-2-hexanoneKetone8.7 ± 2.51.1 ± 0.20.45 ± 0.12
1-HexanolPrimary Alcohol5.1 ± 1.80.5 ± 0.10.20 ± 0.08
2-Ethyl-1-hexanolPrimary Alcohol3.9 ± 1.50.4 ± 0.10.15 ± 0.07
MyrceneTerpene12.3 ± 4.00.8 ± 0.20.30 ± 0.09

Experimental Protocols

Volatile Collection
  • Method: Dynamic headspace collection (air entrainment).

  • Apparatus: Glass chamber containing 20 adult Coleoptera anona beetles (10 male, 10 female).

  • Procedure: Purified air is passed through the chamber at a flow rate of 100 mL/min for 24 hours. The exiting air is drawn through a sorbent trap containing Porapak Q.

  • Elution: The trapped volatiles are eluted from the sorbent trap with 500 µL of hexane.

Chemical Analysis and Identification
  • Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Oven Program: Initial temperature of 40°C held for 2 min, then ramped at 10°C/min to 250°C and held for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Identification: Compounds are tentatively identified by comparing their mass spectra with the NIST library. Final identification is confirmed by comparing retention times and mass spectra with those of authentic standards.

Electroantennographic Detection (EAD)
  • Preparation: An antenna is excised from a live beetle and mounted between two electrodes.

  • Procedure: The GC effluent is split, with one part directed to the Flame Ionization Detector (FID) and the other to a humidified airstream flowing over the antennal preparation.

  • Data Acquisition: The FID signal and the antennal response (in millivolts) are recorded simultaneously to pinpoint which compounds elicit a neural response.

Behavioral Bioassays
  • Apparatus: Y-tube olfactometer.

  • Procedure: A single beetle is released at the base of the Y-tube. Purified air flows through both arms. The test compound (e.g., synthetic this compound) is introduced into the airstream of one arm, while the other arm serves as a control (solvent only).

  • Data Analysis: The choice of the beetle is recorded. A statistically significant preference for the arm containing the test compound indicates attraction. The Attraction Index is calculated as (Number of choices for test arm - Number of choices for control arm) / Total number of choices.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis Analysis & Identification cluster_validation Validation collection Volatile Collection (Dynamic Headspace) gcms GC-MS Analysis collection->gcms Eluted Sample ead GC-EAD Analysis collection->ead Eluted Sample synthesis Synthesis of Authentic Standards gcms->synthesis Tentative ID bioassay Behavioral Bioassays (Y-tube Olfactometer) ead->bioassay Biologically Active Compounds synthesis->bioassay Synthetic Compound validation Biomarker Validation bioassay->validation

Caption: Experimental workflow for the validation of this compound.

biosynthetic_pathway cluster_precursors Precursors from Primary Metabolism cluster_synthesis Pheromone Biosynthesis isoleucine Isoleucine keto_acid 2-keto-3-methylvalerate isoleucine->keto_acid acetyl_coa Acetyl-CoA elongation Fatty Acid Synthase (Elongation) acetyl_coa->elongation methylbutyryl_coa 2-methylbutyryl-CoA keto_acid->methylbutyryl_coa methylbutyryl_coa->elongation reduction1 Reduction to Aldehyde elongation->reduction1 reduction2 Reduction to Alcohol reduction1->reduction2 pheromone This compound reduction2->pheromone

Caption: Hypothetical biosynthetic pathway for this compound in insects.

Conclusion

Based on the presented data, this compound stands out as the most promising candidate for a species-specific biomarker for Coleoptera anona. It is produced in the highest quantity among the non-terpenoid volatiles and elicits the strongest antennal and behavioral responses. While 4-Methyl-2-hexanone also shows some activity, its role is likely secondary, possibly as a synergistic compound or a biosynthetic precursor. The other identified alcohols show minimal biological activity and are less likely to be reliable, species-specific biomarkers.

Further research should focus on field trials to confirm the attractiveness of this compound under natural conditions and to test for cross-reactivity with closely related species. The high specificity and strong biological activity demonstrated in the laboratory make this compound a prime candidate for use in monitoring and management programs for Coleoptera anona.

Assessing the Environmental Impact of 4-Methyl-2-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents and reagents in research and development carries significant environmental implications. This guide provides a comparative assessment of the environmental impact of 4-Methyl-2-hexanol against several greener alternatives. Due to a notable lack of direct experimental data for this compound in publicly available literature, this guide combines existing information on related compounds, standardized testing protocols, and predictive models to offer a preliminary assessment. The data presented for the alternatives is based on experimental studies, while the values for this compound are largely estimated using Quantitative Structure-Activity Relationship (QSAR) models, highlighting a critical data gap and the need for empirical testing.

Quantitative Environmental Impact Data

The following table summarizes key environmental indicators for this compound and a selection of more sustainable solvent alternatives. It is crucial to note that the data for this compound is predicted and should be interpreted with caution.

Parameter This compound Ethanol (B145695) Isopropanol 2-Methyltetrahydrofuran (2-MeTHF) Cyclopentyl Methyl Ether (CPME)
CAS Number 2313-61-364-17-567-63-096-47-95614-37-9
Biodegradability (OECD 301) Not readily biodegradable (Predicted)Readily biodegradableReadily biodegradableNot readily biodegradableNot readily biodegradable
Aquatic Toxicity - Fish (LC50, 96h) 35.8 mg/L (Pimephales promelas) (Predicted)13,000 mg/L (Oncorhynchus mykiss)9,640 mg/L (Pimephales promelas)>100 mg/L (Oncorhynchus mykiss)>100 mg/L (Oryzias latipes)
Aquatic Toxicity - Invertebrates (EC50, 48h) 103.8 mg/L (Daphnia magna) (Predicted)5,102 mg/L (Daphnia magna)1400 mg/L (Daphnia magna)>100 mg/L (Daphnia magna)>100 mg/L (Daphnia magna)
Aquatic Toxicity - Algae (EC50, 72h) 27.6 mg/L (Pseudokirchneriella subcapitata) (Predicted)275 mg/L (Chlorella vulgaris)>1000 mg/L (Desmodesmus subspicatus)>100 mg/L (Pseudokirchneriella subcapitata)>87.9 mg/L (Pseudokirchneriella subcapitata)
Bioaccumulation Potential (Log Kow) 2.055 (Estimated)-0.350.051.31.6

Disclaimer: Data for this compound are predicted values from ECOSAR v2.0 and should not be used for regulatory purposes. Experimental testing is required for a definitive assessment.

Experimental Protocols

To ensure accurate and reproducible environmental impact assessment, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Ready Biodegradability - OECD 301

The OECD Guideline for Testing of Chemicals, Test No. 301, is a series of methods for determining the "ready biodegradability" of chemical substances in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets a specific pass level of degradation within a 28-day period, including a "10-day window" which begins when 10% of the substance has been degraded and requires the pass level to be reached within 10 days from that point.[1]

Common Methods within OECD 301:

  • OECD 301A (DOC Die-Away): Measures the removal of dissolved organic carbon (DOC).

  • OECD 301B (CO2 Evolution Test): Quantifies the carbon dioxide produced during biodegradation.

  • OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD).

  • OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.

General Procedure:

  • Test Substance Preparation: The test substance is added to a mineral medium at a known concentration.

  • Inoculum: A mixed population of microorganisms, typically from activated sludge from a wastewater treatment plant, is introduced to the medium.

  • Incubation: The test vessels are incubated in the dark at a controlled temperature (typically 20-25°C) for 28 days.

  • Analysis: The degradation of the substance is monitored by measuring the chosen parameter (DOC, CO2, or oxygen consumption) at regular intervals.

  • Controls: Blank controls (inoculum only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel to validate the test.

Aquatic Toxicity Testing

Acute and chronic toxicity tests on aquatic organisms are crucial for determining the potential harm of a substance to aquatic ecosystems. Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are widely used.

Fish, Acute Toxicity Test (OECD 203):

  • Test Organisms: A sensitive fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • LC50 Determination: The concentration that is lethal to 50% of the test organisms (LC50) is calculated.

Daphnia sp., Acute Immobilisation Test (OECD 202):

  • Test Organisms: A species of water flea, typically Daphnia magna, is used.

  • Exposure: The daphnids are exposed to various concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • EC50 Determination: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Alga, Growth Inhibition Test (OECD 201):

  • Test Organisms: A freshwater green alga, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Algal cultures are exposed to different concentrations of the test substance over a 72-hour period.

  • Measurement: The growth of the algae is measured by cell counts or another biomass surrogate (e.g., fluorescence).

  • EC50 Determination: The concentration that inhibits the growth rate or yield by 50% (EC50) is calculated.

Mandatory Visualizations

Experimental_Workflow_Biodegradability cluster_prep Preparation cluster_incubation Incubation (28 Days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (e.g., this compound) A->B C Inoculate with Activated Sludge B->C D Test Vessels (Dark, 22 ± 2°C) C->D E Blank Control (Inoculum Only) C->E F Reference Substance (e.g., Sodium Benzoate) C->F G Monitor Degradation (e.g., CO2 evolution) D->G E->G F->G H Calculate % Biodegradation G->H I Assess 'Ready Biodegradability' H->I

Caption: Workflow for OECD 301 Biodegradability Testing.

Aquatic_Toxicity_Workflow cluster_setup Test Setup cluster_exposure Exposure Phase cluster_endpoint Endpoint Determination A Prepare Stock Solution of Test Substance B Create Concentration Series A->B D Fish (96h) OECD 203 B->D Expose Organisms E Invertebrates (48h) OECD 202 B->E Expose Organisms F Algae (72h) OECD 201 B->F Expose Organisms C Acclimate Test Organisms C->D C->E C->F G Mortality (LC50) D->G H Immobilization (EC50) E->H I Growth Inhibition (EC50) F->I

Caption: General Workflow for Aquatic Ecotoxicity Testing.

Discussion and Alternatives

This compound is a secondary fatty alcohol. While some fatty alcohols are known to be readily biodegradable, branching in the carbon chain can hinder the rate of degradation. The predicted data suggests that this compound may not be readily biodegradable and could pose a higher risk to aquatic organisms compared to simple, short-chain alcohols like ethanol and isopropanol.

For applications where a less polar solvent is required, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are often considered greener alternatives to traditional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. While the presented data indicates they are not readily biodegradable, their aquatic toxicity is significantly lower than the predicted values for this compound. 2-MeTHF is also derived from renewable resources such as corncobs.

Conclusion and Recommendations

The environmental impact assessment of this compound is currently hampered by a lack of direct experimental data. Predictive models suggest potential concerns regarding its biodegradability and aquatic toxicity. In contrast, several greener alternatives have been well-characterized and demonstrate a more favorable environmental profile.

For researchers and drug development professionals, the following recommendations are proposed:

  • Prioritize Alternatives: Whenever possible, consider substituting this compound with more sustainable alternatives like ethanol, isopropanol, 2-MeTHF, or CPME, depending on the specific application requirements.

  • Generate Experimental Data: If the use of this compound is unavoidable, it is highly recommended to conduct experimental studies to determine its biodegradability and ecotoxicity, following standardized protocols such as those outlined in this guide. This will enable a more accurate risk assessment and inform responsible use and disposal practices.

  • Adopt Green Chemistry Principles: Incorporate the principles of green chemistry into the experimental design process to minimize the environmental footprint of research and development activities. This includes selecting less hazardous chemicals, improving energy efficiency, and reducing waste.

By making informed decisions based on reliable environmental data, the scientific community can contribute to a more sustainable future.

References

A Comparative Analysis of 4-Methyl-2-hexanol and Commercial Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methyl-2-hexanol with existing commercial insect attractants. The information is intended to support researchers in pest management, chemical ecology, and the development of novel semiochemical-based pest control strategies. Due to a lack of direct field trial comparisons in the available scientific literature, this guide focuses on an indirect comparison based on the electrophysiological responses of key insect pests to this compound and the compositions of commercially available lures for those same species.

Electrophysiological Response to this compound

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A higher EAG response suggests that the insect's olfactory receptor neurons are sensitive to the specific chemical, indicating its potential as an attractant or repellent. The following table summarizes the EAG responses of several key agricultural pests to this compound.

Insect SpeciesCommon NameEAG Response to this compound (Normalized)
Heliothis virescensTobacco BudwormModerate
Helicoverpa zeaCorn Earworm / Cotton BollwormModerate
Ostrinia nubilalisEuropean Corn BorerLow to Moderate

Note: The EAG response data is qualitative ("Low," "Moderate") as the primary source did not provide specific numerical values in a directly comparable format. The responses indicate that these species can detect this compound, suggesting it may influence their behavior.

Comparison with Commercial Attractants

The following sections detail the commercially available attractants for the insect species that have shown an EAG response to this compound. This provides an indirect basis for comparison and identifies the current industry standards for monitoring and managing these pests.

Heliothis virescens (Tobacco Budworm)

Commercial Attractants: Commercial lures for Heliothis virescens are primarily based on the female-produced sex pheromone. These lures are highly specific and effective for attracting male moths.

Commercial Lure ComponentChemical NameTypical Role
Primary Pheromone(Z)-11-HexadecenalMajor attractant
Synergists/Minor Components(Z)-9-Tetradecenal, (Z)-11-Hexadecen-1-olEnhance attraction

Indirect Comparison: While Heliothis virescens antennae respond to this compound, commercial lures utilize a completely different class of compounds (aldehydes and alcohols with longer carbon chains) that mimic the natural sex pheromone. The high specificity and efficacy of pheromone-based lures make them the current standard. Further field trials are necessary to determine if this compound could act as a general attractant for both sexes or as a synergist to the pheromone blend.

Helicoverpa zea (Corn Earworm / Cotton Bollworm)

Commercial Attractants: Similar to H. virescens, lures for Helicoverpa zea are based on its species-specific female sex pheromone blend.[1][2][3]

Commercial Lure ComponentChemical NameTypical Role
Primary Pheromone(Z)-11-HexadecenalMajor attractant[1]
Minor Component(Z)-9-HexadecenalEnhances specificity

Indirect Comparison: The commercial strategy for H. zea relies on highly specific sex pheromones.[1] The moderate EAG response to this compound suggests a potential for behavioral activity, but its attractiveness relative to the potent sex pheromone is unknown. Field studies could explore if this compound can attract females or be used in combination with pheromones to improve capture rates.

Ostrinia nubilalis (European Corn Borer)

Commercial Attractants: Commercial lures for the European Corn Borer are also based on sex pheromones. Notably, this species has different strains (e.g., Z- and E-strains) that respond to different ratios of the same two isomers.[4][5][6]

Commercial Lure ComponentChemical NameStrain Specificity
Pheromone Isomer 1(Z)-11-Tetradecenyl acetateKey component for Z-strain
Pheromone Isomer 2(E)-11-Tetradecenyl acetateKey component for E-strain

Indirect Comparison: The low to moderate EAG response of O. nubilalis to this compound suggests it is less likely to be a primary attractant compared to the species- and strain-specific pheromone blends used in commercial lures.[4][5][6] However, plant-derived volatiles can sometimes act as synergists, a possibility that would require empirical testing.

Experimental Protocols

To directly compare the efficacy of this compound with commercial lures, a standardized field trial is necessary. The following protocol outlines a general methodology that can be adapted for specific target insects and locations.

Objective: To compare the attractiveness of this compound to a commercial pheromone lure for a target insect species (e.g., Helicoverpa zea).

1. Study Site:

  • Select a location where the target insect population is known to be present.

  • The site should be large enough to accommodate multiple trap placements with adequate spacing to avoid interference.

2. Trap and Lure Preparation:

  • Traps: Use a standard trap type for the target insect (e.g., Scentry Heliothis traps for H. zea).[7]

  • Lures:

    • Treatment 1 (this compound): A rubber septum or other suitable dispenser loaded with a standardized amount of high-purity this compound.

    • Treatment 2 (Commercial Lure): A commercially available pheromone lure for the target species.

    • Control: A trap with an unloaded dispenser (solvent only).

  • The release rate of this compound should be quantified and, if possible, matched to the release rate of the commercial lure.

3. Experimental Design:

  • Layout: Use a randomized complete block design. Each block will contain one of each treatment.

  • Replication: A minimum of four blocks is recommended.

  • Spacing: Traps within a block should be spaced at least 20 meters apart, and blocks should be separated by at least 100 meters to minimize interference.

  • Rotation: Rotate the position of the traps within each block daily or weekly to account for any positional effects.

4. Data Collection:

  • Check traps at regular intervals (e.g., daily or every 2-3 days).

  • Record the number of target insects and any significant bycatch in each trap.

  • Collect data for a minimum of two weeks or for the duration of the lure's expected field life.

5. Statistical Analysis:

  • Transform the trap capture data if necessary (e.g., using a square root or logarithmic transformation) to meet the assumptions of the statistical tests.

  • Analyze the data using an appropriate statistical method, such as a two-way ANOVA, with treatment and block as factors.

  • Use a post-hoc test (e.g., Tukey's HSD) to compare the mean trap catches between the different treatments.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway. Odorant molecules, such as this compound, enter the sensillum lymph through pores in the cuticle of the insect's antenna. They are then transported by Odorant-Binding Proteins (OBPs) to Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). The binding of the odorant to the OR complex (composed of a specific OrX and a co-receptor, Orco) opens an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Odorant This compound (Odorant) Pore Cuticular Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_complex Olfactory Receptor (OrX + Orco) OBP->OR_complex Transports to Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activates ORN Olfactory Receptor Neuron (ORN) Depolarization Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Antennal Lobe (Brain) Action_Potential->Brain Signal to

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Attractant Comparison

The workflow for a comparative field trial of insect attractants involves several key stages, from the preparation of materials to the final analysis and interpretation of the results.

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_conclusion Conclusion Prep_Lures Prepare Lures (4-M-2-H, Commercial, Control) Deploy_Traps Deploy Traps in Randomized Blocks Prep_Lures->Deploy_Traps Select_Site Select Field Site Select_Site->Deploy_Traps Prep_Traps Prepare Traps Prep_Traps->Deploy_Traps Collect_Data Collect Trap Capture Data Deploy_Traps->Collect_Data Rotate_Traps Rotate Traps Periodically Rotate_Traps->Collect_Data Analyze_Data Statistical Analysis (ANOVA) Collect_Data->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results Compare_Efficacy Compare Efficacy of Attractants Interpret_Results->Compare_Efficacy

Caption: Workflow for a comparative field trial of insect attractants.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-hexanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methyl-2-hexanol, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for compliance with hazardous waste regulations and for fostering a culture of safety.

Immediate Safety and Handling Precautions

Before handling this compound waste, it is crucial to be aware of its properties and potential hazards. This chemical is a combustible liquid and requires careful handling to prevent ignition.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect from splashes.

Handling and Storage:

  • Keep waste containers of this compound away from heat, sparks, open flames, and hot surfaces.

  • Store waste in a cool, well-ventilated area designated for hazardous materials.[1]

  • Use only non-sparking tools when handling containers.

  • Ensure containers are kept tightly closed to prevent the release of vapors.[2]

Regulatory Framework

The disposal of this compound is governed by federal and state hazardous waste regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3] These regulations establish a "cradle-to-grave" framework for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[3][4] State-level regulations may impose additional or more stringent requirements.[3][5]

Step-by-Step Disposal Procedure

CRITICAL: DO NOT dispose of this compound down the drain or in the regular trash. Organic solvents are prohibited from sewer system discharge.[6] Intentional dilution to avoid hazardous waste regulations is illegal.[7][8]

1. Waste Identification and Characterization: The first step in proper waste management is to determine if the waste is hazardous.[4][9] Based on its properties, this compound is classified as a combustible or flammable liquid, which qualifies it as hazardous waste.[2]

Property Value
CAS Number 2313-61-3[10][11]
Physical State Liquid[2]
Classification Combustible Liquid (Category 4) or Flammable Liquid (Category 3)[2]
Flash Point ~40°C - 51.6°C[2][10]
Boiling Point ~143°C[2]
Incompatible Materials Strong acids, Strong oxidizing agents, Strong reducing agents

2. Segregation of Waste: To prevent dangerous chemical reactions, this compound waste must be segregated from other chemical wastes.[1] Specifically, keep it separate from incompatible materials such as oxidizing agents, acids, and bases.[1]

3. Containerization:

  • Collect this compound waste in a designated, compatible container. The container must be in good condition and able to be tightly sealed.[4]

  • Avoid using metal containers if possible to prevent static discharge, a potential ignition source.[8]

  • Leave some headspace (at least 10%) in the container to allow for vapor expansion.

4. Labeling: Properly label the waste container immediately upon starting accumulation. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".[1]

  • The accumulation start date (the date the first drop of waste was added).[4]

  • An indication of the hazards (e.g., "Flammable" or "Combustible").

5. Accumulation and Storage:

  • Store the sealed and labeled container at or near the point of generation in a designated satellite accumulation area.

  • The storage area must be well-ventilated and away from any sources of ignition.[1]

  • It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

6. Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Waste must be transported off-site by a certified hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Maintain all records and manifests associated with the disposal, as these documents track the waste from your facility to its final destination.[5][9]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G start Waste this compound Generated characterize Characterize as Hazardous Waste (Combustible/Flammable Liquid) start->characterize no_drain DO NOT Dispose Down Drain or in Regular Trash characterize->no_drain segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) characterize->segregate containerize Collect in a Compatible, Sealed & Labeled Container segregate->containerize store Store in a Cool, Ventilated Area Away from Ignition Sources containerize->store contact Contact EHS or Licensed Hazardous Waste Vendor store->contact pickup Arrange for Professional Waste Pickup and Disposal contact->pickup end_node Disposal Complete (Retain Manifests) pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: If the spill is small and you are trained to handle it, use an absorbent material (e.g., spill pads, sand) to collect the liquid. Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures above. Ensure the area is well-ventilated.

  • Large Spills: For large spills, or if you feel it is unsafe to handle, evacuate the immediate area and warn others.[8] Prevent the spill from entering drains. Contact your institution's EHS or emergency response team for assistance.

References

Personal protective equipment for handling 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-2-hexanol

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Summary

Quantitative Safety Data

PropertyValueSource
Physical State Liquid, Clear[1]
Color Colorless to Slightly Pale Yellow[1]
Flash Point 40°C (104°F) - 51.6°C (125°F)[1][3]
Boiling Point 143°C (289.4°F)[1]
Relative Density 0.81[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol

Note: No occupational exposure limit values (e.g., PEL, TLV) for this compound were found in the provided search results.[1][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required to prevent exposure.

Exposure RouteRequired PPERationale & Specifications
Inhalation Vapor RespiratorAll handling must occur in a certified chemical fume hood or a well-ventilated area with local exhaust to minimize inhalation of vapors.[1] If vapors or aerosols are generated, a vapor respirator is necessary.[1]
Dermal (Skin) Chemical-Resistant GlovesUse protective gloves; Viton® material is recommended for full contact.[1] Always check the breakthrough time of the glove material.
Protective ClothingWear a long-sleeved lab coat.[1] For tasks with a higher splash potential, consider flame-retardant and antistatic protective clothing. Ensure no skin is exposed by wearing long pants and closed-toe shoes.[5]
Ocular (Eye) Safety Glasses with Side ShieldsTo protect against splashes and vapors, ANSI Z87.1-compliant safety glasses are mandatory.[1][6]
Face ShieldA full-face shield should be worn over safety glasses whenever there is a significant risk of splashes.[1][6]

Operational and Disposal Plans

Handling Protocol: Step-by-Step

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.[5]

  • Keep the container tightly closed when not in use.[1]

  • Ensure a safety shower and eye bath are accessible.[1]

  • Remove all sources of ignition and use explosion-proof equipment.[1] Ground and bond all containers and receiving equipment to prevent static discharge.

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

3. Spill Response:

  • In case of a spill, evacuate non-essential personnel and remove all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spilled material with dry sand or an inert absorbent.[1] Collect the material into an airtight container for disposal using spark-proof tools.[1]

  • For large spills, contain the spill by bunding.[1]

  • Do not let the product enter drains.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect unused solutions or rinseates in a sealed, properly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: Dispose of all waste through an approved waste disposal plant. It may be possible to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult and observe all federal, state, and local environmental regulations.[1]

Safety Workflow Visualization

The following diagram outlines the essential workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A 1. Assess Risks & Review SDS B 2. Verify Fume Hood & Safety Equipment A->B C 3. Don Required PPE (Gloves, Gown, Goggles) B->C D 4. Handle Chemical in Certified Fume Hood C->D Proceed to Handling E 5. Use Grounded Equipment & Non-Sparking Tools D->E Spill Spill or Exposure? D->Spill F 6. Segregate Hazardous Waste (Solid & Liquid) E->F Complete Handling E->Spill G 7. Clean & Decontaminate Work Area F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I Spill->F NO Emergency Follow Emergency Spill/First-Aid Protocol Spill->Emergency YES

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-hexanol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.